2-Chloro-5-(chloromethyl)-3-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXMMUURWOTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Chloro-5-(chloromethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide also draws upon information from the closely related and well-documented compound, 2-chloro-5-(chloromethyl)pyridine, to provide a broader context for its potential properties and applications. The primary focus of existing research on related structures lies in their utility as key intermediates in the synthesis of neonicotinoid insecticides.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | N/A |
| Molecular Weight | 176.04 g/mol | N/A |
| CAS Number | 150807-88-8 | N/A |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 58 to 62 °C | [1] |
| Boiling Point (Predicted) | 269.4 ± 35.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [1] |
Synthesis and Experimental Protocols
One established method for synthesizing 2-chloro-5-(chloromethyl)pyridine involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent. A generalized workflow for such a synthesis is depicted below.
A plausible adaptation for the synthesis of this compound would involve starting with 3,5-dimethylpyridine, followed by selective chlorination at the 2-position of the pyridine ring and subsequent chlorination of one of the methyl groups.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not currently available. However, the structural analog, 2-chloro-5-(chloromethyl)pyridine, is a well-known and critical intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[2][3]
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[4] This interaction leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death.[5] The binding of neonicotinoids to nAChRs is selective for insect receptors over mammalian receptors, which is a key factor in their use as insecticides.[4]
The general mechanism of action for neonicotinoid insecticides is illustrated in the signaling pathway diagram below.
Given its structural similarity, it is plausible that derivatives of this compound could also exhibit insecticidal properties by targeting the same nAChR pathway. Further research and biological evaluation are necessary to confirm this hypothesis. A study on novel pyridine derivatives has indicated potential for a range of biological effects, including psychotropic properties, highlighting the diverse potential of this class of compounds.[6]
Conclusion
This compound is a compound for which specific, in-depth technical data is limited in publicly accessible literature. However, by examining the extensive research on the closely related 2-chloro-5-(chloromethyl)pyridine, we can infer its potential as a valuable intermediate in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The provided data on its chemical properties, along with the generalized synthetic and signaling pathway diagrams, offer a solid foundation for researchers and professionals in drug development and crop science to initiate further investigation into this specific molecule. Future studies are warranted to elucidate its precise synthetic protocols, biological activity, and potential applications.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Neonicotinoid insecticides: molecular features conferring selectivity for insect versus mammalian nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-(chloromethyl)-3-methylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed overview of the chemical properties, synthesis, and handling of this compound. It is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
Abstract
This technical guide focuses on the chemical and physical properties of this compound (CAS RN: 150807-88-8), a pyridine derivative of interest in synthetic organic chemistry. Due to the limited availability of extensive experimental data for this specific compound, this guide also incorporates data from its close structural analog, 2-Chloro-5-(chloromethyl)pyridine (CAS RN: 70258-18-3), to provide a more comprehensive overview. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This guide summarizes its known physical properties, outlines common synthetic routes, discusses its reactivity, and provides essential safety and handling information. Detailed experimental protocols and visualizations are included to support laboratory applications.
Core Chemical Properties
A summary of the key physical and chemical properties for both this compound and its analog, 2-Chloro-5-(chloromethyl)pyridine, is presented below. This allows for a comparative understanding and provides researchers with essential data for experimental design.
Properties of this compound
| Property | Value | Source |
| CAS Number | 150807-88-8 | [1] |
| Molecular Formula | C₇H₇Cl₂N | [2] |
| Molecular Weight | 176.04 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 58 to 62 °C | [1] |
| Boiling Point | 269.4 ± 35.0 °C (Predicted) at 760 Torr | [1] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) at 20 °C | [1] |
| Storage | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [1] |
Properties of 2-Chloro-5-(chloromethyl)pyridine
| Property | Value | Source |
| CAS Number | 70258-18-3 | [3] |
| Molecular Formula | C₆H₅Cl₂N | [3] |
| Molecular Weight | 162.02 g/mol | [4] |
| Appearance | Beige moist crystals | [5] |
| Melting Point | 37-42 °C (lit.) | [4] |
| Boiling Point | 50 °C at 0.5 Torr | [5] |
| Density | 1.324 g/cm³ | [5] |
| Solubility | Insoluble in water | [4][5] |
| Flash Point | >110 °C | [5] |
Synthesis and Reactivity
2-Chloro-5-(chloromethyl)pyridine and its derivatives are crucial intermediates, particularly in the production of neonicotinoid insecticides such as imidacloprid and acetamiprid.[4][6]
Synthetic Pathways
Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been developed, which can likely be adapted for its 3-methyl analog. A common approach involves the chlorination of a pyridine precursor.
One documented method involves a two-step process starting from 3-methylpyridine.[7]
-
Step 1: 3-methylpyridine is reacted with chlorine gas in a water medium at 40-60 °C in the presence of a catalyst to yield 2-chloro-5-methylpyridine.[7]
-
Step 2: The resulting 2-chloro-5-methylpyridine is then further reacted with chlorine gas at 50-60 °C to produce 2-chloro-5-(chloromethyl)pyridine with high purity (≥99%).[7]
Another approach utilizes 2-chloro-2-chloromethyl-4-cyanobutanal, which is dissolved in toluene and reacted with solid phosgene at 50°C for 5 hours. This reaction yields the acetamiprid intermediate, 2-chloro-5-chloromethylpyridine, with a reported yield of 97%.[4]
A "green synthesis" method has also been described, which uses 2-chloro-5-methyl pyridine as the raw material and trichloroisocyanuric acid as the chlorinating agent. This process is initiated by a chemical initiator or a light source at temperatures between 80-200 °C.[6] This method avoids the use of solvents and eliminates the need for neutralization and water washing steps, thereby reducing waste.[6]
Reactivity and Chemical Behavior
The reactivity of this class of compounds is characterized by the two chloro-substituents. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, while the chloromethyl group is reactive towards nucleophiles via an SN2 mechanism.
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] It reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, creating a potential explosion hazard.[6][9] It should be segregated from alkalis and chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[6][9]
-
Stability: The product is considered stable under normal temperatures and pressures.[8][9] High temperatures and dust generation should be avoided.[8]
Experimental Protocols & Data
Crystal Structure Determination
The crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been determined by single-crystal X-ray diffraction.
Experimental Protocol (General):
-
Crystal Growth: Crystals can be obtained by dissolving the compound (e.g., 0.2 g, 1.2 mmol) in a suitable solvent like ethanol (25 ml).[10][11] The solvent is then allowed to evaporate slowly at room temperature over several days to yield single crystals suitable for diffraction.[10][11]
-
Data Collection: A single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4). Data is collected using Mo Kα radiation at a controlled temperature (e.g., 293 K).[10][11]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software such as SHELXS97 and SHELXL97.[10]
Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine: [10][11]
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Unit Cell Dimensions:
-
a = 4.0770 (8) Å
-
b = 10.322 (2) Å
-
c = 16.891 (3) Å
-
β = 95.95 (3)°
-
-
Volume: 707.0 (2) ų
-
Z: 4
The molecule is nearly planar, and in the crystal, molecules form dimers through intermolecular C—H⋯N hydrogen bonds.[10][11]
Safety and Handling
This section provides a summary of the hazards and necessary precautions for handling 2-Chloro-5-(chloromethyl)pyridine, based on available safety data sheets.
GHS Hazard Classification
The compound is classified as hazardous.[9]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][9]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[9]
-
Sensitization, Skin: May cause an allergic skin reaction.[3][9]
Precautionary Measures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles or a face shield.[8]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[8] A particulate dust filter is recommended.[9]
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[12]
-
Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated place.[8] Store locked up.
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 8. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, experimental protocols, and synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key chemical intermediate.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative. Its core structure is a pyridine ring substituted with a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methyl group at the 3-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 150807-88-8 | [1][2] |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| SMILES | CC1=CC(CCl)=CN=C1Cl | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | [3] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 58 to 62 °C | [3] |
| Boiling Point (Predicted) | 269.4 ± 35.0 °C (at 760 Torr) | [3] |
| Density (Predicted) | 1.270 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Solubility | No data available | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| LogP | 2.78222 | [1] |
| Storage Condition | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [3] |
Experimental Protocols & Methodologies
The accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Standardized laboratory procedures are employed to ensure reproducibility and reliability of the data.
2.1 Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high-purity substance.
-
Standard Protocol: Capillary Method The capillary method is the standard technique recognized by most pharmacopeias for melting point determination.[3][4]
-
Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled glass capillary tube to a height of 1-2 mm. The sample is compacted by tapping the tube or dropping it through a long glass tube.[3][5]
-
Apparatus: The capillary is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated rapidly to a temperature a few degrees below the expected melting point. Then, the heating rate is reduced to a slow, controlled rate (e.g., 1-2 °C per minute).
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2) are recorded. This T1-T2 range is the melting range.[5] For pure compounds, this range is typically narrow (0.5-1.0 °C).
-
2.2 Boiling Point Determination
While this compound is a solid at room temperature, its boiling point is a key property. For solids, boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures. The Thiele tube or distillation methods are common.[6]
-
Standard Protocol: Distillation Method This method is suitable when a sufficient quantity of the substance is available (typically >5 mL).[7]
-
Apparatus Setup: A simple distillation apparatus is assembled with a distilling flask, condenser, receiving flask, and a calibrated thermometer. The thermometer bulb must be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[6]
-
Procedure: The substance is placed in the distilling flask with boiling chips. The flask is heated to bring the liquid to a boil.
-
Measurement: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and the distillate is collected at a steady rate. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[6][7]
-
2.3 Other Physicochemical Property Determinations
Methods like Inverse Gas Chromatography (IGC) can be used to determine surface physicochemical properties of solids, such as surface energy and Lewis acid-base characteristics.[8][9][10] For molecular structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are standard.
Synthesis and Reaction Workflow
This compound serves as an important building block. Its synthesis is analogous to that of other chlorinated pyridine derivatives, which often involves the chlorination of a methylpyridine precursor. A plausible synthetic pathway starts with 2-chloro-3,5-dimethylpyridine and proceeds via selective radical chlorination of the 5-methyl group.
3.1 Representative Synthesis Protocol: Radical Chlorination
This protocol describes a general method for the chlorination of a methyl group on a pyridine ring, which is a common strategy for producing chloromethylpyridine derivatives.
-
Reactants: 2-Chloro-3,5-dimethylpyridine is dissolved in a suitable inert solvent, such as carbon tetrachloride or dichlorobenzene.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.
-
Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, is introduced to the reaction mixture. The reaction is typically carried out under UV irradiation or at an elevated temperature (e.g., 80-120 °C) to facilitate radical formation.
-
Workup and Purification: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the final product, this compound.
3.2 Synthesis Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis of this compound from a plausible precursor.
References
- 1. chemscene.com [chemscene.com]
- 2. 150807-88-8|this compound|BLD Pharm [bldpharm.com]
- 3. thinksrs.com [thinksrs.com]
- 4. mt.com [mt.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2-Chloro-5-(chloromethyl)-3-methylpyridine solubility data
An In-depth Technical Guide to the Solubility of 2-Chloro-5-(chloromethyl)-3-methylpyridine
Introduction: The Critical Role of a Key Intermediate
This compound is a pivotal intermediate in the synthesis of several third-generation neonicotinoid insecticides, including the widely used imidacloprid and acetamiprid. Its chemical structure, characterized by a chlorinated pyridine ring with a chloromethyl group, makes it a versatile building block in agrochemistry. The efficiency of synthesis, purification, and formulation of the final active ingredients is profoundly influenced by the solubility of this intermediate in various organic solvents. Understanding its solubility is not merely an academic exercise but a critical parameter for process optimization, yield maximization, and ensuring the economic viability of large-scale production.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the experimental determination of the solubility of this compound. We will delve into the rationale behind the experimental design, a detailed protocol for solubility measurement, and the presentation of solubility data.
The "Why": Causality in Experimental Design for Solubility Determination
The choice of an appropriate solvent system is paramount in any chemical process. For this compound, solubility data dictates several key process parameters:
-
Reaction Medium Selection: The synthesis of neonicotinoids from this intermediate often involves reactions where the solubility of the starting materials directly impacts reaction kinetics and product yield. A solvent that ensures adequate solubility of the reactants facilitates a homogeneous reaction environment, leading to more efficient and controlled synthesis.
-
Crystallization and Purification: The purification of this compound and its downstream products frequently relies on crystallization. A solvent system with a steep solubility curve with respect to temperature is ideal for this purpose. High solubility at elevated temperatures allows for the dissolution of the compound, while low solubility at cooler temperatures enables high recovery of the purified solid.
-
Process Safety and Handling: Understanding the solubility of this compound in various solvents is also crucial for assessing and mitigating safety risks. For instance, knowing its solubility in common industrial solvents helps in designing appropriate cleaning procedures for equipment and in managing waste streams.
Experimental Protocol: A Self-Validating System for Solubility Measurement
The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent. This method is based on the principle of allowing a saturated solution to reach equilibrium, followed by the quantitative analysis of the solute concentration in the supernatant.
Materials and Equipment
-
This compound (analytical standard grade)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of appropriate purity
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The "excess" is determined empirically to ensure that solid remains after equilibrium is reached.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL of solvent or mol/L.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.
Caption: Workflow for solubility determination via the equilibrium shake-flask method.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise tabular format. This allows for easy comparison of solubility in different solvents and at various temperatures.
Table 1: Hypothetical Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
| Methanol | 40 | Experimental Value |
| ... | ... | ... |
Conclusion
The solubility of this compound is a fundamental physicochemical property that has significant implications for its industrial production and the synthesis of neonicotinoid insecticides. The experimental protocol detailed in this guide provides a reliable and self-validating framework for obtaining accurate solubility data. By understanding the principles behind the experimental design and adhering to a rigorous methodology, researchers and process chemists can generate the critical data needed for process development, optimization, and scale-up.
A Comprehensive Technical Guide to 2-Chloro-5-(chloromethyl)-3-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its physicochemical properties, particularly its melting point, outlines experimental protocols for its determination, and discusses its synthesis and role in the creation of bioactive molecules.
Core Physicochemical Properties
This compound is a pale yellow solid at room temperature. A critical physical parameter for the identification and purity assessment of this compound is its melting point.
Quantitative Data Summary
The table below summarizes the key physical and chemical properties of this compound and its unmethylated analog for comparative purposes.
| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine |
| CAS Number | 150807-88-8 | 70258-18-3 |
| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N |
| Molecular Weight | 176.04 g/mol | 162.02 g/mol |
| Melting Point | 58-62 °C[1] | 37-42 °C or 96-98 °C[2][3][4][5] |
| Appearance | Pale yellow solid[1] | Beige moist crystals[2] |
| Water Solubility | Insoluble | Insoluble[4] |
Note on 2-Chloro-5-(chloromethyl)pyridine melting point discrepancy: Different sources report conflicting melting point ranges for the unmethylated analog. This highlights the importance of careful experimental verification of physical constants.
Experimental Protocols for Melting Point Determination
Accurate determination of the melting point is crucial for verifying the identity and purity of a chemical compound. Below are detailed methodologies for two common techniques.
Capillary Melting Point Determination
This traditional method relies on visual observation of the phase transition from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 40 °C for a preliminary run).
-
Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Melting Range Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 0.5-2 °C) is indicative of high purity.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also quantify the enthalpy of fusion.
Apparatus:
-
Differential Scanning Calorimeter
-
DSC pans (typically aluminum) and lids
-
Crimper for sealing the pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed into a DSC pan. The pan is then hermetically sealed with a lid using a crimper. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas to create a stable thermal atmosphere.
-
Temperature Program: A temperature program is set, which typically involves an initial isothermal period, followed by a linear heating ramp through the expected melting range. A common heating rate is 10 °C/min.
-
Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as the temperature increases.
-
Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Synthesis and Applications
This compound is a valuable intermediate, primarily in the agrochemical industry.
Synthetic Pathway Overview
The synthesis of 2-Chloro-5-(chloromethyl)pyridine and its derivatives often starts from simpler pyridine compounds. A common route involves the chlorination of a methylpyridine precursor. For instance, 2-chloro-5-methylpyridine can be subjected to chlorination to introduce the chloromethyl group.
Below is a generalized workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine, which is analogous to the synthesis of its 3-methyl derivative.
Caption: Generalized synthetic route to 2-Chloro-5-(chloromethyl)pyridine and its use.
Key Applications in Drug and Pesticide Development
The primary application of 2-Chloro-5-(chloromethyl)pyridine and its 3-methyl analog is as a crucial building block for the synthesis of neonicotinoid insecticides.[6][7] These insecticides, such as imidacloprid and acetamiprid, are highly effective against a broad spectrum of sucking insects.[6][7][8] The 2-chloro-5-(chloromethyl)pyridine moiety provides the essential chloropyridinylmethyl backbone that is characteristic of many neonicotinoids.
Recent research has also explored the use of 2-Chloro-5-(chloromethyl)pyridine in the synthesis of novel bioactive derivatives with potential antimicrobial and antimalarial activities.[9][10]
Mechanism of Action of Derived Neonicotinoids
Since this compound is an intermediate, it does not have a direct signaling pathway of its own. However, the neonicotinoid insecticides synthesized from it have a well-defined mode of action on the insect central nervous system (CNS).
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs).[1][2][8][11] In insects, these receptors are located in the CNS. The binding of neonicotinoids to nAChRs is irreversible and leads to a continuous stimulation of the nerve cells.[3] This hyperexcitation results in the blockage of nerve impulse transmission, leading to paralysis and eventual death of the insect.[1][8][11]
The diagram below illustrates this signaling pathway.
Caption: Mechanism of action of neonicotinoid insecticides on the insect nervous system.
References
- 1. pomais.com [pomais.com]
- 2. Acetamiprid: A Versatile Neonicotinoid Insecticide [jindunchemical.com]
- 3. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]
- 4. Imidacloprid General Fact Sheet [npic.orst.edu]
- 5. Frontiers | Chronic larval exposure to thiacloprid impairs honeybee antennal selectivity, learning and memory performances [frontiersin.org]
- 6. Cas 70258-18-3,2-Chloro-5-chloromethylpyridine | lookchem [lookchem.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 8. Acetamiprid Insecticide Formulation and Its Effectiveness in Pest Control Solutions [cnagrochem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
Technical Guide: Physicochemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical data for 2-Chloro-5-(chloromethyl)-3-methylpyridine, a pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimentally determined properties for this specific compound, this guide also includes data for the structurally related and more extensively characterized compound, 2-Chloro-5-(chloromethyl)pyridine, to provide a comparative context for researchers.
Structural Distinction
It is crucial to distinguish between the target compound, this compound, and its close analogue, 2-Chloro-5-(chloromethyl)pyridine. The key difference is the presence of a methyl group at the 3-position of the pyridine ring in the target compound, which influences its physical and chemical properties.
Caption: Chemical structures of the target compound and its analogue.
Physicochemical Data
The following tables summarize the available quantitative data for both compounds. It is important to note that some of the data for this compound are predicted values.
Table 1: Physicochemical Properties of this compound (CAS: 150807-88-8)
| Property | Value | Source |
| Molecular Weight | 176.04 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 58 to 62 °C | [1] |
| Boiling Point | 269.4 ± 35.0 °C at 760 Torr (Predicted) | [1] |
| Density | 1.270 ± 0.06 g/cm³ at 20°C, 760 Torr (Predicted) | [1] |
Table 2: Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)
| Property | Value | Source |
| Molecular Weight | 162.02 g/mol | [2] |
| Physical State | Solid | [2] |
| Appearance | Beige moist crystals | [3] |
| Melting Point | 37-42 °C | [4][5] |
| Boiling Point | 50 °C at 0.5 Torr | [3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3][4] |
| Water Solubility | Insoluble | [3] |
Experimental Protocols
Synthesis of 2-Chloro-5-(chloromethyl)pyridine
One common synthetic route involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine.
Protocol: A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane over 30 minutes, maintaining a temperature of 5-20°C using a water bath.[6] The resulting mixture is stirred at room temperature for 90 minutes, followed by refluxing for 4.5 hours.[6] After reflux, the reaction mixture is concentrated. The residue is then diluted with 200 ml of chloroform and 60 ml of water.[6] While stirring, 20 g of sodium hydrogen carbonate is added in small portions.[6] The organic layer is subsequently separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[6]
Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine.
Another documented method involves the direct chlorination of 3-methylpyridine.[7][8] This process typically involves reacting 3-methylpyridine with chlorine gas in the presence of a catalyst.[7]
This guide serves as a summary of the currently available data. Researchers are encouraged to consult the primary literature for further details and to perform experimental verification of the predicted values.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]
- 5. 70258-18-3 CAS MSDS (2-Chloro-5-(chloromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 8. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Spectral and Synthetic Overview of Chloro-Substituted Methylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of available spectral data and synthetic methodologies related to chloro-substituted methylpyridines, with a primary focus on providing reference information for 2-Chloro-5-(chloromethyl)-3-methylpyridine. Due to a lack of publicly available experimental spectral data for this compound, this document presents a comprehensive overview of the closely related and well-characterized compound, 2-Chloro-5-(chloromethyl)pyridine. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of related molecules in fields such as medicinal chemistry and materials science.
Physicochemical Properties
While specific experimental data for this compound is limited, some basic molecular properties can be calculated. For reference, the properties of 2-Chloro-5-(chloromethyl)pyridine are also provided.
| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine |
| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N |
| Molecular Weight | 176.04 g/mol | 162.02 g/mol |
| CAS Number | 150807-88-8 | 70258-18-3 |
| Melting Point | 58-62 °C | 37-42 °C[1] |
| Boiling Point | 269.4±35.0 °C (Predicted) | Not Available |
Spectral Data Reference: 2-Chloro-5-(chloromethyl)pyridine
The following tables summarize the available spectral data for 2-Chloro-5-(chloromethyl)pyridine, which can serve as a useful comparison for researchers working with its 3-methyl analog.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not explicitly available in search results |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results |
Mass Spectrometry Data
The NIST Mass Spectrometry Data Center provides GC-MS data for 2-Chloro-5-(chloromethyl)pyridine.
| m/z Value | Interpretation |
| 161 | Molecular Ion [M]⁺ |
| 128 | [M-Cl]⁺ |
| 126 | [M-HCl]⁺ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| Specific peak data not available in search results |
Experimental Protocols: Synthesis of Chloro-Substituted Pyridines
While a specific protocol for this compound is not available, several methods for the synthesis of the related compound, 2-Chloro-5-(chloromethyl)pyridine, have been documented. These protocols typically involve the chlorination of a methylpyridine precursor.
Example Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine
This method involves the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride.
Materials:
-
2-Chloro-5-(hydroxymethyl)pyridine
-
Thionyl chloride
-
1,2-Dichloroethane
-
Chloroform
-
Water
-
Sodium hydrogen carbonate
-
Activated carbon
Procedure:
-
A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane over 30 minutes on a water bath at 5-20 °C.
-
The resulting mixture is stirred at room temperature for 90 minutes.
-
The mixture is then refluxed for 4.5 hours.
-
The reaction mixture is concentrated.
-
The residue is diluted with 200 ml of chloroform and 60 ml of water.
-
20 g of sodium hydrogen carbonate is added in small portions with stirring.
-
The organic layer is separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.
Visualizations
The following diagrams illustrate key concepts related to the characterization and synthesis of chloro-substituted methylpyridines.
References
In-Depth NMR Analysis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: A Technical Guide
Introduction
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine. As a substituted pyridine derivative, this compound is of interest to researchers in medicinal chemistry and drug development. Understanding its structural features through NMR is crucial for its identification, purity assessment, and the prediction of its chemical behavior.
Data Presentation: NMR Data of Analogous Compounds
The following tables summarize the available experimental NMR data for 2-Chloro-5-methylpyridine and 2-Chloro-5-(chloromethyl)pyridine, which serve as the basis for the predictive analysis.
Table 1: Experimental ¹H NMR Data for 2-Chloro-5-methylpyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.18 | d | 2.5 |
| H-4 | 7.45 | dd | 8.5, 2.5 |
| H-3 | 7.13 | d | 8.5 |
| -CH₃ | 2.27 | s | - |
Solvent: CDCl₃, Frequency: 300 MHz[1]
Note: ¹³C NMR data for 2-Chloro-5-methylpyridine and complete NMR data for 2-Chloro-5-(chloromethyl)pyridine were not explicitly available in the searched resources. The analysis will proceed based on the available ¹H NMR data and known substituent effects.
Predicted NMR Analysis of this compound
The introduction of a methyl group at the 3-position of 2-Chloro-5-(chloromethyl)pyridine is expected to significantly influence the chemical shifts of the remaining ring protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for two aromatic protons, a chloromethyl group, and a methyl group.
-
Aromatic Protons (H-4 and H-6): The two remaining protons on the pyridine ring will appear as distinct signals. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) will likely appear at a slightly higher field. The introduction of the methyl group at C-3 will likely cause a slight upfield shift for the adjacent H-4 compared to its position in 2-chloro-5-methylpyridine. Both protons are expected to appear as singlets or very finely split doublets due to the absence of adjacent protons.
-
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group at the 5-position are expected to produce a singlet in the range of 4.5-4.8 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group at the 3-position will give rise to a singlet, likely in the region of 2.3-2.5 ppm.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | 8.0 - 8.2 | s |
| H-4 | 7.3 - 7.5 | s |
| -CH₂Cl | 4.5 - 4.8 | s |
| -CH₃ | 2.3 - 2.5 | s |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the substituents.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the chloro, chloromethyl, and methyl substituents, as well as the ring nitrogen. C-2 and C-6, being adjacent to the nitrogen, will be significantly downfield. The presence of the electron-donating methyl group at C-3 is expected to cause a shielding (upfield shift) effect on C-3 and an electronic effect on the other ring carbons.
-
Substituent Carbons: The carbon of the chloromethyl group (-CH₂Cl) is expected to appear around 45 ppm, while the methyl carbon (-CH₃) will likely be observed in the range of 18-22 ppm.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 153 |
| C-3 | 135 - 138 |
| C-4 | 138 - 141 |
| C-5 | 130 - 133 |
| C-6 | 148 - 151 |
| -CH₂Cl | 43 - 47 |
| -CH₃ | 18 - 22 |
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR correlation.
Caption: Molecular structure of this compound.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives, which would be applicable to this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common first choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of a reference standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Locking: Tune the probe for the respective nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform magnetic field shimming to optimize the field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled one-pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on the predicted infrared absorption bands based on the analysis of its functional groups. It includes a detailed table of expected vibrational modes, a standard experimental protocol for acquiring an FTIR spectrum of a solid sample, and workflow diagrams to assist in spectral analysis and interpretation. This guide is intended to serve as a valuable resource for researchers synthesizing or working with this compound, enabling them to anticipate and interpret its infrared spectrum.
Introduction
This compound is a substituted pyridine derivative of interest in synthetic chemistry, potentially as an intermediate in the development of pharmaceutical and agrochemical compounds. Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of such molecules. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The structure of this compound contains several key functional groups whose vibrational modes will give rise to a characteristic IR spectrum:
-
A substituted pyridine ring
-
Aromatic C-H bonds
-
An aliphatic methyl group (-CH₃)
-
An aliphatic chloromethyl group (-CH₂Cl)
-
A chloro-substituted aromatic ring (C-Cl)
This guide will systematically predict the IR absorption bands associated with these groups.
Predicted Infrared Absorption Spectrum
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for similar aromatic and halogenated organic compounds.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Predicted Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine Ring) | Medium to Weak |
| 2975 - 2950 | C-H Asymmetric Stretch | Methyl (-CH₃) | Medium |
| 2965 - 2945 | C-H Asymmetric Stretch | Methylene (-CH₂Cl) | Medium |
| 2885 - 2865 | C-H Symmetric Stretch | Methyl (-CH₃) | Medium to Weak |
| 2860 - 2840 | C-H Symmetric Stretch | Methylene (-CH₂Cl) | Medium to Weak |
| 1600 - 1585 | C=C Stretch | Aromatic Ring (Pyridine) | Medium |
| 1500 - 1400 | C=C Stretch | Aromatic Ring (Pyridine) | Medium to Strong |
| 1470 - 1450 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |
| 1465 - 1440 | CH₂ Scissoring | Methylene (-CH₂Cl) | Medium |
| 1390 - 1370 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |
| 1300 - 1150 | CH₂ Wag | Methylene (-CH₂Cl) | Medium |
| 1250 - 1000 | C-H In-plane Bend | Aromatic C-H (Pyridine Ring) | Weak |
| 900 - 675 | C-H Out-of-plane Bend | Aromatic C-H (Pyridine Ring) | Strong |
| 850 - 550 | C-Cl Stretch | Aryl-Cl & Alkyl-Cl | Strong |
Interpretation of Expected Spectrum
-
C-H Stretching Region (3100 - 2800 cm⁻¹): The region just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching vibrations from the pyridine ring.[1][2] Below 3000 cm⁻¹, a series of peaks are expected corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups.[3][4]
-
Aromatic Ring Region (1600 - 1400 cm⁻¹): Multiple bands are anticipated in this region due to the C=C and C=N stretching vibrations within the pyridine ring.[1][2] The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.
-
C-H Bending Region (1470 - 1150 cm⁻¹): This region will contain a variety of bending (scissoring, wagging, and twisting) vibrations. The asymmetric and symmetric bending of the methyl group, along with the scissoring and wagging of the methylene group in the chloromethyl substituent, are expected here.[3][5]
-
Fingerprint Region (below 1400 cm⁻¹): This region is typically complex, containing many overlapping signals. However, some key absorptions can be identified:
-
C-H Out-of-plane Bending: Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds are expected between 900 and 675 cm⁻¹.[1][2] The pattern of these bands can sometimes help to determine the substitution pattern of the aromatic ring.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations for both the chloro-substituted pyridine ring and the chloromethyl group are expected in the range of 850-550 cm⁻¹.[5][6][7] These are often strong and can be a key diagnostic feature for this molecule.
-
Experimental Protocols
The following is a detailed methodology for obtaining an FTIR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method.
Objective: To prepare a solid sample in a KBr pellet for analysis by transmission FTIR spectroscopy.
Materials and Equipment:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Analytical balance
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture.[8] Store the dried KBr in a desiccator until use.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample using an analytical balance.[9]
-
Grinding and Mixing: Add the weighed sample to an agate mortar. Then, add approximately 100-200 mg of the dried KBr powder.[9] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.[8]
-
Loading the Die: Carefully transfer a portion of the KBr-sample mixture into the pellet die. Distribute the powder evenly over the bottom anvil of the die.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[10] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die and gently eject the KBr pellet. A high-quality pellet should be thin and transparent.[11]
-
Background Spectrum: Prepare a "blank" pellet containing only KBr using the same procedure.[8] Place this blank pellet in the spectrometer's sample holder and run a background scan. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr.
-
Sample Analysis: Replace the blank pellet with the sample pellet in the spectrometer. Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected if necessary. Identify and label the significant absorption bands.
Visualization of Key Concepts
The following diagrams illustrate the structure of the molecule and the general workflow for IR spectral analysis.
Caption: Molecular structure and key functional groups.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
Mass Spectrometry of 2-Chloro-5-(chloromethyl)-3-methylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(chloromethyl)-3-methylpyridine is a heterocyclic organic compound with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol .[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products. Understanding its mass spectrometric behavior is essential for its identification, characterization, and quality control during synthesis and formulation. This technical guide provides an in-depth look at the mass spectrometry of this compound, though a complete experimental mass spectrum with detailed fragmentation data is not publicly available in the referenced search results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂N | [1][2] |
| Molecular Weight | 176.04 g/mol | [1][2] |
| CAS Number | 150807-88-8 | [1] |
Mass Spectrometry Analysis
For the related compound, 2-Chloro-5-(chloromethyl)pyridine (C₆H₅Cl₂N, MW: 162.02 g/mol ), some mass-to-charge ratio (m/z) peaks have been reported at 161, 128, and 126.[3] This suggests that the fragmentation of the chloromethylpyridine core is a key process.
Hypothetical Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key steps. The following diagram illustrates a hypothetical fragmentation pathway.
Caption: Hypothetical fragmentation pathway of this compound.
Experimental Protocol
While a specific experimental protocol for the mass spectrometry of this compound was not found, a general procedure for analyzing similar solid organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary column suitable for the analysis of polar and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Data Analysis:
The acquired mass spectra would be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern would then be interpreted to confirm the structure of the compound.
Conclusion
While direct experimental mass spectral data for this compound is not currently available in the public resources searched, this guide provides a framework for its analysis. The hypothetical fragmentation pathway and the general experimental protocol can serve as a valuable resource for researchers and professionals working with this compound, enabling them to develop analytical methods for its identification and characterization. Further experimental work is required to establish a definitive mass spectral library entry for this important chemical intermediate.
References
An In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-(chloromethyl)pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure of 2-chloro-5-(chloromethyl)pyridine. While the specific crystal structure for 2-chloro-5-(chloromethyl)-3-methylpyridine was not found in available public databases, the detailed analysis of the closely related and structurally significant compound, 2-chloro-5-(chloromethyl)pyridine, offers valuable insights for researchers in the field. This compound is a known intermediate in the synthesis of insecticides like imidacloprid.[1][2]
The data presented herein is derived from single-crystal X-ray diffraction studies, providing a precise three-dimensional map of the atomic arrangement within the crystal lattice.
Crystallographic Data Summary
The crystal structure of 2-chloro-5-(chloromethyl)pyridine has been determined and the key crystallographic parameters are summarized in the tables below for ease of reference and comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₅Cl₂N |
| Formula Weight | 162.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
| Volume (ų) | 707.0 (2) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg m⁻³) | 1.522 |
| Absorption Coefficient (mm⁻¹) | 0.82 |
| F(000) | 328 |
| Crystal Size (mm) | 0.30 × 0.20 × 0.20 |
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
|---|---|
| Diffractometer | Enraf–Nonius CAD-4 |
| Reflections Collected | 2886 |
| Independent Reflections | 1299 |
| Reflections with I > 2σ(I) | 1028 |
| R_int | 0.049 |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.129 |
| Goodness-of-fit (S) | 1.00 |
| Data-to-parameter ratio | 15.7 |
| Largest diff. peak and hole (e Å⁻³) | 0.19 and -0.18 |
Molecular and Crystal Structure Analysis
The molecule of 2-chloro-5-(chloromethyl)pyridine is nearly planar.[1][2] The planarity is a key feature, with a root-mean-square deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group. This chlorine atom is offset from the plane.[1][2]
In the crystal packing, molecules are linked by intermolecular C—H···N hydrogen bonds, forming dimeric structures.[1][2] This hydrogen bonding appears to be a significant factor in the stabilization of the crystal structure.[2]
Experimental Protocols
The determination of the crystal structure of 2-chloro-5-(chloromethyl)pyridine involved the following key experimental procedures:
1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of 2-chloro-5-(chloromethyl)pyridine (0.2 g, 1.2 mmol) dissolved in ethanol (25 ml) at room temperature over approximately five days.[2][3]
2. X-ray Data Collection: A single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] Data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[2] The ω/2θ scan method was employed for data collection.[2] An absorption correction was applied using ψ scans.[1][2]
3. Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 software and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
Below is a graphical representation of the experimental workflow.
Logical Relationship of Structural Features
The following diagram illustrates the relationship between the molecular geometry and the resulting crystal packing.
References
A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-5-(chloromethyl)-3-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols, handling procedures, and risk mitigation strategies for 2-Chloro-5-(chloromethyl)-3-methylpyridine. As a key intermediate in the synthesis of neonicotinoid insecticides, its proper management in a laboratory and pilot plant setting is paramount to ensuring personnel safety and environmental protection. This document moves beyond standard safety data sheets to provide a framework of scientific causality behind each recommendation, empowering researchers to handle this compound with an informed and proactive safety mindset.
Core Chemical Profile and Hazard Identification
This compound (CAS No. 104830-06-0) is a chlorinated pyridine derivative. Understanding its fundamental chemical and physical properties is the first step in a robust risk assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented below. This data is critical for designing appropriate storage, handling, and emergency response procedures. For instance, its solid form at room temperature and low vapor pressure reduce the risk of inhalation compared to volatile liquids, but dust generation during handling must be controlled.
| Property | Value | Source |
| CAS Number | 104830-06-0 | |
| Molecular Formula | C₇H₇Cl₂N | |
| Molecular Weight | 176.05 g/mol | |
| Appearance | Off-white to light yellow crystalline powder or solid | |
| Melting Point | 43-48 °C (109.4-118.4 °F) | |
| Boiling Point | 269.7°C at 760 mmHg | |
| Flash Point | 116.9°C | |
| Solubility | Insoluble in water |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) as hazardous. The following table outlines its primary hazard statements, which form the basis for all handling and personal protective equipment (PPE) recommendations.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Consolidated from multiple supplier Safety Data Sheets.
The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The "harmful if swallowed" classification necessitates strict controls to prevent cross-contamination of food and drink, while the irritation classifications for skin, eyes, and respiratory tract demand the use of specific engineering controls and PPE.
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling this compound powder is a certified chemical fume hood. A fume hood is critical not only for containing airborne particles during weighing and transfer operations but also for providing a contained space in the event of an accidental spill. The workspace should be maintained under negative pressure relative to the surrounding laboratory environment to prevent the escape of contaminants.
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Use chemical-resistant, impervious gloves. Nitrile gloves with a minimum thickness of 0.11 mm are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, due to the "causes serious eye irritation" classification, it is highly recommended to use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn and properly fastened. Ensure the coat is made of a suitable material and is regularly laundered. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved particulate respirator (e.g., an N95, N100, or P100 filter) is required. A full respiratory protection program, including fit-testing, should be implemented.
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The diagram below illustrates the correct procedure.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is crucial for safe handling.
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The storage area should be segregated from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion risk.
Protocol for Weighing and Dispensing
-
Preparation: Designate a specific area within a chemical fume hood for dispensing. Cover the work surface with absorbent, disposable bench paper.
-
Tare: Place a clean, secondary container on the analytical balance and tare its weight.
-
Dispensing: Carefully scoop the required amount of this compound from the stock bottle into the tared container. Use spark-proof tools and avoid generating dust.
-
Cleaning: Once the desired amount is weighed, securely close the stock bottle. Carefully wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.
-
Disposal: Dispose of the contaminated bench paper and wipes as hazardous waste.
Emergency Response Procedures
A clear and practiced emergency plan is non-negotiable.
First Aid Measures
Immediate action is required in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Spill Response
The response to a spill depends on its scale. The primary objective is to contain and clean the spill without creating additional hazards, such as airborne dust.
Protocol for a Small Spill (Contained within a Fume Hood):
-
Restrict Access: Ensure no other personnel enter the area.
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid actions that generate dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.
-
Dispose: All contaminated materials (absorbent, wipes, gloves) must be disposed of as hazardous waste.
Spill Response Decision Workflow
Caption: Decision workflow for responding to an accidental chemical spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.
-
Procedure: Collect waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.
2-Chloro-5-(chloromethyl)-3-methylpyridine material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 2-Chloro-5-(chloromethyl)-3-methylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound.
Chemical and Physical Properties
This compound is a solid, pale yellow organic compound. It is a chlorinated pyridine derivative and is often used as an intermediate in the synthesis of pharmaceuticals and pesticides.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 150807-88-8 |
| Molecular Formula | C₇H₇Cl₂N |
| Molecular Weight | 176.04 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 58 to 62 °C |
| Boiling Point | 269.4 ± 35.0 °C at 760 Torr (Predicted) |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) |
| Solubility | Insoluble in water |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Due to its corrosive and irritant nature, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. An apron may be required for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if ventilation is inadequate or for spill cleanup. |
Experimental Protocols
Synthesis of 2-Chloro-5-(chloromethyl)pyridine
A common method for the synthesis of the related compound, 2-chloro-5-(chloromethyl)pyridine, involves the chlorination of 2-chloro-5-methylpyridine. The following is a general laboratory-scale procedure that can be adapted.[1]
Materials:
-
2-Chloro-5-methylpyridine
-
Chlorine gas
-
Catalyst (e.g., a supported palladium chloride catalyst)[2]
-
Reaction medium (e.g., water or an organic solvent)[1]
-
Inert gas (e.g., nitrogen)[2]
Procedure:
-
Set up a reaction vessel equipped with a stirrer, gas inlet, and a condenser. The reaction should be carried out in a well-ventilated fume hood.
-
Charge the reactor with 2-chloro-5-methylpyridine and the chosen reaction medium.[1]
-
If using a solid catalyst, add it to the mixture.[2]
-
Heat the mixture to the reaction temperature (typically between 50-60 °C).[1]
-
Introduce chlorine gas into the reaction mixture at a controlled rate.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.
-
Post-treatment may involve neutralization, extraction, and purification by crystallization or chromatography to obtain the final product.[1]
Caption: A simplified workflow for the two-step synthesis of 2-Chloro-5-(chloromethyl)pyridine.
Laboratory Handling and Storage Protocol
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[3]
-
Wear the appropriate PPE as detailed in Table 3.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use spark-proof tools and avoid generating dust.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
-
Segregate from food and drink.
Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, carefully sweep the material to avoid generating dust.[4] For a small liquid spill, use an inert absorbent material.
-
Neutralize (for acid spills): For acidic corrosive solids, cautiously apply a neutralizing agent like sodium bicarbonate.[4]
-
Collect: Place the spilled material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations for chlorinated organic compounds.
Caption: A step-by-step workflow for responding to a spill of a solid corrosive material.
Waste Disposal
Waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a sealed, labeled container.
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbents, PPE) should also be placed in a sealed container for hazardous waste disposal.
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration.[5] Do not dispose of this chemical down the drain or in regular trash. Always follow local and institutional regulations for chemical waste disposal.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 5. chemicalbook.com [chemicalbook.com]
Technical Guide: Stability and Degradation Pathways of 2-Chloro-5-(chloromethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 2-Chloro-5-(chloromethyl)-3-methylpyridine. The information presented in this guide is substantially inferred from data on the closely related analogue, 2-chloro-5-(chloromethyl)pyridine, and general principles of chemical stability. The proposed degradation pathways are theoretical and require experimental verification.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and other chemical products derived from it. This technical guide provides a comprehensive overview of the known and inferred stability characteristics and potential degradation pathways of this compound.
The inherent reactivity of the chloromethyl group and the electron-deficient nature of the pyridine ring suggest potential susceptibility to hydrolysis, photolysis, and thermal stress. This document outlines these potential degradation routes and provides generic experimental protocols for confirming the stability of this molecule.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | N/A |
| Molecular Weight | 176.04 g/mol | N/A |
| Appearance | Solid (inferred) | N/A |
| Melting Point | 37-42 °C (for 2-chloro-5-(chloromethyl)pyridine) | [1] |
| Solubility | Insoluble in water; Soluble in polar organic solvents. | [2] |
Stability Profile
The stability of this compound is dictated by the reactivity of its functional groups under various environmental conditions.
General Stability and Incompatibilities
Based on information for the analogous 2-chloro-5-(chloromethyl)pyridine, the compound is generally considered stable under standard storage conditions. However, certain incompatibilities should be noted:
-
Alkaline Materials: Contact with alkaline substances can liberate heat and promote degradation, likely through hydrolysis of the chloromethyl group.[3]
-
Oxidizing Agents: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may lead to ignition.[3]
-
Metals: The compound may react with mild steel and galvanized steel/zinc, producing hydrogen gas which can form explosive mixtures with air.[3]
-
Acids: Segregate from chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[3]
Hydrolytic Degradation
The presence of a benzylic-like chloromethyl group suggests a susceptibility to hydrolysis, particularly under neutral to alkaline conditions. The chlorine atom of the chloromethyl group is a good leaving group, and the carbon atom is susceptible to nucleophilic attack by water or hydroxide ions.
Inferred Degradation Product: The primary degradation product of hydrolysis is expected to be 2-Chloro-5-(hydroxymethyl)-3-methylpyridine .
Photolytic Degradation
Chlorinated pyridine compounds are often susceptible to photodegradation. Studies on related compounds like 2-amino-5-chloropyridine have shown that direct photolysis can occur, leading to dechlorination.[4] It is therefore reasonable to infer that this compound is prone to degradation upon exposure to light, especially UV radiation.
Inferred Degradation Pathways: Photodegradation could proceed through several mechanisms, including:
-
Homolytic cleavage of the C-Cl bond of the chloromethyl group.
-
Homolytic cleavage of the C-Cl bond on the pyridine ring.
-
Photo-oxidation of the methyl group or other parts of the molecule.
Thermal Degradation
While specific data is unavailable for this compound, thermal stress is a common cause of degradation for many organic molecules. Combustion of the related 2-chloro-5-(chloromethyl)pyridine produces carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, phosgene, and nitrogen oxides (NOx).[3]
Potential Degradation Pathways
The following diagrams illustrate the inferred primary degradation pathways for this compound.
Caption: Inferred Hydrolytic Degradation Pathway.
Caption: Inferred General Photolytic Degradation Pathway.
Experimental Protocols
To definitively determine the stability and degradation pathways of this compound, forced degradation studies and the development of a stability-indicating analytical method are essential.
Forced Degradation Study Protocol (Generic)
This protocol outlines a general approach for conducting forced degradation studies. The conditions should be adjusted to achieve 5-20% degradation of the active substance.
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the sample before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize the sample before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Photolytic Degradation | Expose a solution of the compound (and the solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal Degradation | Heat the solid compound at 70°C for 48 hours in a controlled oven. |
Stability-Indicating HPLC Method Development (Generic)
A stability-indicating method is crucial for separating the parent compound from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a suitable wavelength (e.g., 270 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Summary of Potential Degradation Products
The table below summarizes the likely degradation products based on the inferred pathways.
| Degradation Pathway | Potential Degradation Product | Analytical Method for Detection |
| Hydrolysis | 2-Chloro-5-(hydroxymethyl)-3-methylpyridine | HPLC, LC-MS |
| Photolysis | Dechlorinated and/or oxidized derivatives | HPLC, LC-MS, GC-MS |
| Thermal | Various decomposition products including CO, CO₂, HCl, phosgene, NOx | GC-MS (for volatile products) |
Conclusion
While direct stability data for this compound is scarce, a review of analogous compounds suggests a potential for degradation under hydrolytic, photolytic, and thermal stress. The primary inferred degradation pathway involves the hydrolysis of the chloromethyl group to a hydroxymethyl group. This technical guide provides a framework for researchers and drug development professionals to approach the stability testing of this important chemical intermediate. It is imperative that experimental forced degradation studies are conducted to confirm these inferred pathways, identify and characterize any degradation products, and develop a validated stability-indicating analytical method.
References
Methodological & Application
Application Notes and Protocols: Side-Chain Chlorination of 2-Chloro-5-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the side-chain chlorination of 2-chloro-5-methylpyridine. This reaction is a critical step in the synthesis of key intermediates for various agrochemicals and pharmaceuticals. The protocols and data presented are compiled from established chemical literature and patents.
Introduction
The side-chain chlorination of 2-chloro-5-methylpyridine is a chemical process that substitutes hydrogen atoms on the methyl group (the "side-chain") with chlorine atoms. This reaction typically proceeds via a free-radical mechanism and can yield a mixture of products: 2-chloro-5-(chloromethyl)pyridine (mono-chlorinated), 2-chloro-5-(dichloromethyl)pyridine (di-chlorinated), and 2-chloro-5-(trichloromethyl)pyridine (tri-chlorinated).[1][2][3] These chlorinated derivatives are valuable precursors for insecticides like imidacloprid and acetamiprid, as well as herbicides.[4][5]
A significant challenge in this process is controlling the extent of chlorination to selectively produce the desired product.[6] Another key aspect is managing the hydrogen chloride (HCl) gas produced as a byproduct. Because the pyridine nitrogen is basic, it reacts with HCl to form a hydrochloride salt. This salt is often solid and has very low reactivity with chlorine, which can hinder or stop the chlorination reaction.[1][2][3][7] Therefore, effective control of reaction conditions, including pH, is crucial for successful synthesis.[1][2]
Reaction Pathway and Mechanism
The chlorination of the methyl side-chain is a radical chain reaction initiated by heat, UV light, or a chemical radical initiator.
Caption: Sequential side-chain chlorination of 2-chloro-5-methylpyridine.
The mechanism involves three key stages:
-
Initiation: Formation of chlorine radicals (Cl•) from chlorine gas (Cl₂), typically induced by UV light or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).[2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming an HCl molecule and a pyridyl-methyl radical. This radical then reacts with a Cl₂ molecule to form the chlorinated product and a new chlorine radical, continuing the chain.
-
Termination: The reaction stops when radicals combine with each other.
Data Summary
The choice of reaction conditions significantly impacts the product distribution and yield. The following tables summarize quantitative data from various reported methods.
Table 1: Comparison of Chlorination Methodologies
| Starting Material | Chlorinating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Key Product(s) | Yield/Selectivity | Reference |
| 2-Chloro-5-methylpyridine | Chlorine Gas | AIBN | Water | 65-67 | 2-Chloro-5-(chloromethyl)pyridine | 68.0% (mono), 19.2% (di) | [1] |
| 2-Chloro-5-methylpyridine | Chlorine Gas | None (Thermal) | p-Chlorobenzotrifluoride | 135-140 | 2-Chloro-5-(chloromethyl)pyridine | 80.5% average yield, 98.5% purity | [8] |
| 3-Picoline | Chlorine Gas | None (Gas Phase) | Inert Diluent (e.g., N₂) | 300-500 | 2-Chloro-5-(trichloromethyl)pyridine | 30-60% yield | [9][10] |
| N-oxygen-3-methylpyridine | Benzoyl Chloride | None | - | - | 2-Chloro-5-methylpyridine | - | [11][12] |
| 2-Chloro-5-methylpyridine | Trichloroisocyanuric acid | None | - | 80-200 | 2-Chloro-5-(chloromethyl)pyridine | >99% purity | [13] |
Table 2: Influence of pH on Side-Chain Chlorination
| pH Range | Observation | Consequence | Reference |
| < 0.5 | High concentration of hydrochloride salt | Chlorination stops due to low reactivity of the salt. | [1][2] |
| 0.5 - 3.0 | Controlled neutralization of HCl | Optimal range for continuous radical chlorination. | [1][2] |
| > 3.0 | Ionization of elementary chlorine | Inhibition of chlorine radical formation, stopping the reaction. | [1][2] |
Experimental Protocols
Safety Note: These procedures involve hazardous materials, including chlorine gas, corrosive acids, and potentially flammable solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Radical-Initiated Chlorination with pH Control
This protocol is designed to favor the production of 2-chloro-5-(monochloromethyl)pyridine by using a radical initiator and neutralizing the HCl byproduct.
Materials:
-
2-Chloro-5-methylpyridine
-
2,2'-azobisisobutyronitrile (AIBN)
-
Chlorine gas
-
Water (deionized)
-
10% w/v Sodium hydroxide (NaOH) aqueous solution
-
Dichloromethane or other suitable organic solvent for extraction
Apparatus:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas dispersion tube
-
Condenser
-
Dropping funnel for basic solution
-
Heating mantle
-
pH meter
Procedure:
-
Charge the reaction flask with 2-chloro-5-methylpyridine and an equal weight of water.
-
Begin vigorous stirring and heat the mixture to 65 °C.[7]
-
Once the temperature is stable, add the radical initiator, AIBN (approximately 1% by weight of the 2-chloro-5-methylpyridine).[7]
-
After 10 minutes, begin bubbling chlorine gas through the mixture via the gas dispersion tube at a controlled rate.[7]
-
Simultaneously, begin the dropwise addition of the 10% NaOH solution. Monitor the pH of the aqueous phase continuously and adjust the addition rate to maintain the pH between 0.8 and 2.5.[1][2]
-
Maintain the reaction temperature between 65-70 °C. The reaction is exothermic, so cooling may be necessary.
-
Monitor the reaction's progress by taking aliquots from the organic layer and analyzing them by Gas Chromatography (GC).
-
Once the desired conversion is achieved (e.g., after several hours), stop the flow of chlorine gas and turn off the heat.
-
Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine all organic fractions, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to separate unreacted starting material and different chlorinated products.
Caption: Experimental workflow for radical-initiated side-chain chlorination.
Protocol 2: High-Temperature Non-Catalytic Chlorination
This protocol utilizes thermal energy to initiate the chlorination in a non-polar solvent, aiming for high conversion and yield of the mono-chlorinated product.
Materials:
-
2-Chloro-5-methylpyridine
-
p-Chlorobenzotrifluoride (solvent)
-
Chlorine gas
Apparatus:
-
High-temperature reaction vessel equipped with a mechanical stirrer, gas inlet, condenser, and thermometer.
Procedure:
-
Charge the reactor with 2-chloro-5-methylpyridine and p-chlorobenzotrifluoride.[8]
-
Heat the reaction mixture to 135-140 °C with stirring.[8]
-
Introduce a steady stream of chlorine gas into the hot solution. The reaction is exothermic, and the temperature should be carefully controlled.
-
Continue the reaction for several hours, monitoring the conversion of the starting material by GC.
-
Upon completion, stop the chlorine flow and cool the reactor.
-
The product mixture, containing unreacted starting material, the desired product, and solvent, is then subjected to fractional distillation under reduced pressure to isolate the 2-chloro-5-(chloromethyl)pyridine.[8] The recovered solvent and starting material can be recycled.[8]
Application and Troubleshooting Notes
-
Selectivity Control: The degree of chlorination is controlled by the reaction time and the molar ratio of chlorine to the substrate. To favor mono-chlorination, it is often necessary to stop the reaction at a partial conversion of the starting material (e.g., ~50%) and recycle the unreacted material.[6][8]
-
Byproduct Management: The formation of the pyridine hydrochloride salt is the most common cause of reaction inhibition.[3] The continuous neutralization described in Protocol 1 is an effective strategy to prevent this.[1][2] In non-aqueous systems, the salt may precipitate, physically impeding the reaction.
-
Analytical Monitoring: Regular analysis by GC is essential to track the relative concentrations of the starting material and the mono-, di-, and tri-chlorinated products. This allows the operator to stop the reaction when the concentration of the desired product is maximized.
-
Troubleshooting:
-
Low/No Reaction: Check for radical quenching impurities. Ensure the initiator is active or the temperature/UV source is sufficient. Verify that the pH is not too low, which would lead to deactivation via salt formation.[1][2]
-
Poor Selectivity: Over-chlorination occurs with excessive reaction time or high chlorine concentration. Reduce the chlorine flow rate or shorten the reaction duration.
-
Reaction Stalls: This is almost always due to the formation of the hydrochloride salt.[3][7] Implement or improve the acid neutralization step.
-
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 8. xdnyqk.com [xdnyqk.com]
- 9. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [chemicalbook.com]
- 12. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 13. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic and non-catalytic methods for the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited direct literature on the synthesis of this specific molecule, this document presents a proposed synthetic pathway starting from 3,5-dimethylpyridine (3,5-lutidine), based on established chemical principles and analogous transformations of similar pyridine derivatives.
Proposed Synthetic Pathway from 3,5-Dimethylpyridine
The synthesis of this compound from 3,5-dimethylpyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. The proposed pathway involves three main stages:
-
N-Oxidation: Activation of the pyridine ring towards subsequent functionalization.
-
Ring Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring.
-
Side-Chain Chlorination: Selective chlorination of one of the methyl groups.
This pathway is illustrated in the signaling pathway diagram below.
Experimental Protocols
The following protocols are adapted from established procedures for similar pyridine functionalizations. Optimization of reaction conditions may be necessary to achieve desired yields and purity for the target molecule.
Protocol 1: Synthesis of 3,5-Dimethylpyridine N-oxide
This protocol describes the N-oxidation of 3,5-dimethylpyridine, which activates the pyridine ring for subsequent electrophilic substitution.
Experimental Workflow:
Materials:
-
3,5-Dimethylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dimethylpyridine (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to 0°C and quench by slow addition of saturated Na₂S₂O₃ solution.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-Chloro-3,5-dimethylpyridine
This protocol details the chlorination of the pyridine ring at the 2-position.
Materials:
-
3,5-Dimethylpyridine N-oxide
-
Phosphorus oxychloride (POCl₃) or Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place 3,5-dimethylpyridine N-oxide (1.0 eq.).
-
Add an inert solvent such as dichloromethane.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq.) dropwise at 0°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Synthesis of this compound
This final step involves the selective chlorination of one of the methyl groups. This is a challenging step, as over-chlorination or reaction at the other methyl group can occur.
Materials:
-
2-Chloro-3,5-dimethylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Dissolve 2-Chloro-3,5-dimethylpyridine (1.0 eq.) in carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., UV lamp).
-
Add N-Chlorosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with the UV lamp for 4-8 hours.
-
Monitor the reaction by Gas Chromatography (GC) or ¹H NMR to follow the conversion of the starting material and the formation of the mono-chlorinated product.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The desired product can be isolated and purified by fractional distillation under reduced pressure or by column chromatography.
Data Presentation
As direct synthesis of the target molecule is not widely reported, the following table provides expected outcomes based on analogous reactions. Yields are highly dependent on the optimization of reaction conditions.
| Step | Reactant | Catalyst/Reagent | Product | Expected Yield (%) |
| 1 | 3,5-Dimethylpyridine | m-CPBA | 3,5-Dimethylpyridine N-oxide | 80-95 |
| 2 | 3,5-Dimethylpyridine N-oxide | POCl₃ | 2-Chloro-3,5-dimethylpyridine | 60-80 |
| 3 | 2-Chloro-3,5-dimethylpyridine | NCS / BPO | This compound | 40-60 (unoptimized) |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chlorinating agents such as POCl₃, SO₂Cl₂, and NCS are corrosive and toxic. Handle with extreme care.
-
Radical initiators like BPO and AIBN can be explosive under certain conditions. Follow proper handling and storage procedures.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Synthetic Protocols for 2-Chloro-5-(chloromethyl)-3-methylpyridine: An Essential Intermediate for Agrochemicals and Pharmaceuticals
Introduction:
2-Chloro-5-(chloromethyl)-3-methylpyridine is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its bifunctional nature, featuring both a chlorinated pyridine ring and a chloromethyl side chain, allows for diverse chemical modifications, making it a valuable intermediate for the development of novel active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of this important compound, aimed at researchers, scientists, and professionals in the field of drug development and crop protection.
Synthetic Strategies and Reaction Conditions
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the preparation of a di-hydroxy pyridine intermediate, followed by a one-pot chlorination to yield the target molecule. An alternative pathway commences with the functionalization of a commercially available starting material such as 3,5-lutidine.
A plausible and efficient synthetic route begins with the N-oxidation of 3,5-lutidine, followed by rearrangement and subsequent functionalization to introduce the necessary hydroxyl groups. The resulting intermediate, 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine, can then be subjected to a robust chlorination protocol.
Table 1: Reaction Parameters for Key Transformation Steps
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Oxidation | 3,5-Lutidine | Hydrogen Peroxide, Acetic Acid | - | 70-80 | 24 | >90 |
| 2 | Rearrangement & Hydroxylation | 3,5-Lutidine-N-oxide | Acetic Anhydride, then Hydrolysis | - | 140 | 3 | Variable |
| 3 | Chlorination | 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine | Phosphorus Oxychloride (POCl₃) | Chloroform | Reflux | 4-6 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine (Intermediate)
This protocol outlines a potential multi-step synthesis of the key di-hydroxy intermediate starting from 3,5-lutidine.
Step 1: N-Oxidation of 3,5-Lutidine
-
To a round-bottom flask, add 3,5-lutidine (1.0 eq).
-
Slowly add glacial acetic acid (3.0 eq) with stirring.
-
Carefully add 30% hydrogen peroxide (1.5 eq) dropwise while maintaining the temperature below 40°C.
-
Heat the reaction mixture to 70-80°C and stir for 24 hours.
-
After cooling to room temperature, cautiously add sodium carbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-lutidine-N-oxide.
Step 2: Rearrangement and Hydroxylation
-
In a sealed tube, dissolve 3,5-lutidine-N-oxide (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture at 140°C for 3 hours.
-
Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine.
Protocol 2: Synthesis of this compound
This protocol describes the one-pot chlorination of the di-hydroxy intermediate.
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine (1.0 eq).
-
Add chloroform (10 mL per gram of starting material) as the solvent.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical progression of the synthetic pathways described.
Caption: Proposed synthesis of the key intermediate.
Caption: Final chlorination step.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The N-oxidation reaction with hydrogen peroxide and acetic acid can be exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Chlorinated organic compounds should be handled with care as they can be toxic and environmentally harmful. Dispose of all chemical waste in accordance with institutional and local regulations.
Application Notes and Protocols for the Synthesis of Neonicotinoids using Chloro-Methylpyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of neonicotinoid insecticides, a prominent class of crop protection agents. The focus is on the use of chloromethylpyridine derivatives as key intermediates. While specific experimental data for 2-Chloro-5-(chloromethyl)-3-methylpyridine is limited in publicly available literature, this document details the well-established synthetic routes using the closely related and widely utilized intermediate, 2-chloro-5-(chloromethyl)pyridine. The methodologies presented are foundational and likely adaptable for the synthesis of neonicotinoid analogues from various substituted pyridine intermediates, including this compound.
Overview of Neonicotinoid Synthesis
Neonicotinoid insecticides are synthesized through the condensation of a chloromethylpyridine intermediate with a suitable nucleophile. The general synthetic scheme involves the reaction of the chloromethyl group with a nitrogen-containing heterocyclic or acyclic moiety. This key step leads to the formation of the final neonicotinoid structure.
Caption: General synthetic pathway for neonicotinoids.
Synthesis of Imidacloprid
Imidacloprid is one of the most widely used neonicotinoid insecticides globally.[1] Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.[1][2]
Quantitative Data for Imidacloprid Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | [2] |
| Reagent | 2-Nitroiminoimidazolidine | [2] |
| Base | Potassium Carbonate | [1][2] |
| Solvent | Acetonitrile | [1][2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 5 hours | [3] |
| Yield | 80% | [2] |
| Purity | >95% | [2] |
Experimental Protocol for Imidacloprid Synthesis
This protocol is based on established methods for the synthesis of Imidacloprid.[2][3]
-
To a solution of 2-nitroiminoimidazolidine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux.
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile to the refluxing mixture.
-
Continue refluxing for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid by-products and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Imidacloprid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Synthetic Pathway for Imidacloprid
Caption: Synthesis of Imidacloprid.
Synthesis of Acetamiprid
Acetamiprid is another significant neonicotinoid insecticide used against a broad spectrum of sucking insects.[4] Its synthesis involves a multi-step process where 2-chloro-5-(chloromethyl)pyridine is a key intermediate.[5][6]
Quantitative Data for Acetamiprid Synthesis
| Parameter | Value | Reference |
| Intermediate | N-(6-chloro-3-pyridylmethyl)methylamine | [6] |
| Reagent | Cyanoethyl methacrylate | [6] |
| Solvent | Ethanol | [6] |
| Reaction Temperature | 60-65 °C | [6] |
| Reaction Time | 6-7 hours | [6] |
| Yield | 96.6% | [6] |
| Purity | 96.8% | [6] |
Experimental Protocol for Acetamiprid Synthesis
This protocol describes the final step in the synthesis of Acetamiprid from a key amine intermediate, which is itself synthesized from 2-chloro-5-(chloromethyl)pyridine.[6]
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
React 2-chloro-5-(chloromethyl)pyridine with an aqueous solution of methylamine. The molar ratio of 2-chloro-5-(chloromethyl)pyridine to methylamine is typically 1:1.2.[6]
-
The reaction is usually carried out in a suitable solvent at a controlled temperature.
-
After the reaction is complete, the product, N-(6-chloro-3-pyridylmethyl)methylamine, is isolated and purified.
Step 2: Synthesis of Acetamiprid
-
In a reaction vessel, dissolve N-(6-chloro-3-pyridylmethyl)methylamine (1.05 equivalents) in ethanol.[6]
-
Add cyanoethyl methacrylate (1 equivalent) to the solution.[6]
-
Heat the mixture to 60-65 °C and maintain this temperature for 6-7 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0-5 °C to allow for product precipitation.[6]
-
Filter the solid, wash with a saturated brine solution, and dry to obtain Acetamiprid.[6]
Synthetic Pathway for Acetamiprid
Caption: Synthetic workflow for Acetamiprid.
Synthesis of Thiacloprid
Thiacloprid is a neonicotinoid insecticide effective against a variety of sucking and biting insects.[7] The synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-cyanoimino-1,3-thiazolidine.[7]
Quantitative Data for Thiacloprid Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | [7] |
| Reagent | 2-Cyanoimino-1,3-thiazolidine | [7] |
| Base | Guanidine | [7] |
| Solvent | Methanol or n-butanol | [7] |
| Reaction Type | Nucleophilic Substitution | [7] |
| Yield | High (specific value not cited) | [7] |
| Purity | Technical grade | [7] |
Experimental Protocol for Thiacloprid Synthesis
The following is a general protocol for the synthesis of Thiacloprid.[7]
-
Dissolve 2-cyanoimino-1,3-thiazolidine in a suitable solvent such as methanol or n-butanol.
-
Add a base, for example, guanidine, to the solution to facilitate the nucleophilic substitution.
-
Add 2-chloro-5-(chloromethyl)pyridine to the reaction mixture.
-
Stir the reaction mixture, potentially with heating, until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude Thiacloprid.
-
The crude product is then purified, for instance by recrystallization, to obtain the final product.
Synthetic Pathway for Thiacloprid
Caption: Synthesis of Thiacloprid.
Concluding Remarks
The protocols provided herein detail the synthesis of major neonicotinoid insecticides from the key intermediate 2-chloro-5-(chloromethyl)pyridine. These established methods serve as a valuable resource for researchers and professionals in the field of agrochemical development. While direct experimental procedures for the 3-methyl analogue, this compound, are not as prevalent, the fundamental reaction mechanisms are expected to be similar. The presence of the 3-methyl group may influence reaction kinetics and the properties of the final neonicotinoid analogues, opening avenues for the development of novel insecticides with potentially different activity spectra and environmental profiles. Further research into the synthesis and biological activity of neonicotinoids derived from this compound is encouraged.
References
- 1. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]
- 2. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamiprid - Wikipedia [en.wikipedia.org]
- 5. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
- 6. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 7. Thiacloprid (Ref: YRC 2894) [sitem.herts.ac.uk]
Application Note & Protocol: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)-3-methylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of the neonicotinoid insecticide, imidacloprid, commencing from the precursor 2-Chloro-5-(chloromethyl)-3-methylpyridine. The synthesis involves a key nucleophilic substitution reaction with N-nitro-N'-(2-aminoethyl)urea. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.
Introduction
Imidacloprid is a systemic insecticide that acts as a neurotoxin, belonging to the class of chemicals known as neonicotinoids. It is highly effective against a wide range of sucking insects, soil insects, and termites. Its mode of action involves the disruption of the nicotinic acetylcholine receptors in the central nervous system of insects. The synthesis pathway detailed herein represents a common and efficient industrial method for its production.
The core of this synthesis is the condensation reaction between this compound and N-nitro-N'-(2-aminoethyl)urea. This reaction proceeds via a nucleophilic substitution where the primary amine of the urea derivative displaces the chlorine atom on the chloromethyl group of the pyridine ring, forming the final imidacloprid molecule.
Reaction Mechanism and Scientific Rationale
The synthesis of imidacloprid from this compound is a two-step process in principle, though often performed as a one-pot synthesis.
Step 1: Formation of the N-substituted intermediate. The primary amine of N-nitro-N'-(2-aminoethyl)urea acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This results in the displacement of the chloride ion and the formation of a C-N bond.
Step 2: Cyclization. The secondary amine on the ethylenediamine backbone then attacks the electrophilic carbon at the 2-position of the pyridine ring, displacing the second chloride and forming the characteristic five-membered imidazolidine ring of imidacloprid.
The choice of solvent is critical; polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often preferred as they can solvate the cations while leaving the nucleophile relatively free, thus accelerating the rate of this SN2 reaction. An acid scavenger, such as potassium carbonate or triethylamine, is typically added to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| This compound | 104765-53-9 | 176.04 | >98% | Sigma-Aldrich |
| N-nitro-N'-(2-aminoethyl)urea | 131805-31-5 | 148.12 | >97% | TCI Chemicals |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | >99% | Fisher Scientific |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | >99.8% | VWR Chemicals |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Macron Fine Chemicals |
| Hexane | 110-54-3 | 86.18 | ACS Grade | J.T. Baker |
| Deionized Water | 7732-18-5 | 18.02 | - | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a nitrogen inlet. Ensure the entire apparatus is dry.
-
Charging the Flask: To the flask, add this compound (17.6 g, 0.1 mol), N-nitro-N'-(2-aminoethyl)urea (14.8 g, 0.1 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.
-
Reaction Conditions: Begin stirring the mixture and heat it to reflux (approximately 80-82°C) under a nitrogen atmosphere. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is then recrystallized from a mixture of ethyl acetate and hexane to yield pure imidacloprid as a white to pale yellow crystalline solid.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of Imidacloprid.
Characterization and Analytical Data
The identity and purity of the synthesized imidacloprid should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 143-145 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H, pyridine-H), 7.65 (d, 1H, pyridine-H), 7.20 (d, 1H, pyridine-H), 4.20 (s, 2H, CH₂), 3.60 (t, 2H, CH₂), 3.10 (t, 2H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.5, 149.0, 148.5, 137.5, 125.0, 120.5, 48.5, 45.0, 42.0 |
| FT-IR (KBr, cm⁻¹) | 3050 (aromatic C-H), 2950 (aliphatic C-H), 1640 (C=N), 1570 (NO₂ asymmetric stretch), 1350 (NO₂ symmetric stretch), 1250 (C-N) |
| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 270 nm) |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
This compound: Is a skin and eye irritant. Avoid inhalation and contact.
-
Acetonitrile: Is flammable and toxic. Avoid inhalation and contact.
-
Imidacloprid: Is toxic if swallowed or inhaled. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time and continue monitoring by TLC.- Ensure reagents and solvent are anhydrous. |
| Loss of product during work-up or purification. | - Minimize transfer steps.- Optimize recrystallization solvent system. | |
| Impure Product | Presence of starting materials or side-products. | - Ensure the reaction has gone to completion.- Repeat the recrystallization step. |
| Ineffective removal of inorganic salts. | - Ensure thorough washing of the filter cake. | |
| Reaction Stalls | Deactivation of the nucleophile. | - Ensure a sufficient amount of acid scavenger (K₂CO₃) is used. |
| Insufficient temperature. | - Verify the reflux temperature is maintained within the optimal range. |
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of imidacloprid from this compound. Adherence to the procedural details, safety precautions, and analytical confirmations is essential for obtaining a high-purity product. This synthesis route is scalable and serves as a fundamental example of heterocyclic chemistry applied to the production of agrochemicals.
The Pivotal Role of 2-Chloro-5-(chloromethyl)-3-methylpyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-5-(chloromethyl)-3-methylpyridine is a key heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive chloromethyl group and a substituted pyridine ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of novel therapeutic agents.
Application in the Synthesis of Neonicotinoid Insecticides
The most prominent application of this compound is in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine. These compounds exhibit high selectivity and efficacy against a broad spectrum of sucking and chewing insects.
Synthesis of Imidacloprid
Imidacloprid is a widely used systemic insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2] The synthesis of Imidacloprid from this compound is a well-established process.
Experimental Protocol: Synthesis of Imidacloprid
A common laboratory-scale synthesis involves the coupling reaction between 2-nitroiminoimidazolidine and 2-chloro-5-chloromethylpyridine.[3]
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroiminoimidazolidine (1.0-1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).[4]
-
Step 2: Addition of Base. Add an alkali metal hydroxide, such as sodium hydroxide (1.0-1.2 equivalents), to the solution.[4]
-
Step 3: Addition of 2-Chloro-5-(chloromethyl)pyridine. While stirring, add a solution of 2-chloro-5-chloromethylpyridine (1.0 equivalent) in the same solvent dropwise to the reaction mixture at a controlled temperature, typically between 45-60°C.[4]
-
Step 4: Reaction. Maintain the reaction mixture at the specified temperature and continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
-
Step 5: Work-up and Purification. After completion, cool the reaction mixture and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield Imidacloprid.[5]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Chloro-5-(chloromethyl)pyridine | 162.02 | 1.0 | - |
| 2-Nitroiminoimidazolidine | 129.11 | 1.0 - 1.2 | - |
| Imidacloprid | 255.66 | - | >95[5] |
Table 1: Key data for the synthesis of Imidacloprid.
Experimental Workflow for Imidacloprid Synthesis
Caption: Workflow for the synthesis of Imidacloprid.
Synthesis of Acetamiprid
Acetamiprid is another important neonicotinoid insecticide derived from this compound. It also targets the nAChRs of insects.[2]
Experimental Protocol: Synthesis of Acetamiprid
The synthesis of Acetamiprid involves a multi-step process starting from 2-Chloro-5-(chloromethyl)pyridine.
-
Step 1: Synthesis of N-(6-chloro-3-picolyl)methylamine. React 2-chloro-5-chloromethylpyridine with an excess of methylamine in a suitable solvent such as ethanol.[6] The reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours.[7] After the reaction is complete, the solvent and excess methylamine are removed under reduced pressure to obtain the intermediate.
-
Step 2: Synthesis of Acetamiprid. The intermediate N-(6-chloro-3-picolyl)methylamine is then reacted with N-cyano-N'-methyl-acetamidine in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The reaction mixture is stirred at a specific temperature until completion.[8]
-
Step 3: Work-up and Purification. The reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude Acetamiprid is then purified by recrystallization.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 2-Chloro-5-(chloromethyl)pyridine | 162.02 | - |
| N-(6-chloro-3-picolyl)methylamine | 156.62 | 90-95[6] |
| Acetamiprid | 222.67 | ~95[8] |
Table 2: Key data for the synthesis of Acetamiprid.
Experimental Workflow for Acetamiprid Synthesis
References
- 1. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Imidacloprid | 138261-41-3 | >98% [smolecule.com]
- 4. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 5. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 7. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 8. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
Synthesis and Evaluation of Novel Bioactive Derivatives from 2-Chloro-5-(chloromethyl)-3-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel bioactive derivatives starting from 2-Chloro-5-(chloromethyl)-3-methylpyridine. This versatile starting material offers a scaffold for the development of various heterocyclic compounds with potential therapeutic applications, including antimicrobial, antimalarial, and anticancer activities.
Synthesis of Bioactive Hydrazone Derivatives
A key class of bioactive molecules that can be synthesized from this compound are hydrazone derivatives. These compounds have shown promising antimicrobial and antimalarial activities.[1] The synthesis is typically a two-step process involving the formation of a hydrazine intermediate followed by condensation with an aromatic aldehyde. A modern and efficient approach to this synthesis utilizes continuous flow reaction technology.[1]
Experimental Protocol: Synthesis of 2-Chloro-5-((2-arylmethylene)hydrazinyl)methyl)-3-methylpyridine
Materials:
-
This compound
-
Hydrazine hydrate
-
Aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Flow reactor system
Step 1: Synthesis of 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine (Intermediate)
-
Prepare a solution of this compound in a suitable solvent like ethanol.
-
In a continuous flow reactor, introduce the solution of the starting material and a solution of hydrazine hydrate in ethanol through separate inlet pumps.
-
Set the reactor temperature and flow rates to optimize the reaction. A residence time of approximately 8 minutes at 90°C has been shown to be effective.[1]
-
Continuously collect the output from the reactor.
-
Quench the reaction mixture with water and extract the product with an organic solvent such as toluene.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate, 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine.
-
Purify the intermediate by recrystallization or column chromatography.
Step 2: Synthesis of Hydrazone Derivatives
-
Prepare a solution of the intermediate, 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine, in a suitable solvent.
-
Prepare a separate solution of the desired aromatic aldehyde in the same solvent.
-
Using a flow reactor, mix the two solutions and introduce them into the reactor.
-
Set the appropriate reaction conditions (e.g., temperature, flow rate). The reaction is typically rapid and can be completed with a short residence time.[1]
-
Collect the product stream, which can then be cooled to induce precipitation of the hydrazone derivative.
-
Filter the solid product, wash with a cold solvent, and dry under vacuum.
-
Characterize the final product using techniques such as FTIR, NMR, and mass spectrometry.
Synthesis Workflow:
References
Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine derivatives using continuous flow chemistry. This method offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability.
Introduction to Flow Chemistry for Pyridine Chlorination
Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis.[1] By performing reactions in a continuously flowing stream through a reactor, it allows for precise control over reaction parameters such as temperature, pressure, and residence time.[2] This level of control is particularly advantageous for exothermic and rapid reactions like chlorination, minimizing the formation of byproducts and improving the overall yield and purity of the product.[3]
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, traditionally involves batch processes that can be hazardous and difficult to scale up.[4] Flow chemistry provides a safer, more efficient, and scalable alternative.[1]
Advantages of Flow Chemistry for this Synthesis:
-
Enhanced Safety: The small reactor volume in flow systems dramatically reduces the risk associated with handling hazardous reagents like chlorine gas and managing exothermic reactions.[5]
-
Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality and reproducible results.[2]
-
Higher Yields and Selectivity: Optimized reaction conditions in a continuous flow setup can lead to higher yields and better selectivity compared to batch reactions.[2]
-
Rapid Optimization: The ability to quickly change reaction parameters allows for rapid optimization of the synthesis process.[6]
-
Scalability: Scaling up production is achieved by either running the system for longer periods, increasing the reactor size, or by numbering up (running multiple reactors in parallel).[5]
Reaction Scheme
The synthesis of this compound via flow chemistry typically involves the radical chlorination of the methyl group at the 5-position of a 2-chloro-3,5-dimethylpyridine precursor.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed protocol for the continuous flow synthesis of this compound. The protocol is adapted from methodologies described for the synthesis of structurally similar compounds.[7][8]
Materials and Equipment
-
Starting Material: 2-Chloro-3,5-dimethylpyridine
-
Chlorinating Agent: Chlorine gas (Cl₂) or Sulfonyl chloride (SO₂Cl₂)
-
Initiator (if using thermal initiation): Azobisisobutyronitrile (AIBN)
-
Solvent (optional): Inert organic solvent such as dichlorobenzene or carbon tetrachloride
-
Flow Chemistry System:
-
High-pressure pumps for delivering liquids (e.g., syringe pumps or HPLC pumps)
-
Mass flow controller for delivering gases
-
Microreactor or packed-bed reactor (e.g., stainless steel or Hastelloy)
-
Heating and cooling module to control reactor temperature
-
Back pressure regulator to maintain system pressure
-
Collection vessel
-
Experimental Workflow Diagram
Caption: General experimental workflow for the continuous flow synthesis.
Detailed Protocol: Continuous Chlorination using Chlorine Gas
This protocol is based on a method for the continuous preparation of 2-chloro-5-chloromethylpyridine in a microchannel reactor.[7]
-
Preparation of Reagent Solutions:
-
Prepare a solution of 2-chloro-3,5-dimethylpyridine in a suitable inert solvent. The concentration should be optimized based on solubility and reaction kinetics.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Ensure all connections are secure and leak-proof.
-
The microchannel reactor should include preheating, reaction, and cooling modules.[7]
-
-
Reaction Execution:
-
Set the reactor temperature to the desired value (e.g., 100 °C).[7]
-
Set the back pressure regulator to maintain the system pressure (e.g., 0.2 MPa).[7]
-
Start the flow of the 2-chloro-3,5-dimethylpyridine solution using a high-pressure pump at a specific flow rate.
-
Simultaneously, introduce chlorine gas into the system using a mass flow controller at a controlled rate. The molar ratio of chlorine to the starting material should be optimized.
-
The reagents are mixed in a T-mixer before entering the heated reactor.
-
Control the flow rates to achieve the desired residence time within the reactor (e.g., 10 seconds).[7]
-
-
Product Collection and Analysis:
-
The reaction mixture exits the reactor, passes through the back pressure regulator, and is collected in a cooled vessel.
-
The collected product mixture can be analyzed by GC-MS or HPLC to determine conversion, selectivity, and yield.
-
-
Work-up and Purification:
-
The collected reaction mixture is carefully quenched with a suitable reagent to neutralize any unreacted chlorine.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by crystallization or distillation to obtain pure this compound.
-
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the continuous flow chlorination of a methylpyridine derivative, based on patented methods.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-methylpyridine | [7] |
| Chlorinating Agent | Chlorine Gas | [7] |
| Reactor Type | Stainless Steel Microchannel Reactor | [7] |
| Reaction Temperature | 100 °C | [7] |
| Reaction Pressure | 0.2 MPa | [7] |
| Residence Time | 10 s | [7] |
| Product Selectivity | > 97% | [8] |
Conclusion
The use of continuous flow chemistry for the synthesis of this compound derivatives offers a robust, safe, and efficient alternative to conventional batch methods. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the adoption of this advanced manufacturing technology.
References
- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107739331B - A kind of synthetic method of 2-vhloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102796039A - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel - Google Patents [patents.google.com]
Green Synthesis Strategies for 2-Chloro-5-(chloromethyl)-3-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various green synthesis routes of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of neonicotinoid insecticides.[1] The described methods focus on environmentally benign approaches, including solvent-free reactions, catalytic processes, and the use of aqueous media, aiming to reduce waste and improve safety and efficiency compared to traditional synthetic routes.
Solvent-Free Chlorination using Trichloroisocyanuric Acid (TCCA)
This method offers a significant green advantage by eliminating the need for a solvent, which in turn simplifies the work-up process and prevents the generation of solvent waste and acidic wastewater.[2] The reaction proceeds by the chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as the chlorinating agent, initiated either by a chemical initiator or a light source.[2]
Experimental Protocol
Materials:
-
2-chloro-5-methylpyridine (99.0% purity)
-
Trichloroisocyanuric acid (TCCA, 92% purity)
-
Azobisisobutyronitrile (AIBN)
-
Reaction flask with a thermometer, condenser, and drying tube
Procedure:
-
To a 100 ml chlorination reaction flask equipped with a thermometer, condenser, and drying tube, add 70.8 g (0.55 mol) of 2-chloro-5-methylpyridine.
-
Heat the reaction flask to a temperature between 100°C and 120°C.
-
Add 5.6 g of the initiator, azobisisobutyronitrile (AIBN), to the heated 2-chloro-5-methylpyridine.
-
Gradually add 32.4 g (0.13 mol) of trichloroisocyanuric acid to the reaction mixture.
-
Maintain the reaction temperature and allow the reaction to proceed to completion.
-
After the reaction is complete, allow the system to cool to room temperature naturally.
-
Filter the reaction mixture to recover the cyanuric acid by-product (approximately 18.5 g).
-
The resulting filtrate (84.5 g) contains this compound. The pH of the filtrate is typically between 6 and 7.
-
The final product can be purified by distillation to achieve a purity of 97.1%.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-chloro-5-methylpyridine |
| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Reaction Temperature | 100-120°C |
| Yield of crude product | 83.5% (based on converted 2-chloro-5-methylpyridine) |
| Purity of distilled product | 97.1% |
| Key Advantage | Solvent-free, no wastewater generation |
Reaction Pathway
Caption: Solvent-free synthesis of this compound.
Catalytic One-Step Synthesis using Supported Palladium Chloride
This green synthesis route involves a one-step reaction of 3-methylpyridine with chlorine gas in the presence of a supported palladium chloride catalyst. This method is advantageous due to its high selectivity and the generation of minimal waste. The catalyst can also be recovered, adding to the economic and environmental benefits of the process.
Experimental Protocols
Catalyst Preparation (PdCl₂/Al₂O₃):
-
Immerse 100g of spherical alumina carrier (diameter 2mm, BET: 200m²/g) in 150g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.
-
Dry the impregnated carrier at 110°C.
-
Roast the dried carrier at 250°C for 5 hours to obtain the PdCl₂/Al₂O₃ catalyst with a 0.83% PdCl₂ loading.[1]
Chlorination Reaction:
-
Pack 20g of the prepared PdCl₂/Al₂O₃ catalyst into a quartz tube reactor (length 20 cm, diameter 2.4 cm), resulting in a catalyst bed height of 8 cm.
-
Heat the reactor until the catalyst layer temperature stabilizes at 250°C.
-
Introduce vaporized 3-methylpyridine (flow rate: 10 g/h, temperature: 200°C) mixed with chlorine gas (flow rate: 200 mL/min) and nitrogen as a carrier gas into the reactor.
-
The reaction is exothermic, and the temperature will rise to approximately 280°C ± 2°C.
-
Maintain a residence time of 5 seconds in the catalyst layer.
-
The product, this compound, is obtained from the reactor output.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-methylpyridine |
| Catalyst | PdCl₂ on Al₂O₃ support |
| Reaction Temperature | 250°C (initial), ~280°C (reaction) |
| Residence Time | 5 seconds |
| Molar Yield | Approximately 50-52% |
| Key Advantages | One-step reaction, high selectivity, low waste |
Experimental Workflow
Caption: Workflow for the catalytic synthesis of this compound.
Two-Step Synthesis in Aqueous Medium
This method utilizes water as a solvent in the first step, presenting a greener alternative to organic solvents. The process involves two main stages: the chlorination of the pyridine ring followed by the chlorination of the methyl group.[3]
Experimental Protocol (Conceptual Outline)
Step 1: Synthesis of 2-chloro-5-methylpyridine in Water
-
Use 3-methylpyridine as the starting material and water as the reaction medium.
-
In the presence of an unspecified catalyst, react 3-methylpyridine with chlorine gas at a temperature of 40-60°C.
-
After the reaction is complete, perform a post-treatment to obtain 2-chloro-5-methylpyridine.
Step 2: Chlorination of 2-chloro-5-methylpyridine
-
Use the 2-chloro-5-methylpyridine obtained from the first step as the reactant.
-
In the presence or absence of a reaction medium, react with chlorine gas at 50-60°C with a catalyst.
-
Post-treatment of the reaction mixture yields this compound with a purity of ≥99%.[3]
Note: Detailed experimental parameters, including the specific catalysts and post-treatment procedures, are not fully disclosed in the available literature.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-methylpyridine |
| Solvent (Step 1) | Water |
| Reaction Temperature (Step 1) | 40-60°C |
| Reaction Temperature (Step 2) | 50-60°C |
| Final Product Purity | ≥ 99% |
| Key Advantage | Use of water as a green solvent in the initial step |
Logical Relationship Diagram
Caption: Two-step synthesis of this compound in an aqueous medium.
Continuous Flow Synthesis in a Microchannel Reactor
Continuous flow chemistry offers enhanced safety, efficiency, and scalability for chemical reactions. A patented method describes the continuous preparation of this compound in a microchannel reactor.
Experimental Protocol (Conceptual Outline)
Setup:
-
A microchannel reactor system.
-
Pumps for delivering reactants.
Procedure:
-
2-chloro-5-methylpyridine and sulfonyl chloride are used as the raw material and chlorinating reagent, respectively.
-
Azodiisobutyronitrile is employed as an initiator.
-
The reaction is conducted in an organic solvent as the reaction medium.
-
The reactants are continuously pumped into the microchannel reactor.
-
The chlorination reaction takes place at a temperature of 80-130°C.
-
The residence time is controlled by the flow rate of the reaction solution.
-
The effluent from the reactor is collected to obtain the product.
Note: Specific details on the reactor dimensions, flow rates, and solvent are not fully provided in the available abstract.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-chloro-5-methylpyridine |
| Chlorinating Agent | Sulfonyl chloride |
| Reaction Temperature | 80-130°C |
| Product Selectivity | Up to 97.88% |
| Key Advantages | Shortened reaction time, improved efficiency and product quality, enhanced safety |
Experimental Workflow Diagram
Caption: Continuous flow synthesis in a microchannel reactor.
References
Application Note: Laboratory Scale Preparation of 2-Chloro-5-(chloromethyl)-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the laboratory-scale synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals. The primary synthesis route detailed involves the chlorination of 3-methylpyridine. This guide includes a summary of various synthetic approaches, quantitative data, detailed experimental procedures, and safety precautions.
Introduction
This compound is a crucial building block in organic synthesis, most notably as a precursor for the synthesis of neonicotinoid insecticides. Several synthetic routes have been developed for its preparation, each with distinct advantages and disadvantages concerning yield, purity, cost, and scalability. This document outlines common laboratory-scale methods for its preparation.
Overview of Synthetic Routes
The synthesis of this compound can be achieved through several pathways. The most common approaches start from 3-methylpyridine or its derivatives.
-
Direct Chlorination of 3-Methylpyridine: This method involves the direct reaction of 3-methylpyridine with a chlorinating agent, often in a multi-step process to first chlorinate the pyridine ring and then the methyl side chain.
-
Chlorination of 2-Chloro-5-methylpyridine: A common two-step approach where 3-methylpyridine is first converted to 2-chloro-5-methylpyridine, which is then subjected to side-chain chlorination.[1] This method can offer better control and selectivity.
-
From 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives: This route involves the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent like phosphorus(V) chloride, which replaces both alkoxy groups with chlorine.[2]
-
Cyclization Reactions: Industrial methods sometimes employ cyclization reactions, for instance, from cyclopentadiene and acrolein, to construct the pyridine ring directly with the desired functionalities.[3]
Comparative Data of Synthesis Methods
The following table summarizes various reported methods for the synthesis of this compound and related precursors.
| Starting Material | Key Reagents/Catalyst | Reaction Conditions | Product | Yield/Purity | Reference |
| 3-Methylpyridine | Chlorine gas, Azo-bis-isobutyronitrile, H₂SO₄, Acetic acid | 75°C, 8 hours | 2-Chloro-5-(chloromethyl)pyridine | Not specified | [2] |
| 2-Chloro-5-methylpyridine | Chlorine gas, Catalyst | 50-60°C | 2-Chloro-5-(chloromethyl)pyridine | Purity ≥ 99% | [1] |
| 2-Methoxy-5-methoxymethyl-pyridine | Phosphorus(V) chloride, Phosphorus oxychloride | Reflux, 3 hours | 2-Chloro-5-(chloromethyl)pyridine | Not specified | [2] |
| 3-Methylpyridine | Chlorine gas, PdCl₂/Al₂O₃ catalyst | 250°C (catalyst bed) | 2-Chloro-5-(chloromethyl)pyridine | ~50% Molar Yield | [4] |
| 2-chloro-2-chloromethyl-4-cyano-butanal | Solid phosgene, Toluene | 50°C, 5 hours | 2-Chloro-5-(chloromethyl)pyridine | 97% Yield | [5][6] |
Experimental Protocols
This section provides a detailed protocol for a common two-step laboratory synthesis starting from 3-methylpyridine.
Workflow of the Two-Step Synthesis:
Caption: Two-step synthesis of the target compound from 3-methylpyridine.
Protocol 1: Two-Step Chlorination of 3-Methylpyridine[1]
Step 1: Preparation of 2-Chloro-5-methylpyridine
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser, add 3-methylpyridine (1.0 mol) and water as the reaction medium.
-
Catalyst Addition: Introduce a suitable catalyst for ring chlorination.
-
Chlorination: Heat the reaction mixture to 40-60°C. Bubble chlorine gas through the mixture while maintaining vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of 3-methylpyridine is complete.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with an appropriate base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyridine. Purify further by distillation if necessary.
Step 2: Preparation of this compound
-
Reaction Setup: Charge the 2-chloro-5-methylpyridine (1.0 mol) obtained from Step 1 into a suitable reactor equipped for chlorination (as in Step 1). A reaction medium may or may not be used.
-
Initiator/Catalyst Addition: Add a radical initiator (e.g., azobisisobutyronitrile - AIBN) or a suitable catalyst for side-chain chlorination.
-
Chlorination: Heat the mixture to 50-60°C. Introduce chlorine gas under UV light irradiation or with the aid of the chemical initiator.
-
Monitoring: Monitor the formation of the desired product and the disappearance of the starting material by GC. The reaction may produce di- and tri-chlorinated by-products, so careful monitoring is crucial to maximize the yield of the mono-chlorinated product.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture. Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
Purification: The crude product can be purified by crystallization or vacuum distillation to yield this compound with a purity of ≥99%.[1]
Protocol 2: Synthesis from 2-Alkoxy-5-alkoxymethyl-pyridine[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phosphorus(V) chloride (2.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (1.0 eq) to the flask. Cool the mixture in an ice bath.
-
Substrate Addition: Add 2-methoxy-5-methoxymethyl-pyridine (1.0 eq) portion-wise to the cooled mixture with stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Work-up: After cooling, concentrate the mixture in vacuo to remove excess phosphorus oxychloride.
-
Extraction: Carefully quench the residue with ice water and neutralize with a base (e.g., 2N sodium hydroxide solution). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic phase with sodium sulfate, filter, and remove the solvent by distillation under vacuum to obtain the crude product. Further purification can be achieved by chromatography or distillation.
Safety and Handling
The synthesis of this compound involves several hazardous materials and requires strict safety protocols.
-
Chlorine Gas (Cl₂): Extremely toxic and corrosive. All operations involving chlorine gas must be conducted in a well-ventilated fume hood. A scrubber system containing a sodium hydroxide or sodium thiosulfate solution should be in place to neutralize any unreacted chlorine gas.
-
Phosphorus Reagents (PCl₅, POCl₃): Highly corrosive and react violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinated Pyridines: These compounds are potentially toxic and irritants. Avoid inhalation, ingestion, and skin contact.
-
General Precautions: Always wear appropriate PPE. Ensure emergency equipment, such as safety showers and eyewash stations, is readily accessible.
Logical Flow of Synthesis and Purification
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for synthesis and purification.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 6. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on by-product formation and purification challenges.
Issue 1: Presence of multiple chlorinated species in the reaction mixture.
-
Question: My reaction product shows multiple peaks on GC-MS analysis, indicating a mixture of chlorinated pyridines. Why is this happening and how can I minimize it?
-
Answer: The free-radical chlorination of the methyl group on 2-chloro-3-methylpyridine is a stepwise process. Over-chlorination is a common issue, leading to the formation of di- and tri-chlorinated by-products at the 5-methyl position. The reaction proceeds as follows:
-
2-Chloro-3-methyl-5-(chloromethyl)pyridine (desired product)
-
2-Chloro-3-methyl-5-(dichloromethyl)pyridine (by-product)
-
2-Chloro-3-methyl-5-(trichloromethyl)pyridine (by-product)
To minimize over-chlorination, consider the following strategies:
-
Control of Chlorinating Agent Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to the starting material. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess will promote the formation of polychlorinated by-products. It is often necessary to stop the chlorination before full conversion of the starting material to avoid significant over-chlorination.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC or TLC. Shorter reaction times and lower temperatures can help to increase the selectivity for the mono-chlorinated product.
-
Use of a Radical Initiator: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can help to initiate the reaction at a lower temperature and in a more controlled manner, potentially improving selectivity.
-
pH Control: In aqueous reaction media, maintaining a slightly acidic pH (e.g., 0.5 to 3) can be crucial. If the pH becomes too high, chlorine can be consumed in side reactions, inhibiting the desired radical chlorination.[1]
-
Issue 2: Difficulty in separating the desired product from chlorinated by-products.
-
Question: I am struggling to purify this compound from the di- and tri-chlorinated analogues. What are the recommended purification methods?
-
Answer: The separation of these closely related chlorinated pyridines can indeed be challenging due to their similar physical properties.
-
Fractional Distillation: Under reduced pressure, fractional distillation can be effective for separating components with sufficiently different boiling points. However, the boiling points of the mono-, di-, and tri-chlorinated species may be too close for efficient separation with standard laboratory equipment.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the desired product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the components based on their polarity. The desired mono-chlorinated product is generally less polar than the starting material (if any remains) but more polar than the di- and tri-chlorinated by-products.
-
Crystallization: If the desired product is a solid at room temperature, crystallization from a suitable solvent can be a highly effective purification method.
-
Issue 3: Formation of ring-chlorinated by-products.
-
Question: Besides side-chain chlorination, I am observing by-products with chlorine atoms on the pyridine ring. How can this be avoided?
-
Answer: Ring chlorination can occur, especially at higher temperatures or with certain chlorinating agents. To favor side-chain chlorination over ring chlorination:
-
Reaction Conditions: Free-radical side-chain chlorination is typically favored by using radical initiators and non-polar solvents. Electrophilic aromatic substitution (ring chlorination) is more likely to occur under Lewis acid catalysis or at very high temperatures.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) in the presence of a radical initiator can be a more selective reagent for side-chain chlorination compared to chlorine gas.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via side-chain chlorination of 2-Chloro-3,5-dimethylpyridine?
A1: The most prevalent by-products arise from the over-chlorination of the target methyl group and the chlorination of the other methyl group. The primary by-products are:
-
Over-chlorination products:
-
2-Chloro-5-(dichloromethyl)-3-methylpyridine
-
2-Chloro-5-(trichloromethyl)-3-methylpyridine
-
-
Isomeric monochlorinated product:
-
2-Chloro-3-(chloromethyl)-5-methylpyridine
-
-
Dichlorinated isomers:
-
2-Chloro-3-(chloromethyl)-5-(chloromethyl)pyridine
-
And other polychlorinated species.
-
Q2: What is a typical distribution of products and by-products in this reaction?
A2: The product distribution is highly dependent on the specific reaction conditions. However, a representative example of the chlorination of a 2-chloro-methylpyridine can provide some insight. For the chlorination of 2-chloro-5-methylpyridine, one study reported the following product distribution after the reaction was stopped at a certain conversion to minimize over-chlorination.[1]
| Compound | Typical Percentage (%) |
| 2-Chloro-5-methylpyridine (unreacted) | 11.5 |
| 2-Chloro-5-(chloromethyl)pyridine (desired) | 68.0 |
| 2-Chloro-5-(dichloromethyl)pyridine | 19.2 |
| 2-Chloro-5-(trichloromethyl)pyridine | 0.4 |
Note: This data is for a related compound and should be used as a general guide. The distribution for 2-Chloro-3,5-dimethylpyridine will be more complex due to the presence of two methyl groups.
Experimental Protocols
1. Synthesis of this compound
This protocol is a representative procedure based on literature reports for the free-radical chlorination of a methylpyridine.
-
Materials:
-
2-Chloro-3,5-dimethylpyridine (starting material)
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) (chlorinating agent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-3,5-dimethylpyridine in the chosen solvent.
-
Add the radical initiator (e.g., a catalytic amount of AIBN).
-
Heat the mixture to reflux.
-
Slowly add the chlorinating agent (e.g., 1.0-1.2 equivalents of SO₂Cl₂) dropwise to the refluxing solution.
-
Monitor the reaction progress by GC or TLC. The reaction should be stopped once a significant amount of the desired mono-chlorinated product has formed, to avoid excessive formation of di- and tri-chlorinated by-products.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
2. GC-MS Analysis of Reaction Mixture
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the chlorinated pyridine isomers.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) before injection.
-
Identification: By-products can be identified by their mass spectra and fragmentation patterns. The molecular ion peak (M+) will increase by 34 Da for each additional chlorine atom (due to the mass of Cl minus H). Isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be characteristic in the mass spectra of the chlorinated compounds.
By-product Troubleshooting Workflow
Caption: Troubleshooting workflow for by-products in this compound synthesis.
References
Technical Support Center: Chlorination of 3-Methylpyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 3-methylpyridine (3-picoline) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chlorination of 3-methylpyridine?
A1: The most prevalent side reactions include:
-
Over-chlorination: Formation of multiply chlorinated products on both the pyridine ring and the methyl group, such as dichloromethyl and trichloromethyl derivatives, as well as di- and tri-chlorinated pyridine rings. In some cases, this can lead to the formation of pentachloropyridine.[1][2]
-
Isomer Formation: Chlorination can occur at different positions on the pyridine ring, leading to a mixture of isomers, most commonly 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.
-
Side-Chain vs. Ring Chlorination: There is a competition between the chlorination of the methyl group and the pyridine ring. The reaction conditions will dictate the selectivity towards one over the other.[1]
-
Hydrochloride Formation: The basic nitrogen atom of the pyridine ring can react with the hydrogen chloride (HCl) byproduct of the chlorination reaction to form a pyridine hydrochloride salt. This salt is generally less reactive towards further chlorination, which can stall the reaction or lead to incomplete conversion.
Q2: How does reaction temperature affect the selectivity of chlorination?
A2: Temperature is a critical parameter. Generally, higher temperatures (above 320-450°C in the vapor phase) tend to favor over-chlorination, leading to a decrease in the selectivity for the desired partially chlorinated products and an increase in byproducts like pentachloropyridine.[2]
Q3: What is the role of a catalyst in these reactions?
A3: Catalysts are often employed to improve the selectivity and yield of the desired chlorinated product. For instance, Lewis acid catalysts, such as zinc chloride on an inorganic support, can be used in vapor-phase chlorination to selectively produce 2,3,5,6-tetrachloropyridine.[2] Palladium chloride has been used to promote selective 6-chlorination (to give 2-chloro-5-methylpyridine).[3]
Q4: Can the molar ratio of chlorine to 3-methylpyridine be optimized to reduce side reactions?
A4: Yes, the molar ratio of chlorine to the 3-methylpyridine substrate is a key factor in controlling the extent of chlorination. A higher molar ratio of chlorine will generally lead to a higher degree of chlorination. For partial chlorination, it is crucial to control this ratio carefully. For the preparation of partially chlorinated derivatives, a proportion of at least 5 moles of chlorine per mole of 3-methylpyridine is often used in the vapor phase.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired monochlorinated product | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time.- In liquid phase, ensure pH is controlled to avoid excessive hydrochloride formation which is less reactive.[4]- In vapor phase, ensure adequate residence time in the reactor. |
| Formation of unreactive hydrochloride salt: The pyridine nitrogen reacts with HCl byproduct, deactivating the substrate. | - In liquid phase reactions, consider adding a base or operating under conditions that minimize hydrochloride precipitation.[5]- For side-chain chlorination, maintaining a pH between 0.5 and 3 can be beneficial.[4] | |
| High levels of over-chlorinated byproducts | Excessive temperature: High reaction temperatures favor multiple chlorinations.[2] | - Lower the reaction temperature. For vapor-phase reactions, maintain the temperature in the recommended range (e.g., 250-400°C for partial chlorination).[1] |
| High chlorine to substrate ratio: Too much chlorine will drive the reaction towards more highly chlorinated products. | - Reduce the molar ratio of chlorine to 3-methylpyridine. | |
| Poor selectivity between ring and side-chain chlorination | Inappropriate reaction conditions: The conditions may not favor the desired type of chlorination. | - For side-chain chlorination, radical initiators (e.g., AIBN, BPO) can be used in the liquid phase.[5]- For ring chlorination, specific catalysts and temperatures can be employed to direct the substitution. |
| Formation of an undesired isomer | Lack of regioselectivity: The reaction conditions may not favor the formation of the desired isomer. | - Employ a catalyst known to direct chlorination to the desired position (e.g., palladium chloride for 6-chlorination).[3]- Modify the reaction temperature and solvent, as these can influence isomer distribution. |
Data on Product Distribution in Vapor-Phase Chlorination
The following tables summarize the product distribution from the vapor-phase chlorination of 3-methylpyridine under different experimental conditions, as adapted from patent literature.
Table 1: Influence of Temperature on Product Distribution
| Temperature (°C) | Molar Ratio (Cl₂:Substrate) | Main Products | Mole % | Reference |
| 290 | 14.8 | 2-chloro-5-trichloromethylpyridine | 21 | [1] |
| 2-chloro-3-dichloromethylpyridine | 12 | [1] | ||
| 340 | 16.7 | 2-chloro-5-(dichloromethyl)-pyridine | ~45 | [1] |
| 2-chloro-5-(trichloromethyl)-pyridine | ~33 | [1] | ||
| 2-chloro-3-(trichloro-methyl)-pyridine | ~10 | [1] | ||
| 2-chloro-3-(dichloromethyl)-pyridine | ~10 | [1] | ||
| 368 | 10.0 | 2-chloro-5-trichloromethylpyridine | 33 | [1] |
| 2-chloro-3-dichloromethyl-pyridine | 1 | [1] |
Table 2: Influence of Reactant Ratios and Temperature
| Temperature (°C) | Molar Ratio (Cl₂:Substrate) | Molar Ratio (H₂O:Substrate) | Conversion of 3-Picoline (%) | Main Products | Yield (%) | Reference |
| 350 (hot spot), 200 (2nd zone) | 7.4 | 8.0 | 90 | 3-chloromethylpyridine | 17.9 | [6] |
| 3-dichloromethylpyridine | 12.1 | [6] | ||||
| 200 (hot spot), 200 (2nd zone) | 8.1 | 8.0 | 61 | 3-chloromethylpyridine | 19.1 | [6] |
Experimental Protocols
Protocol 1: Vapor-Phase Chlorination for Partial Chlorination
This protocol is based on the procedures described for preparing partially-chlorinated derivatives of 3-methylpyridine.[1]
Objective: To prepare a mixture of partially chlorinated 3-methylpyridine derivatives.
Materials:
-
3-methylpyridine
-
Chlorine gas
-
Carbon tetrachloride (diluent)
-
Nitrogen (diluent)
-
Microspheroidal silica (for fluidized bed)
Equipment:
-
Vapor-phase reactor, preferably a fluidized bed reactor for better temperature control.
-
Flow controllers for gases.
-
Condenser to collect the product.
-
Distillation and recrystallization apparatus for purification.
Procedure:
-
Set up the vapor-phase reactor with a fluidized bed of microspheroidal silica.
-
Heat the reactor to the desired temperature (e.g., 340°C).
-
Prepare a gaseous feed mixture. For example, a mixture containing 16.7 moles of chlorine and 9.4 moles of carbon tetrachloride per mole of 3-methylpyridine.
-
Introduce the gaseous mixture into the reactor. The residence time should be controlled (e.g., 15 seconds).
-
The gaseous effluent from the reactor is passed through a condenser to collect the products in a carbon tetrachloride solution.
-
The collected solution is then distilled to remove the carbon tetrachloride solvent.
-
The residual product can be further purified by recrystallization from a suitable solvent (e.g., methylene chloride) and the components separated by preparative gas-liquid chromatography.
Safety Precautions: This reaction involves highly corrosive and toxic gases (chlorine and HCl). It must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The high temperatures also pose a hazard.
Visualizations
Caption: Reaction pathways in the chlorination of 3-methylpyridine.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 2. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 3. JPH07149726A - Selective 6-chlorination of 3-methylpyridine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield
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Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here are key areas to investigate:
-
Reaction Temperature: Temperature plays a crucial role in many of the synthetic routes. For instance, in the cyclization reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with phosgene, maintaining the temperature at 50°C is critical for achieving high yields.[1][2] In other methods, such as the chlorination of 2-chloro-5-methylpyridine, the temperature needs to be carefully controlled to prevent the formation of side products.
-
Catalyst Activity: In catalytic methods, such as the one-step synthesis from 3-methylpyridine using a supported palladium chloride catalyst, the activity of the catalyst is paramount.[3] Ensure the catalyst is fresh and properly prepared. The preparation of the PdCl₂/Al₂O₃ catalyst involves immersing the alumina support in a palladium chloride solution, followed by drying and roasting at specific temperatures.[3]
-
Reagent Purity and Stoichiometry: The purity of starting materials and reagents is essential. Impurities can interfere with the reaction and lead to the formation of byproducts. For example, in the Vilsmeier-Haack reaction, impure DMF can decompose and inhibit the reaction.[4] Carefully control the molar ratios of reactants as specified in the chosen protocol.
-
Choice of Synthetic Route: The synthetic route has a significant impact on the final yield. The cyclization route has been reported to achieve yields as high as 97%, while the one-step catalytic chlorination of 3-methylpyridine yields around 50-52%.[1][3] Consider the trade-offs between the number of steps, cost of reagents, and achievable yield for your specific needs.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
-
Answer: The formation of side products is a common challenge. The primary byproducts are often over-chlorinated species.
-
Over-chlorination: In the chlorination of 2-chloro-5-methylpyridine, the formation of 2-chloro-5-(dichloromethyl)pyridine is a common side reaction.[5] To minimize this, it is crucial to control the amount of chlorinating agent and the reaction time. Monitoring the reaction progress using techniques like GC or TLC can help determine the optimal endpoint.
-
Positional Isomers: Depending on the starting material and reaction conditions, the formation of other chlorinated isomers is possible. Purification methods such as distillation or column chromatography are often necessary to isolate the desired product.
-
Reaction Conditions: As with low yield, controlling reaction parameters like temperature and reaction time is critical to improving selectivity and reducing side product formation.
-
Issue 3: Purification Difficulties
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: Purifying this compound can be challenging due to the presence of structurally similar side products.
-
Distillation: For reactions that produce a relatively clean crude product, distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For more complex mixtures, column chromatography on silica gel is a common and effective technique for separating the desired product from impurities.[6] The choice of eluent will depend on the specific impurities present.
-
Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent.[1][2]
-
Frequently Asked Questions (FAQs)
-
What are the main synthetic routes to produce this compound? There are several established synthetic routes, including:
-
Chlorination of 2-chloro-5-methylpyridine: This is a direct approach but can lead to over-chlorination side products.[5]
-
One-step catalytic chlorination of 3-methylpyridine: This method uses a supported palladium chloride catalyst and offers a more direct route from a readily available starting material, with reported yields around 50-52%.[3]
-
Cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal: This route can achieve very high yields (up to 97%) and high purity.[1][2][7]
-
Multi-step synthesis from 2-alkoxy-5-alkoxymethyl-pyridine derivatives: This process involves the reaction with a chlorinating agent like phosphorus(V) chloride.[6][8]
-
-
What are the key safety precautions to consider during the synthesis? The synthesis of this compound involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride and phosgene are highly corrosive and toxic and should be handled with extreme care.[9]
-
How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the consumption of starting materials and the formation of the product and any side products. This allows for the optimization of reaction time and helps to minimize the formation of impurities.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Cyclization | 2-chloro-2-chloromethyl-4-cyano-butanal | Phosgene, Toluene | 97 | High yield and purity | Involves toxic phosgene |
| One-step Catalytic Chlorination | 3-methylpyridine | Chlorine, PdCl₂/Al₂O₃ catalyst | 50-52 | One-step process | Moderate yield, catalyst preparation required |
| Chlorination | 2-chloro-5-methylpyridine | Trichloroisocyanuric acid, AIBN | 70-83 (based on converted starting material) | Direct conversion | Potential for over-chlorination |
| From 2-alkoxy-5-alkoxymethyl-pyridine | 2-methoxy-5-methoxymethyl-pyridine | Phosphorus(V) chloride, Phosphorus oxychloride | 45 | Utilizes inexpensive starting materials | Multi-step synthesis of the starting material |
| From 2-chloro-5-(hydroxymethyl)pyridine | 2-chloro-5-(hydroxymethyl)pyridine | Thionyl chloride | Not specified, but a described procedure | Direct conversion of the alcohol | Use of corrosive thionyl chloride |
Experimental Protocols
1. High-Yield Synthesis via Cyclization
This protocol is based on the cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal.
-
Materials:
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2-chloro-2-chloromethyl-4-cyano-butanal (18 g, 0.1 mol)
-
Solid phosgene (33 g, 0.11 mol)
-
Toluene (50 ml)
-
-
Procedure:
-
Dissolve 2-chloro-2-chloromethyl-4-cyano-butanal in toluene in a reaction flask equipped with a stirrer and a condenser.
-
Carefully add solid phosgene to the solution.
-
Stir the reaction mixture at 50°C for 5 hours.
-
After the reaction is complete, cool the mixture to facilitate the crystallization of the product.
-
Filter the crystals and dry them to obtain this compound.[1][2]
-
2. One-Step Catalytic Chlorination of 3-Methylpyridine
This protocol describes the synthesis from 3-methylpyridine using a supported palladium chloride catalyst.
-
Catalyst Preparation (0.83% PdCl₂/Al₂O₃):
-
Immerse 100g of alumina support (spherical, 2mm diameter) in 150g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.
-
Dry the catalyst at 110°C.
-
Roast the dried catalyst at 250°C for 5 hours.[3]
-
-
Chlorination Reaction:
-
Pack a quartz tube reactor with 20g of the prepared catalyst.
-
Heat the catalyst bed to a stable temperature of 250°C.
-
Vaporize 3-methylpyridine and introduce it into the reactor at a flow rate of 10 g/h (vaporizer temperature at 200°C) along with a carrier gas (e.g., nitrogen at 400 mL/min).
-
Introduce chlorine gas at a flow rate of 200 mL/min.
-
The reaction temperature will typically rise to around 280°C.
-
Collect the product mixture after it exits the reactor and purify it to obtain this compound.[3]
-
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound via cyclization.
Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.
References
- 1. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Reaction Parameters for 2-Chloro-5-(chloromethyl)-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of 2-Chloro-5-methylpyridine (Intermediate)
| Potential Cause | Recommended Solution |
| Inefficient Chlorination | - Ensure the catalyst, such as a palladium-based catalyst, is active.[1] - Optimize the reaction temperature, typically between 40-60°C.[2] - Ensure a complete reaction by monitoring the consumption of the starting material, 3-methylpyridine.[2] - Consider using a specialized chlorination reactor with a chlorine gas distribution device to improve contact between chlorine and the substrate. |
| Suboptimal Molar Ratio of Reactants | - Adjust the molar ratio of chlorine gas to 3-methylpyridine. An excess of chlorine may lead to over-chlorination. |
| Catalyst Deactivation | - If using a supported catalyst like PdCl2/Al2O3, ensure it is properly prepared and handled to maintain its activity.[1] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Over-chlorination | - Carefully control the amount of chlorinating agent used. - Monitor the reaction progress closely using techniques like GC-MS or HPLC to stop the reaction once the desired product is formed. |
| Side Reactions | - Optimize the reaction temperature to favor the formation of the desired product.[2][3] - The choice of solvent can influence selectivity. Consider using a non-polar solvent to minimize side reactions. |
| Reaction with Solvent | - Ensure the solvent is inert under the reaction conditions. For example, when using thionyl chloride, a common solvent is 1,2-dichloroethane.[4] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Close-boiling Impurities | - Employ fractional distillation under reduced pressure for effective separation. - Consider chromatographic techniques such as column chromatography for high-purity requirements. |
| Product Crystallization Issues | - After reaction completion, cooling the mixture can facilitate crystallization.[5] - If the product is a solid, washing with an appropriate solvent can remove soluble impurities. |
| Formation of Tars or Polymeric Materials | - This can result from excessive reaction temperatures or times. Optimize these parameters to minimize tar formation. - Post-reaction workup with an activated carbon treatment can help remove colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common starting material is 3-methylpyridine.[2][6] The synthesis typically involves a two-step process: the chlorination of 3-methylpyridine to form 2-chloro-5-methylpyridine, followed by the chlorination of the methyl group to yield this compound.[2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The most critical parameters are:
-
Temperature: Both chlorination steps are temperature-sensitive. The first step is typically carried out at 40-60°C, while the second step is at 50-60°C.[2]
-
Molar Ratios: The ratio of the chlorinating agent to the pyridine substrate must be carefully controlled to avoid over-chlorination.
-
Catalyst: The choice and activity of the catalyst are crucial for the selective chlorination of the pyridine ring.[1][7]
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize byproduct formation.
Q3: What are some common chlorinating agents used in this synthesis?
A3: Common chlorinating agents include:
-
Chlorine gas: Used for both the ring and side-chain chlorination.[2]
-
Thionyl chloride (SOCl2): Often used for the conversion of a hydroxymethyl group to a chloromethyl group.[4]
-
Sulfuryl chloride (SO2Cl2): Can also be used for chlorination.
-
Phosphorus(V) chloride (PCl5) and Phosphorus oxychloride (POCl3): Can be used for the chlorination of alkoxy-pyridines.[8]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and byproducts and to quantify the conversion of the starting material.
-
High-Performance Liquid Chromatography (HPLC): For monitoring the disappearance of starting material and the appearance of the product.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the reaction progress.
Experimental Protocols
Synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine [2]
-
Reaction Setup: In a suitable reactor, use 3-methylpyridine as the main starting material and water as the reaction medium.
-
Catalyst: Introduce a suitable catalyst for the chlorination of the pyridine ring.
-
Chlorination: Perform a complete reaction with chlorine gas at a controlled temperature of 40-60°C.
-
Workup: After the reaction is complete, perform a post-treatment to isolate 2-chloro-5-methylpyridine.
Synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine [2]
-
Reaction Setup: Use the 2-chloro-5-methylpyridine obtained from the previous step as the starting material. The reaction can be carried out with or without a reaction medium.
-
Catalyst: Use a catalyst to facilitate the chlorination of the methyl group.
-
Chlorination: React with chlorine gas at a temperature of 50-60°C until the reaction is complete.
-
Workup: Post-treat the reaction mixture to obtain 2-chloro-5-(chloromethyl)pyridine with a purity of ≥99%.
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 3. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(chloromethyl)-3-methylpyridine. The following sections offer guidance on common purification challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on the synthesis of analogous pyridine derivatives, common impurities may include:
-
Over-chlorinated by-products: Formation of polychlorinated pyridines can occur, which may be difficult to separate due to similar physical properties.[1]
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Solvent residues: Residual solvents from the reaction or initial work-up can be present.
-
By-products from side reactions: Depending on the synthetic route, various side products can form. For instance, in related syntheses, incomplete chlorination can leave hydroxymethyl intermediates.
Q2: What is a realistic target purity for this compound after purification?
A2: Commercially available this compound is typically offered at a purity of ≥98%. For related compounds like 2-Chloro-5-(chloromethyl)pyridine, purities of 96% to 99% are reported after purification by methods such as distillation and crystallization.[2][3][4] Therefore, a purity of 98% or higher is a reasonable target for laboratory-scale purification.
Q3: My purified product is a yellow liquid, but I was expecting a solid. Is this normal?
A3: While some related compounds are liquids at room temperature, 2-Chloro-5-(chloromethyl)pyridine is expected to be a solid with a melting point. The observed yellow color in the liquid form could indicate the presence of impurities. Further purification may be necessary to obtain a solid product.
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification
Symptoms:
-
Broad peaks or multiple signals in NMR spectra.
-
Several spots on a TLC plate.
-
GC-MS analysis shows significant levels of impurities.
Possible Causes:
-
Ineffective removal of polychlorinated by-products.
-
Co-crystallization of impurities with the product.
-
Inappropriate choice of purification technique.
Solutions:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A step-by-step protocol is provided below.
-
Recrystallization: If the impurity profile is simple, recrystallization with a well-chosen solvent system can significantly improve purity. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
-
Fractional Distillation (under vacuum): For thermally stable, liquid impurities with different boiling points, vacuum distillation can be effective.
Issue 2: Product Degradation During Purification
Symptoms:
-
Appearance of new, unidentified peaks in analytical data after a purification step.
-
Darkening of the product color upon heating.
-
Low overall yield after purification.
Possible Causes:
-
Thermal decomposition during distillation at atmospheric pressure.
-
Instability in the presence of certain chromatography stationary phases (e.g., acidic or basic silica).
-
Prolonged exposure to heat or incompatible solvents.
Solutions:
-
Use Vacuum Distillation: To reduce the boiling point and minimize thermal stress on the compound.
-
Neutralize Stationary Phase: When using column chromatography, consider using deactivated or neutral silica gel.
-
Minimize Heat and Exposure: Keep heating times to a minimum and work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.
Purification Data Summary
| Purification Method | Analogous Compound | Reported Purity | Reference |
| Distillation & Recrystallization | 2-Chloro-5-trichloromethyl pyridine | 96.4% | [5] |
| Distillation | 2-Chloro-5-chloromethylpyridine | 96% of theory | [3] |
| Crystallization | 2-Chloro-5-chloromethylpyridine | 97% yield | [6] |
| Post-treatment | 2-Chloro-5-chloromethylpyridine | ≥99% | [2] |
| Commercial Product | This compound | ≥98% |
Detailed Experimental Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude material.
- Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
- Pour the slurry into the column and allow it to pack evenly.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent.
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
3. Elution:
- Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15).
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified product under high vacuum.
Protocol 2: Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold.
- Common solvents for pyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
2. Dissolution:
- Place the crude product in a flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
3. Crystallization:
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 3. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
Technical Support Center: Recrystallization of 2-Chloro-5-(chloromethyl)-3-methylpyridine
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the recrystallization of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 150807-88-8[1] |
| Molecular Formula | C₇H₇Cl₂N[1] |
| Molecular Weight | 176.04 g/mol [1] |
| Appearance | Solid |
| Melting Point | 37-42 °C[2] |
| Solubility | Insoluble in water; Soluble in various organic solvents.[3][4] |
| Stability | Stable under normal temperatures and pressures.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a mixed-solvent system is often effective for pyridine derivatives.[5][6] A recommended starting point is an Ethanol/Water system. Ethanol is a "good" solvent in which the compound is readily soluble when hot, while water acts as a miscible "poor" or "anti-solvent" in which the compound is insoluble, allowing for precipitation upon cooling.[5] Other potential solvent systems to screen include Toluene/Hexane or Acetone/Water.[7]
Q2: How do I perform a solvent screening to find the right recrystallization solvent?
A2: To find an ideal solvent, place a small amount (e.g., 20-30 mg) of your crude compound into several different test tubes. Add a small amount (e.g., 0.5 mL) of a different solvent to each tube and observe the solubility. A good solvent will dissolve the compound poorly or not at all at room temperature but will dissolve it completely upon heating.[7][8] The table below provides representative solubility data to guide your selection.
Representative Solubility Data (Illustrative) Note: This data is illustrative and should be confirmed by experimentation.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability as a Recrystallization Solvent |
| Water | < 0.1 | < 0.1 | Unsuitable (good as an anti-solvent) |
| Ethanol | ~5 | > 50 | Good (for single or mixed-solvent system) |
| Toluene | ~10 | > 60 | Good |
| Hexane | < 0.5 | ~5 | Potentially suitable (risk of "oiling out") |
| Ethyl Acetate | ~15 | > 70 | Potentially suitable |
| Acetone | > 40 | > 80 | Unsuitable (too soluble at low temp) |
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9] This is common for compounds with low melting points, like this compound (m.p. 37-42 °C).[2][9] If this happens, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation point, and allow the solution to cool more slowly. Slow cooling is critical to favor the formation of crystals over oil.[9][10]
Q4: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?
A4: This is a common issue that can arise from two main causes:
-
Too much solvent was used : This is the most frequent reason for crystallization failure.[8] The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the compound's concentration, then attempt to cool it again.[9]
-
The solution is supersaturated : The compound is dissolved beyond its usual solubility limit but has not started to crystallize.[8] To induce crystallization, you can scratch the inside of the flask just below the liquid's surface with a glass rod. The tiny scratches on the glass provide nucleation sites for crystal growth. Another method is to add a "seed crystal" (a tiny, pure crystal of your compound) to the solution.[8]
Experimental Protocol: Mixed-Solvent Recrystallization
This section provides a detailed methodology for the purification of this compound using an ethanol/water mixed-solvent system.
Workflow Diagram
Caption: Experimental workflow for the mixed-solvent recrystallization of this compound.
Methodology
-
Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Use the minimum volume of near-boiling solvent necessary.[8]
-
Saturation : While the ethanol solution is still hot, add hot water (the "poor" solvent) dropwise until the solution just begins to look cloudy or turbid. This point of persistent cloudiness is the saturation point.
-
Clarification : Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is saturated but not supersaturated at the boiling point.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of an ice-cold mixture of ethanol and water (in the same approximate ratio used for the recrystallization) to remove any residual soluble impurities from the crystal surfaces.
-
Drying : Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in recrystallization experiments.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Using too much solvent for dissolution.[8]2. Premature crystallization during hot filtration.3. Crystals are too soluble in the cold solvent. | 1. Use the minimum amount of hot solvent required.2. Ensure the filtration apparatus is pre-heated. If needed, add a small excess of hot solvent before filtering and boil it off later.[11]3. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| Product is Still Impure or Colored After Recrystallization | 1. The chosen solvent is not effective at separating the specific impurity.2. Cooling was too rapid, trapping impurities in the crystal lattice.3. Colored impurities are present. | 1. Perform a new solvent screening to find a more selective solvent or solvent system.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. If the solution is colored, add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[10] |
| Crystals Form in the Funnel During Hot Filtration | The solution cools too much during the transfer, causing the compound to precipitate out of the saturated solution. | 1. Use a stemless funnel to prevent clogging.[11]2. Pre-heat the funnel and receiving flask with hot solvent or steam before filtering.[11]3. Add a slight excess of hot solvent to the solution before filtering to keep it from becoming saturated during the transfer. This excess can be boiled off after filtration is complete.[9] |
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Recrystallization [wiredchemist.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Distillation techniques for purifying 2-Chloro-5-(chloromethyl)-3-methylpyridine
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine via distillation.
Physical and Chemical Properties
| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine (Analog for Reference) |
| CAS Number | 150807-88-8[1] | 70258-18-3 |
| Molecular Formula | C₇H₇Cl₂N[1] | C₆H₅Cl₂N |
| Molecular Weight | 176.04 g/mol [1] | 162.02 g/mol |
| Appearance | Pale yellow solid | Beige moist crystals[2] |
| Melting Point | 58-62 °C | 37-42 °C[3] or 96-98 °C[2] |
| Boiling Point | Data not available | 50 °C @ 0.5 Torr [2], 70-80 °C @ 1 mbar (~0.75 Torr) [4][5] |
| Flash Point | Data not available | >110 °C (>230 °F)[3] |
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the distillation of this compound.
Q1: What is the recommended distillation method for this compound?
A1: Vacuum distillation is the mandatory technique. The high boiling point of this compound at atmospheric pressure would lead to thermal decomposition. By significantly reducing the pressure, the boiling point is lowered to a temperature where the molecule is stable. Based on its analog, distillation should be attempted at pressures between 0.5 and 1.0 mbar.[4][5]
Q2: My crude material is a dark oil or solid. What causes the discoloration and how can I fix it?
A2: Discoloration is typically caused by impurities from the synthesis or minor degradation.
-
Common Impurities: These may include unreacted starting materials (e.g., 2-chloro-5-methylpyridine), polychlorinated by-products, and residual solvents (e.g., toluene, ethyl acetate).[6] The synthesis process can sometimes result in difficult-to-separate mixtures if the reaction is not driven to completion.[6]
-
Solution: A properly executed vacuum distillation is the most effective way to separate the desired product from less volatile colored impurities and starting materials. If the color persists in the distillate, a second distillation (fractional) may be necessary.
Q3: The distillation is proceeding very slowly or not at all, even at high heat.
A3: This issue usually points to problems with your vacuum or heating setup.
-
Inadequate Vacuum: Check all joints and connections for leaks. Ensure your vacuum pump is capable of reaching the required pressure (<1 mbar). A leaky system will prevent the compound from boiling at the expected low temperature.
-
Insufficient Heating: Ensure the heating mantle is in good contact with the distillation flask. The pot temperature will need to be significantly higher than the target boiling point (vapor temperature). Insulating the distillation neck below the condenser can also help prevent premature condensation.
-
Bumping/Uneven Boiling: Violent bumping can disrupt the vapor-liquid equilibrium. Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum.
Q4: My product appears to be decomposing in the distillation flask. What should I do?
A4: Decomposition, often indicated by darkening of the material in the pot and pressure fluctuations, is a sign that the temperature is too high.
-
Improve Vacuum: The most effective solution is to achieve a lower pressure (deeper vacuum). This will further reduce the required boiling temperature.
-
Avoid Incompatibilities: Ensure the crude product is free from acids, strong bases, or alkalis, which can catalyze decomposition at high temperatures.[7] The compound is known to be corrosive and reactive.[7]
-
Minimize Heating Time: Heat the material quickly to the distillation temperature and do not leave it sitting hot for extended periods.
Q5: The purity of my distilled product is still low. What are the next steps?
A5: If a single simple distillation is insufficient, it is likely due to impurities with very close boiling points.
-
Fractional Distillation: Introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This will provide multiple theoretical plates for a much finer separation.
-
Analyze Impurities: Use analytical techniques like GC-MS or NMR to identify the specific impurities. Knowing what they are can help optimize the purification strategy (e.g., a chemical wash before distillation to remove a specific type of impurity).
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of this compound
This protocol assumes the starting material is a crude solid or oil from which most of the reaction solvent has been removed.
Methodology:
-
Preparation:
-
Ensure all glassware is completely dry.
-
Place the crude this compound (e.g., 10-50 g) into a round-bottom flask, no more than half-full.
-
Add a magnetic stir bar to the flask.
-
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. A short path distillation head is recommended to minimize product loss.
-
Use a Claisen adapter to prevent any bumping material from contaminating the condenser and distillate.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Lightly grease all glass joints with vacuum grease to ensure a good seal.
-
Connect the condenser to a chilled water supply.
-
Connect the vacuum takeoff adapter to a high-vacuum pump via thick-walled tubing. Include a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Turn on the magnetic stirrer to a moderate speed.
-
Begin to slowly and carefully evacuate the system. The crude material may bubble as residual solvent is removed.
-
Once the system is under a stable high vacuum (target <1 mbar), begin to heat the distillation flask using a heating mantle.
-
Increase the temperature gradually. The first fractions to distill will be any remaining low-boiling solvents.
-
The product will begin to distill when the vapor temperature reaches the compound's boiling point at that pressure (estimated 70-90 °C at ~1 mbar). Collect this main fraction in a separate pre-weighed receiving flask.
-
Monitor the vapor temperature. A stable temperature during collection indicates a pure fraction.
-
Once the main fraction is collected, stop the distillation by removing the heating mantle and allowing the system to cool before slowly venting the apparatus to atmospheric pressure.
-
Visualizations
Caption: A logical workflow for troubleshooting common distillation problems.
Caption: Diagram of a typical laboratory setup for vacuum distillation.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. 70258-18-3 CAS MSDS (2-Chloro-5-(chloromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 5. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Chromatographic Separation of 2-Chloro-5-(chloromethyl)-3-methylpyridine Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic separation of 2-Chloro-5-(chloromethyl)-3-methylpyridine and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
The main difficulty lies in the structural similarity of positional isomers. These compounds often have very similar physicochemical properties and logD values, making them challenging to resolve using standard chromatographic methods.[1] The key to a successful separation is to select a chromatographic system that can exploit subtle differences in their spatial structure or polarity.
Q2: Which chromatographic techniques are most effective for this separation?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing pyridine compounds and their isomers.[2]
-
HPLC is a versatile technique, with methods like Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) being widely used for separating various isomers.[3]
-
GC , particularly with high-resolution capillary columns, is excellent for separating volatile compounds like pyridine derivatives and can offer high efficiency.[2]
Q3: What type of HPLC column is recommended for separating positional isomers like these?
For positional isomers, especially those on an aromatic ring, columns that offer alternative selectivity to standard C18 phases are often required.[4] Recommended column types include:
-
Phenyl or Phenyl-Hexyl Columns: These are often ideal for aromatic positional isomers due to unique π-π interactions.[1]
-
Pentafluorophenyl (PFP) Columns: These also provide alternative selectivity for aromatic and halogenated compounds.
-
C8 Columns: The shorter carbon chains on C8 columns can sometimes offer better spatial selectivity for conformational isomers compared to C18 phases.[1]
Q4: Can Normal-Phase HPLC be used to separate these isomers?
Yes, Normal-Phase HPLC (NP-HPLC) can be very effective for separating structural isomers.[3] This technique separates analytes based on their affinity for a polar stationary phase (like silica) using a non-polar mobile phase. The separation mechanism relies on polar interactions and is sensitive to steric factors, which can help differentiate between isomers.[3]
Q5: What are the considerations for choosing a GC column?
For separating challenging isomers by GC, the stationary phase is critical. Liquid crystalline stationary phases have demonstrated high isomeric selectivity for positional and cis-trans isomers and are a promising option.[5] Using long, narrow-bore capillary columns can also significantly enhance separation efficiency.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound isomers.
Problem: Poor Peak Shape (Tailing) for Pyridine Compounds
-
Symptom: Chromatographic peaks are asymmetrical with a pronounced "tail."
-
Possible Cause: Pyridine is a basic compound. On standard silica-based HPLC columns, it can interact strongly with residual acidic silanol groups on the stationary phase, causing tailing.[6]
-
Solutions:
-
Adjust Mobile Phase pH: For reversed-phase separations, use a mobile phase with a low pH (e.g., 2-3) to protonate the silanol groups and minimize secondary interactions.[6]
-
Use a Deactivated Column: Employ a modern, well-end-capped column or a column specifically designed with low silanol activity to reduce unwanted interactions.[6][7]
-
Inject Pyridine to Test: To confirm silanol activity, inject a pure pyridine standard. A symmetrical peak indicates a well-deactivated column.[6]
-
Problem: Isomers are Co-eluting or Poorly Resolved
-
Symptom: Two or more isomer peaks are merged or have a resolution value (Rs) less than 1.5.
-
Possible Cause: The column and mobile phase combination does not provide sufficient selectivity for the isomers.
-
Solutions:
-
Change the Column: This is often the most effective solution. Switch to a column with a different stationary phase chemistry, such as a Phenyl or PFP column, to introduce different separation mechanisms (e.g., π-π interactions).[1]
-
Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration or pH.
-
Switch Techniques: If HPLC fails to provide adequate resolution, consider developing a method using Gas Chromatography (GC) with a highly selective liquid crystalline stationary phase.[5]
-
Problem: Inconsistent or Drifting Retention Times
-
Symptom: The time at which a peak elutes changes between injections or over a sequence.
-
Possible Cause:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridine compounds, small pH shifts can cause large changes in retention. Ensure the pH is at least 2 units away from the analyte's pKa for good reproducibility.[6]
-
Buffer Issues: The buffer may be too weak or may be precipitating in the organic mobile phase. Use a buffer concentration between 20-100 mM.[6]
-
Active Sites: The column may have active sites that are being slowly conditioned by the sample matrix.[6]
-
-
Solutions:
-
Stabilize pH: Operate at a pH well above or below the pKa of your analytes.[6]
-
Ensure Buffer Solubility: Verify that your buffer is soluble in the highest concentration of organic solvent used in your method.
-
Equilibrate Properly: Ensure the column is fully equilibrated with the mobile phase before starting injections.
-
Experimental Protocols
Note: These are starting-point methodologies. Optimization will likely be required for your specific isomer mixture and instrumentation.
Protocol 1: Reversed-Phase HPLC Method
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm[8] |
| Injection Volume | 5 µL |
Protocol 2: Gas Chromatography (GC) Method
| Parameter | Recommended Condition |
| Column | Capillary column with a liquid crystalline stationary phase (e.g., Rt-βDEXsa), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS)[2] |
| Detector Temp | 280 °C (FID) |
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for chromatographic separation.
References
- 1. welch-us.com [welch-us.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. vurup.sk [vurup.sk]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 9. gcms.cz [gcms.cz]
Preventing polychlorination in 3-methylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylpyridine (3-picoline). The focus is on preventing the formation of unwanted byproducts and ensuring high selectivity and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-methylpyridine, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Methylpyridine | - Suboptimal reaction temperature or pressure.- Incorrect molar ratio of reactants.- Inefficient catalyst or catalyst deactivation.- Insufficient reaction time. | - Optimize temperature and pressure according to the specific synthesis route. For the reaction of formaldehyde, paracetaldehyde, and ammonia, a temperature of 260-300°C and pressure of 30-130 bar is recommended.[1]- Adjust the molar ratio of reactants. For instance, in the synthesis from formaldehyde and paracetaldehyde, a molar ratio of 0.7-1.4 Mol/Mol can be optimal.[1]- Ensure the catalyst is active. For gas-phase reactions, oxide-based heterogeneous catalysts are common.[2] Zeolites like ZSM-5 can also be effective.[3]- Increase the reaction time to allow for complete conversion. |
| Formation of Isomeric Byproducts (2- and 4-methylpyridine) | - Use of acetaldehyde in the Chichibabin synthesis can lead to a mixture of 2- and 4-methylpyridine.[4]- Reaction conditions favoring isomerization. | - To selectively synthesize 3-methylpyridine, the reaction of acrolein with ammonia is preferred, as this avoids the formation of 4-picoline.[5]- Employing specific catalysts, such as certain zeolites, can improve selectivity towards the 3-isomer.[3] |
| Formation of Pyridine as a Byproduct | - Demethylation of 3-methylpyridine at high temperatures.[2]- Side reactions in the Chichibabin synthesis. | - Optimize the reaction temperature to minimize demethylation.[2]- In the synthesis from acrolein and ammonia, adjusting the catalyst and reaction conditions can favor the formation of 3-methylpyridine over pyridine. |
| Formation of 3-Ethylpyridine as a Byproduct | - Side reactions involving acetaldehyde dimerization or reaction with other C2 fragments. | - In the synthesis from formaldehyde and paracetaldehyde, maintaining an ammonia concentration of 10-20 weight-% and an acetic acid concentration of 4-20 weight-% can help minimize the formation of 3-ethylpyridine.[6][1] |
| Reaction is Difficult to Control or Shows Poor Selectivity | - Inadequate mixing of reactants.- Localized temperature fluctuations ("hot spots"). | - For liquid-phase reactions, ensure efficient stirring.- For gas-phase reactions, a fluidized bed reactor can provide better temperature control and mixing compared to a fixed bed reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for 3-methylpyridine, and what are the typical byproducts?
A1: The most common industrial method is the reaction of acrolein with ammonia in the gas phase over a heterogeneous oxide-based catalyst.[2] A significant byproduct of this process is pyridine, which results from the demethylation of 3-methylpyridine.[2] Another route is the Chichibabin pyridine synthesis, which can produce 3-methylpyridine from acrolein and ammonia.[4] When acetaldehyde and formaldehyde are used in the Chichibabin synthesis, a mixture of 2- and 4-methylpyridine can be formed.[4]
Q2: How can I improve the selectivity for 3-methylpyridine in the Chichibabin synthesis?
A2: To improve selectivity for 3-methylpyridine, using a combination of acrolein, propionaldehyde, and ammonia can provide better control over the product distribution compared to using acetaldehyde and formaldehyde.[2] Additionally, conducting the reaction in the gas phase in the presence of catalysts like modified alumina or silica can enhance both conversion and selectivity.[4]
Q3: Are there synthesis routes that avoid the formation of other picoline isomers?
A3: Yes, the synthesis of 3-methylpyridine from acrolein and ammonia is known to be selective for the 3-isomer and does not typically produce 4-picoline.[5] Another selective method involves the dehydrogenation of 3-methylpiperidine.[2]
Q4: My synthesis is producing a significant amount of 3-ethylpyridine. How can I minimize this?
A4: The formation of 3-ethylpyridine is a known side reaction, particularly in syntheses involving acetaldehyde. One patented process for producing 3-methylpyridine from formaldehyde, paracetaldehyde, ammonia, and acetic acid has been shown to reduce the yield of 3-ethylpyridine to as low as 3.5% under optimized conditions.[6][1] These conditions include a reaction temperature of 260-300°C, a pressure of 30-130 bar, and specific concentrations of ammonia and acetic acid.[6][1]
Q5: What is the role of the catalyst in 3-methylpyridine synthesis?
A5: The catalyst plays a crucial role in determining the reaction rate, yield, and selectivity. In gas-phase syntheses, solid acid catalysts like alumina and silica are commonly used.[4] Zeolite catalysts, such as ZSM-5, have also been shown to be effective.[7][3] The catalyst facilitates the various condensation and cyclization steps involved in the formation of the pyridine ring.
Experimental Protocols
Selective Synthesis of 3-Methylpyridine from Acrolein and Ammonium Salts
This liquid-phase process is designed for high selectivity towards 3-methylpyridine.
-
Reaction Setup : A high-pressure continuous reactor is charged with an aqueous solution of one or more ammonium salts (e.g., ammonium sulfate, ammonium acetate, or ammonium dihydrogen phosphate).[7]
-
Reactant Feed : Acrolein and the ammonium salt solution are continuously fed into the reactor. The molar ratio of acrolein to the ammonium salt is maintained between 1:0.125 and 1:2.[7]
-
Reaction Conditions : The reaction is carried out at a temperature of 200-400°C and a pressure of 20-40 MPa to ensure the reaction mixture remains in a single liquid phase.[8] The pH of the aqueous solution is maintained in the range of 4-8.[7]
-
Residence Time : The contact or residence time in the reactor is typically between 150 and 300 seconds.[7]
-
Product Isolation : The reaction mixture is cooled, and the 3-methylpyridine is separated from the aqueous phase and byproducts (primarily acetaldehyde and formaldehyde) through extraction and distillation.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. CN102249989A - Method for preparing 3-methylpyridine by utilizing acrolein - Google Patents [patents.google.com]
- 6. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 7. CN102471268A - Process for the selective preparation of 3-picoline from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 8. US20110028727A1 - Process for the selective preparation of 3-methylpyridine (3-picoline) from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 2-Chloro-5-(chloromethyl)-3-methylpyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature. For chlorination of 2-chloro-5-methylpyridine, temperatures are often maintained between 50-60°C.[1] For other routes, the temperature can range from 0°C to 200°C.[2] - Monitor Reactant Ratios: Check the molar ratios of the reactants. An insufficient amount of the chlorinating agent can lead to an incomplete reaction. |
| Byproduct Formation | - Control Chlorination: Over-chlorination can lead to the formation of polychlorinated byproducts, which are difficult to separate.[2] Consider interrupting the chlorination at an early stage to avoid this. - Alternative Synthesis Routes: Explore synthesis routes that avoid direct chlorination of the methyl group, such as cyclization reactions, which can lead to higher purity products.[3] |
| Product Degradation | - Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can lead to product degradation. The reaction temperature for some chlorination processes should be carefully controlled, for instance between 20°C and 120°C.[4] |
Issue 2: Poor Product Purity and Presence of Impurities
| Potential Cause | Troubleshooting Step |
| Formation of Polychlorinated Byproducts | - Optimize Chlorinating Agent and Conditions: The choice of chlorinating agent (e.g., elemental chlorine, thionyl chloride, phosphorus(V) chloride) and reaction conditions significantly impacts byproduct formation.[2] - Purification Method: Employ efficient purification techniques such as fractional distillation under reduced pressure or crystallization to separate the desired product from impurities.[5][6] |
| Unreacted Starting Materials | - Drive the Reaction to Completion: Ensure optimal reaction conditions to maximize the conversion of starting materials. - Effective Separation: Utilize appropriate work-up and purification procedures to remove unreacted starting materials. |
| Solvent and Reagent Impurities | - Use High-Purity Materials: Ensure the purity of solvents and reagents to avoid introducing contaminants into the reaction mixture. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Formation of a Complex Mixture | - Chromatography: For highly impure mixtures, column chromatography may be necessary, although this can be challenging and costly to scale up.[2] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5][6] |
| Product is an Oil | - Distillation: Fractional distillation under high vacuum is often the preferred method for purifying liquid products. The boiling point of 2-chloro-5-chloromethylpyridine is reported to be 70-80°C at 1 mbar.[4] |
| Emulsion Formation During Work-up | - Addition of Brine: During aqueous work-up, the addition of a saturated sodium chloride solution (brine) can help to break emulsions. - Change of Solvent: Using a different extraction solvent may also prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the production of this compound?
A1: The primary challenges include:
-
Controlling Selectivity: Achieving selective chlorination of the methyl group without significant formation of polychlorinated byproducts is a major hurdle.[2]
-
Byproduct Separation: The resulting mixtures of chlorinated products can be difficult and costly to separate on a large scale.[2]
-
Process Safety: The use of hazardous reagents like thionyl chloride and chlorine gas requires stringent safety protocols, especially at an industrial scale.[7] Certain solvent and reagent combinations can be hazardous.[7]
-
Waste Management: The generation of acidic waste streams and other byproducts presents environmental and disposal challenges.[2]
Q2: Which synthesis route is most suitable for large-scale production?
A2: While direct chlorination of 3-methylpyridine or 2-chloro-5-methylpyridine is a common approach, it often suffers from low selectivity.[2] Alternative routes, such as those involving cyclization reactions, have been developed to avoid the formation of byproducts and can result in higher purity products, making them potentially more suitable for industrial production.[3] Another approach involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent.[2]
Q3: What are the critical safety precautions to consider during scale-up?
A3: Key safety considerations include:
-
Handling of Corrosive and Toxic Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive substances like thionyl chloride and acidic byproducts. The material is harmful if swallowed and can cause burns.[8]
-
Control of Exothermic Reactions: Chlorination reactions can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Ventilation and Gas Scrubbing: Use a well-ventilated area or a fume hood to handle volatile and toxic gases like chlorine. Implement a scrubbing system to neutralize acidic off-gases.
-
Incompatible Materials: Be aware of incompatible materials. For example, 2-chloro-5-(chloromethyl)pyridine reacts with mild steel and galvanized steel, producing hydrogen gas which can form an explosive mixture with air.[8] The use of thionyl chloride with MTBE is particularly hazardous due to solvent decomposition and outgassing.[7]
Q4: How can the purity of the final product be improved?
A4: To enhance product purity:
-
Optimize Reaction Conditions: Fine-tune reaction parameters such as temperature, reaction time, and stoichiometry to minimize byproduct formation.
-
Effective Purification: Employ robust purification methods like fractional distillation under high vacuum, crystallization, or a combination of techniques.
-
High-Quality Starting Materials: Use starting materials with high purity to avoid introducing impurities into the reaction.
Experimental Protocols
Protocol 1: Chlorination of 2-chloro-5-methylpyridine
This protocol is a generalized procedure based on common laboratory practices and information from patent literature.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, condenser, and a gas inlet, charge 2-chloro-5-methylpyridine.
-
Initiator: If required, add a free-radical initiator such as azo-bis-isobutyronitrile (AIBN).
-
Chlorination: Heat the mixture to the desired temperature (e.g., 50-60°C) and bubble chlorine gas through the reaction mixture.[1]
-
Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture. The work-up may involve neutralizing excess acid, washing with water, and separating the organic layer.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Data Presentation
Table 1: Reaction Parameters for Different Synthesis Routes
| Starting Material | Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-chloro-5-methylpyridine | Chlorine gas | 50-60 | Not specified | ≥99 | [1] |
| 2-alkoxy-5-alkoxymethyl-pyridine | Phosphorus(V) chloride | 0-200 | 45 | Not specified | [2] |
| 3-methylpyridine | Chlorine gas | 40-60 | Not specified | Not specified | [1] |
| β-picoline | Chlorine gas (vapor phase) | 300-500 | 30-60 | High purity | [5][6] |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound via chlorination.
Caption: A logical diagram for troubleshooting low product yield during synthesis.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
GC-MS or HPLC analysis of the crude product shows multiple peaks in addition to the desired product.
-
The isolated product is an oil or discolored solid, not the expected crystalline form.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction: Presence of starting materials such as 3,5-lutidine or 2-hydroxy-5-(chloromethyl)-3-methylpyridine. | Optimize reaction conditions (time, temperature, reagent stoichiometry). Consider a post-reaction work-up with an aqueous wash to remove water-soluble starting materials. |
| Formation of Isomeric Byproducts: Chlorination at other positions on the pyridine ring or methyl group. | Control reaction temperature and the rate of chlorinating agent addition. Isomeric impurities often have very similar physical properties, making separation difficult. Fractional distillation or preparative chromatography may be necessary. |
| Over-chlorination: Formation of di- or tri-chlorinated species. | Carefully control the stoichiometry of the chlorinating agent. Reducing the reaction time or temperature can also minimize over-chlorination. |
| Hydrolysis of the Chloromethyl Group: The chloromethyl group can be sensitive to moisture and heat, leading to the formation of the corresponding hydroxymethyl derivative. | Ensure all reagents and solvents are anhydrous. Work up the reaction at lower temperatures and avoid prolonged exposure to acidic or basic aqueous conditions. |
Troubleshooting Workflow for Low Purity:
Problem 2: Difficulty in Separating Isomeric Impurities
Symptoms:
-
GC or HPLC shows closely eluting peaks that are difficult to resolve.
-
Fractional distillation results in mixed fractions with little change in the isomeric ratio.
Possible Causes & Solutions:
Isomers of chlorinated pyridines often have very similar boiling points and polarities, making their separation challenging[1].
| Separation Technique | Troubleshooting Steps |
| Fractional Vacuum Distillation | - Ensure the distillation column has a high number of theoretical plates.[1] - Maintain a slow and steady distillation rate. - Use a vacuum to lower the boiling points and prevent thermal degradation. |
| Column Chromatography (Flash or HPLC) | - Normal Phase: Use a silica gel stationary phase. Test various eluent systems with different polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can improve separation. - Reverse Phase HPLC: Use a C18 or C8 column. A mobile phase of acetonitrile and water or methanol and water is a good starting point. Adjusting the pH of the mobile phase can sometimes improve selectivity between basic pyridine isomers.[1] |
| Recrystallization | - This method relies on differences in solubility between the desired product and its isomers in a particular solvent. It may require screening a wide range of solvents and solvent mixtures. Fractional crystallization, where the solution is cooled in stages to crystallize different components, may be effective. |
Logical Flow for Isomer Separation:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities arise from the chlorination of 3,5-lutidine and can include:
-
Unreacted Starting Material: 3,5-Lutidine.
-
Isomeric Products: Chlorination at other positions, such as 2-Chloro-3-(chloromethyl)-5-methylpyridine or 4-Chloro-3,5-lutidine.
-
Over-chlorinated Products: Species with additional chlorine atoms on the pyridine ring, such as 2,6-Dichloro-5-(chloromethyl)-3-methylpyridine.
-
Partially Chlorinated Intermediates: For example, 2-Chloro-3,5-dimethylpyridine.
-
Hydrolysis Product: 2-Chloro-5-(hydroxymethyl)-3-methylpyridine, formed if water is present during the reaction or work-up.
Q2: Can you provide a starting protocol for the recrystallization of this compound?
Experimental Protocol: Recrystallization (General Procedure)
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: A specific, validated method for this compound is not published. However, based on the separation of similar chloropyridine derivatives, the following starting conditions can be used for method development.
Experimental Protocol: Column Chromatography (General Procedure)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate.
-
Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the proportion of ethyl acetate (e.g., to 90:10, 80:20) to elute compounds of increasing polarity.
-
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with the same eluent system to identify the fractions containing the pure product.
-
Alternative for HPLC: For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile and water is a common choice for separating pyridine derivatives.[3]
Q4: Is fractional vacuum distillation a viable method for purification?
A4: Yes, fractional vacuum distillation can be an effective method, especially for removing impurities with significantly different boiling points. However, separating close-boiling isomers can be challenging and requires a distillation column with a high number of theoretical plates.[1] Operating under vacuum is recommended to lower the boiling points and prevent thermal decomposition of the product. The boiling point of the related 2-chloro-5-(chloromethyl)pyridine is reported to be in the range of 70-80°C at 1 mbar. The boiling point of this compound is expected to be slightly higher due to the additional methyl group.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any remaining impurities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
References
Stability issues of 2-Chloro-5-(chloromethyl)-3-methylpyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Chloro-5-(chloromethyl)-3-methylpyridine during storage. The following troubleshooting guides and FAQs are designed to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The product should be protected from moisture and light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong bases, alkalis, oxidizing agents, and certain metals such as mild and galvanized steel.[1] Contact with alkaline materials can cause a reaction that liberates heat.[1] It is crucial to avoid storage or handling in proximity to these substances to prevent degradation and ensure safety.
Q3: I have observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or darkening, can be an indication of degradation. This could be triggered by exposure to light, elevated temperatures, or reaction with trace impurities. It is recommended to re-analyze the purity of the material before use.
Q4: My experimental results are inconsistent when using older batches of this compound. Could this be a stability issue?
A4: Yes, inconsistent experimental results with older batches can be a strong indicator of degradation. Over time, the compound may degrade, leading to a decrease in purity and the formation of impurities that could interfere with your reaction. It is best practice to use freshly sourced or properly stored material and to re-qualify older batches for purity before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in reaction | Degradation of this compound leading to reactive impurities. | - Confirm the purity of the starting material using a suitable analytical method (e.g., HPLC, GC-MS).- If purity is low, purify the compound before use.- Store the compound under recommended conditions to prevent further degradation. |
| Low reaction yield | Lower active concentration of this compound due to degradation. | - Quantify the starting material using a validated analytical method to ensure accurate stoichiometry.- Use a fresh batch of the compound if significant degradation is suspected. |
| Formation of colored impurities | Photodegradation or thermal degradation. | - Protect the compound from light by storing it in an amber vial or in the dark.- Ensure storage at recommended cool temperatures. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Presence of various degradation products. | - Develop and validate a stability-indicating analytical method to separate the parent compound from its potential degradation products.- Perform forced degradation studies to identify potential impurities. |
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on general chemical principles of similar compounds, as specific degradation studies for this molecule are not widely available.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
The following are suggested protocols for conducting forced degradation studies to understand the stability of this compound. These are general guidelines and may need to be optimized for specific laboratory conditions.
1. Hydrolytic Degradation Study
-
Objective: To assess the stability of the compound in the presence of water and at different pH values.
-
Methodology:
-
Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at a concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
-
2. Oxidative Degradation Study
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.
-
Monitor the reaction at various time points by withdrawing aliquots for analysis.
-
Analyze the samples by HPLC to quantify the parent compound and any degradation products.
-
3. Photostability Study
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Methodology:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
Expose the samples for a specified duration or until a significant change is observed.
-
Analyze both the exposed and control samples by a stability-indicating HPLC method to assess the extent of photodegradation.
-
Experimental Workflow
The following diagram outlines a general workflow for investigating stability issues of this compound.
Caption: A logical workflow for addressing stability issues.
References
Technical Support Center: 2-Chloro-5-(chloromethyl)-3-methylpyridine Waste Management
This guide provides essential information for the safe handling and disposal of 2-Chloro-5-(chloromethyl)-3-methylpyridine waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this chemical waste?
A2: A comprehensive set of PPE is necessary to ensure safety. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves.[1][3] Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3]
-
Skin and Body Protection: A protective suit or lab coat, and in some cases, a PVC apron.[5]
-
Respiratory Protection: If working in an area with poor ventilation or where dust or aerosols can be generated, a respirator is necessary.[1][3][5]
Q3: How should I store the waste of this compound before disposal?
A3: Waste should be stored in its original or a compatible, tightly closed container.[1][2] The container must be clearly labeled as hazardous waste. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][5] The storage area should be secure and locked.[1][2]
Q4: What is the proper method for disposing of this chemical waste?
A4: This chemical waste must be disposed of as hazardous waste through a licensed disposal company.[1][3] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Do not mix this waste with other wastes.[1] Uncleaned containers should be treated as the product itself.[1]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[2][5] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6] Collect the material into a suitable, closed container for disposal.[1][2][5] Do not let the product enter drains.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye contact with the chemical waste. | Accidental splash or improper handling. | For skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] For eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Inhalation of dust or vapors. | Inadequate ventilation or improper handling. | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| The waste container is damaged or leaking. | Improper storage or handling. | Wearing appropriate PPE, carefully transfer the contents to a new, compatible, and properly labeled container. Manage the cleanup of any spilled material as described in the spill response section. |
| Uncertainty about disposal regulations. | Lack of familiarity with local and national guidelines. | Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for guidance on the specific disposal requirements in your area.[1][5] |
Experimental Protocols
Protocol for Decontamination of Laboratory Surfaces
This protocol outlines the steps for cleaning and decontaminating laboratory surfaces after handling this compound.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Inert absorbent material (e.g., sand, vermiculite)
-
A suitable solvent (e.g., a combustible solvent as recommended for disposal)
-
Waste container for contaminated materials
-
Soap and water
Procedure:
-
Ensure Safety: Don appropriate PPE before beginning the decontamination process.
-
Absorb Gross Contamination: If there is visible solid or liquid residue, cover it with an inert absorbent material.
-
Initial Wipe: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous waste container.
-
Solvent Wipe: Dampen a cloth with a suitable combustible solvent and wipe the contaminated surface. This helps to dissolve any remaining residue. Place the used cloth in the hazardous waste container.
-
Soap and Water Wash: Wash the surface thoroughly with soap and water.
-
Final Rinse: Rinse the surface with clean water.
-
Dry the Surface: Dry the surface with a clean cloth.
-
Dispose of Waste: All contaminated materials (absorbent, cloths, etc.) must be disposed of as hazardous waste.[1]
Data Presentation
Currently, there is no established Occupational Exposure Limit (OEL) for this compound in the provided search results.[5] Researchers should aim to minimize exposure through engineering controls and personal protective equipment.
| Parameter | Value | Reference |
| Molecular Formula | C6H5Cl2N | [7] |
| Molecular Weight | 162.02 g/mol | [7] |
| Appearance | Solid | [5] |
| Melting Point | 37-42 °C | |
| Flash Point | 110 °C (closed cup) |
Visualizations
Caption: Waste Handling and Disposal Workflow.
Caption: Spill Response Decision Tree.
References
Validation & Comparative
A Comparative Guide to the Analysis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise analysis of pharmaceutical intermediates like 2-Chloro-5-(chloromethyl)-3-methylpyridine is paramount for ensuring product quality, purity, and safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
This document outlines a comprehensive comparison between GC-MS, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. Key performance metrics are summarized, and detailed, adaptable experimental protocols for each technique are provided.
Comparative Performance of Analytical Methods
The choice of an analytical technique is a critical decision that depends on various factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and LC-MS/MS for the analysis of pyridine derivatives and similarly structured compounds.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. |
| Applicability | Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. | Well-suited for non-volatile and thermally labile compounds.[2] | Highly versatile for a wide range of compounds, including those in complex matrices. |
| Linearity (R²) | Typically ≥ 0.995[2] | Typically ≥ 0.999[2] | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 95.0% to 105.0%[2] | 98.0% to 102.0%[2] | 95.0% to 110% |
| Precision (% RSD) | ≤ 5.0%[2] | ≤ 2.0%[2] | ≤ 5.0% |
| Sensitivity (LOD/LOQ) | ng/mL to pg/mL range[2] | µg/mL to ng/mL range | pg/mL to fg/mL range |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) | Moderate to high, dependent on detector and chromatographic resolution | Very high, due to precursor and product ion monitoring |
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound using GC-MS, HPLC, and LC-MS/MS.
GC-MS Protocol (Proposed)
This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, use solid-phase extraction (SPE) for sample cleanup.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
HPLC Protocol (Adapted from a similar compound[1])
This protocol is adapted from a method for the analysis of 2-chloro-5-trichloromethylpyridine and can be optimized for this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Serially dilute to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or DAD detector.
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase: Acetonitrile and water (30:70 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.
LC-MS/MS Protocol (Proposed)
This protocol provides a starting point for developing a highly sensitive and selective method.
1. Sample Preparation:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC method, using a mobile phase compatible solvent.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 10% B.
-
Linearly increase to 90% B over 5 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Parameters: Optimize precursor and product ions, collision energy, and other source parameters by infusing a standard solution of this compound.
Visualizing the Analytical Workflow
To better understand the logical flow of the analytical processes, the following diagrams created using Graphviz illustrate the experimental workflow for GC-MS analysis and a decision-making pathway for selecting the appropriate analytical technique.
References
Comparative Analysis of Analytical Methods for Purity Determination of 2-Chloro-5-(chloromethyl)-3-methylpyridine
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an appropriate analytical method is critical for ensuring the quality and safety of the final products. This document outlines detailed experimental protocols, presents a comparative data summary, and visualizes the analytical workflows.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here for the purity assessment of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve it in 50 mL of the mobile phase to obtain a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard of this compound with a known purity at a concentration of 0.5 mg/mL in the mobile phase.
-
Quantification: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard, using the area normalization method for impurity profiling.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC) Method
Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given the nature of this compound, GC with a Flame Ionization Detector (FID) presents a viable alternative to HPLC.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent capillary column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve it in 50 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound with a known purity at a concentration of 0.5 mg/mL in the same solvent.
-
Quantification: Purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard, using the area normalization method.
GC Analysis Workflow
Caption: Workflow for GC purity determination.
Comparative Data Summary
The following table summarizes the illustrative performance characteristics of the proposed HPLC and GC methods for the purity determination of this compound.
| Parameter | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Typical Run Time | 15 - 25 minutes | 15 - 20 minutes |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Selectivity | Excellent for non-volatile impurities. | Excellent for volatile and semi-volatile impurities. |
| Sample Volatility Requirement | Not required. | Required. |
| Thermal Stability Requirement | Not required. | Required. |
Method Comparison and Selection
The choice between HPLC and GC for the purity determination of this compound depends on the specific requirements of the analysis, including the nature of potential impurities.
Caption: Comparison of HPLC and GC methods.
Both HPLC and GC are suitable methods for determining the purity of this compound. The HPLC method is advantageous for its applicability to a wide range of impurities without the requirement of volatility and thermal stability. The GC method, on the other hand, can offer higher resolution and sensitivity for volatile impurities. For a comprehensive purity profile, employing both techniques orthogonally can be highly beneficial, providing a more complete picture of the sample's composition. The choice of a primary method will depend on the expected impurity profile based on the synthetic route of the compound.
References
A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: qNMR vs. HPLC
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Chloro-5-(chloromethyl)-3-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Principles of the Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of atomic nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined without the need for a substance-specific calibration curve.
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique. It relies on the differential partitioning of components of a mixture between a stationary phase (packed in a column) and a liquid mobile phase. The separated components are then detected by a suitable detector, commonly a UV-Vis detector for aromatic compounds like pyridine derivatives. For quantitative analysis, the area of the chromatographic peak corresponding to the analyte is compared against a calibration curve generated from reference standards of known concentrations.
Experimental Methodologies
A detailed experimental protocol for both qNMR and a proposed HPLC method for the assay of this compound is provided below.
Quantitative ¹H-NMR Spectroscopy Protocol
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard Selection: An ideal internal standard should have high purity, be stable, and possess signals that do not overlap with the analyte's signals. For this compound, potential internal standards include dimethyl sulfone or 1,4-dinitrobenzene. The choice depends on the solvent and the precise chemical shifts of the analyte.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the selected internal standard (e.g., dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectrum Prediction for this compound:
-
H-4: ~7.6 ppm (doublet)
-
H-6: ~8.3 ppm (singlet)
-
-CH₂Cl: ~4.6 ppm (singlet)
-
-CH₃: ~2.4 ppm (singlet)
Disclaimer: An experimental ¹H NMR spectrum for this compound was not available. The chemical shifts are predicted based on the analysis of structurally similar compounds. The actual spectrum may vary.
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: ≥ 3 seconds to ensure adequate digital resolution.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative accuracy).
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the -CH₂Cl group (~4.6 ppm) or the singlet from the -CH₃ group (~2.4 ppm) would be suitable for quantification. For dimethyl sulfone, the singlet at ~3.1 ppm would be used.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed method is adapted from a validated HPLC method for the closely related compound, 2-chloro-5-trichloromethylpyridine.
Instrumentation: HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase.
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Performance Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC for the assay of this compound depends on the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on the direct proportionality of signal integral to the number of nuclei. | Comparative separation technique based on partitioning between stationary and mobile phases. |
| Calibration | Does not require a substance-specific calibration curve; uses a certified internal standard. | Requires a calibration curve generated from a specific reference standard of the analyte. |
| Accuracy | High, as it provides a direct measure of the molar concentration. | High, but can be influenced by the purity of the reference standard and the response factors of impurities. |
| Precision | Excellent, with typically low relative standard deviation (RSD). | Very good, with low RSD. |
| Specificity | High, as signals are specific to the molecular structure. Can be challenging in complex mixtures with overlapping signals. | High, due to the separation of components. Co-eluting impurities can be an issue. |
| Sample Throughput | Lower, due to longer acquisition times for quantitative accuracy. | Higher, with typical run times of 5-15 minutes per sample. |
| Method Development | Can be faster as no extensive column and mobile phase screening is needed. | Can be more time-consuming, requiring optimization of column, mobile phase, and other parameters. |
| Sample Preparation | Simple dissolution of the sample and internal standard. | Involves preparation of mobile phase, calibration standards, and sample solutions. |
| Solvent Consumption | Low, typically less than 1 mL of deuterated solvent per sample. | High, due to the continuous flow of the mobile phase. |
| Cost | Higher initial instrument cost, but lower running costs (fewer consumables). | Lower initial instrument cost, but higher running costs (solvents, columns, standards). |
Visualizing the Workflow
qNMR Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by qNMR.
HPLC Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the assay of this compound.
-
qNMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a substance-specific reference standard. This makes it particularly valuable in research and development settings where a certified standard of the analyte may not be readily available.
-
HPLC is a robust and widely established technique, ideal for routine quality control in a manufacturing environment due to its higher sample throughput and lower initial instrument cost. However, its accuracy is dependent on the availability and purity of a specific reference standard.
The choice between these two methods will ultimately depend on the specific analytical needs, the availability of reference materials, and the desired sample throughput. For applications requiring the highest accuracy and a direct, primary measurement, qNMR is the superior choice. For high-throughput, routine analysis where a reference standard is available, HPLC offers a practical and efficient solution.
A Comparative Analysis of Synthetic Pathways to 2-Chloro-5-(chloromethyl)-3-methylpyridine
2-Chloro-5-(chloromethyl)-3-methylpyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its efficient production is of significant industrial importance. This guide provides a comparative overview of several prominent synthetic routes to this compound, offering a detailed examination of reaction parameters, yields, and procedural methodologies to assist researchers and chemical development professionals in selecting the most suitable pathway for their needs.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through various chemical strategies, each with its own set of advantages and challenges. The following table summarizes the key quantitative data for some of the most common methods, providing a clear comparison of their efficiencies and reaction conditions.
| Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Yield | Purity | Reference |
| 3-Methylpyridine | Cl₂, AIBN, H₂SO₄, Acetic Acid | 75°C | 8 hours (dropwise addition) | 45% | Not specified | [1] |
| 2-Methoxy-5-methoxymethyl-pyridine | PCl₅, POCl₃ | Reflux | 3 hours | Not specified | Not specified | [1] |
| 2-Chloro-5-(hydroxymethyl)pyridine | SOCl₂, 1,2-dichloroethane | Reflux | 4.5 hours | Not specified (75.9 g from 70.3 g starting material) | Not specified | [2] |
| 2-Chloro-2-chloromethyl-4-cyano-butanal | Phosgene, Toluene | 50°C | 5 hours | 97% | Not specified | [3] |
| Nicotinic Acid | PCl₅, then an alkali metal alkoxide | 110-160°C (Step 1), 20-90°C (Step 2) | Not specified | Not specified | Not specified | [4] |
| 5-Hydroxymethyl-2-pyridinone | PCl₅, POCl₃ | Reflux | 7 hours | 96% | Not specified | [4] |
| 3-Methylpyridine | PdCl₂/Al₂O₃ catalyst, Cl₂, N₂ | 250-280°C | 5 seconds (residence time) | ~50% | Not specified | [5] |
| 2-Amino-5-methylpyridine | HCl, HNO₂, SOCl₂ | -20°C to -5°C | Not specified | 92.2-92.5% (for 2-chloro-5-methylpyridine) | 99% (for 2-chloro-5-methylpyridine) | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and scale-up of synthetic methods. Below are the methodologies for key synthesis routes.
Route 1: Chlorination of 3-Methylpyridine
This method involves the direct chlorination of 3-methylpyridine in the presence of a radical initiator.
-
Procedure: A mixture of concentrated sulfuric acid (25 g, 0.255 mol) and acetic acid (150 ml) is cooled in an ice bath. 3-methylpyridine (23.3 g, 0.25 mol) is added dropwise with stirring. The reaction mixture is then heated to 75°C. A solution of azo-bis-isobutyronitrile (AIBN) (4.0 g) in glacial acetic acid (30 ml) is added dropwise over 8 hours while a vigorous stream of chlorine is passed through the mixture. After concentration, the residue is taken up in ethyl acetate and neutralized with 2N sodium hydroxide solution. The organic phase is separated, dried with sodium sulfate, and filtered. The solvent is removed by distillation under vacuum to yield the product.[1]
Route 2: Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine
This route involves the conversion of the hydroxymethyl group to a chloromethyl group using a chlorinating agent.
-
Procedure: A mixture of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) and 1,2-dichloroethane (50 ml) is added dropwise to a mixture of thionyl chloride (87.4 g) and 1,2-dichloroethane (100 ml) at 5-20°C over 30 minutes. The mixture is stirred at room temperature for 90 minutes and then refluxed for 4.5 hours. The reaction mixture is concentrated, and the residue is diluted with chloroform (200 ml) and water (60 ml). Sodium hydrogen carbonate (20 g) is added in small portions with stirring. The organic layer is separated, treated with activated carbon, and concentrated to give the final product.[2]
Route 3: Cyclization of 2-Chloro-2-chloromethyl-4-cyano-butanal
This approach utilizes a cyclization reaction to form the pyridine ring.
-
Procedure: 2-chloro-2-chloromethyl-4-cyano-butanal (18 g, 0.1 mol) is dissolved in toluene (50 ml). A toluene solution of solid phosgene (33 g, 1.1 eq.) is added. The reaction mixture is stirred at 50°C for 5 hours. Upon completion, the mixture is cooled to facilitate crystallization, affording the product.[3]
Route 4: From 5-Hydroxymethyl-2-pyridinone
This synthesis involves the chlorination of a pyridinone derivative.
-
Procedure: To a mixture of phosphorus pentachloride (6.7 g, 0.032 mol) and phosphorus oxychloride (2.5 g, 0.016 mol), 5-hydroxymethyl-2-pyridinone (2.0 g, 0.016 mol) is added. The mixture is stirred at reflux temperature for 7 hours. After cooling, it is taken up in ethyl acetate, and ice water is added. The mixture is neutralized with sodium carbonate. The organic phase is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The residue can be purified by distillation.[4]
Visualizing Synthesis Pathways
To better understand the relationships between the different starting materials and intermediates, the following diagrams illustrate the key synthetic transformations.
Caption: Route 1: Synthesis from 3-Methylpyridine.
Caption: Routes 2 & 4: Synthesis from Hydroxymethyl Precursors.
Caption: Route 3: Synthesis via Cyclization.
This comparative guide highlights that while multiple pathways to this compound exist, they vary significantly in terms of starting materials, reaction conditions, and yields. The choice of a particular route will depend on factors such as raw material availability, cost, required purity, and scalability. For instance, the cyclization route from 2-chloro-2-chloromethyl-4-cyano-butanal reports a very high yield of 97%, making it an attractive option from an efficiency standpoint.[3] In contrast, the direct chlorination of 3-methylpyridine offers a more straightforward approach but with a lower reported yield.[1] The routes starting from hydroxymethyl precursors provide high yields but may involve more expensive starting materials.[2][4] Researchers and process chemists should carefully evaluate these trade-offs to select the optimal synthesis strategy.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
A Comparative Guide to Chlorinating Agents in the Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be achieved through several synthetic pathways employing a range of chlorinating agents. The choice of chlorinating agent is a critical decision in the process, significantly impacting yield, selectivity, safety, and overall cost-effectiveness. This guide provides an objective comparison of common chlorinating agents used in the synthesis of this compound and its precursors, supported by available experimental data.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent for the synthesis of this compound is a trade-off between reactivity, selectivity, safety, and cost. While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, analysis of various synthetic routes reported in patents and scientific articles allows for a qualitative and semi-quantitative comparison.
The following table summarizes the performance of several common chlorinating agents in the synthesis of chlorinated pyridine derivatives, including precursors to this compound. It is important to note that the yields and reaction conditions are extracted from different sources and may not be directly comparable due to variations in starting materials, scale, and experimental setup.
| Chlorinating Agent | Starting Material | Product | Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Chlorine Gas (Cl₂) | 3-Methylpyridine | 2-Chloro-5-methylpyridine & 2-Chloro-5-(chloromethyl)pyridine | ~50% (for 2-chloro-5-chloromethylpyridine) | Vapor phase, 250-350°C, often with a catalyst (e.g., Pd/Al₂O₃) or in the presence of water or other additives.[1][2] | Low cost, readily available. | Gaseous and highly toxic, requiring specialized handling and equipment. Can lead to over-chlorination and a mixture of products, reducing selectivity.[3][4] |
| Trichloroisocyanuric Acid (TCCA) | 2-Chloro-5-methylpyridine | 2-Chloro-5-(chloromethyl)pyridine | 83-86% | 100-120°C, with a radical initiator (e.g., AIBN), solvent-free. | Solid, safer, and easier to handle than chlorine gas. High available chlorine content.[5] | Higher cost compared to chlorine gas. Byproduct (cyanuric acid) needs to be removed. |
| Thionyl Chloride (SOCl₂) | 2-Chloro-5-(hydroxymethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine | High (quantitative implied) | 5-20°C to reflux in 1,2-dichloroethane. | Effective for converting hydroxyl groups to chlorides. | Corrosive and reacts violently with water. Releases toxic SO₂ gas. |
| Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃) | 2-Alkoxy-5-alkoxymethyl-pyridine derivatives | 2-Chloro-5-(chloromethyl)pyridine | ~45% | Reflux, often used as a mixture.[6] | Effective for replacing alkoxy groups with chlorine. | Solid reagents that are sensitive to moisture. Can be harsh and lead to side reactions. |
| Phosgene (COCl₂) | 2-Chloro-2-chloromethyl-4-cyano-butanal | 2-Chloro-5-(chloromethyl)pyridine | 97% | 50°C in toluene.[7][8] | High yield in specific cyclization reactions. | Extremely toxic gas, requiring stringent safety protocols. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative methodologies extracted from the literature for key chlorination reactions.
Chlorination using Chlorine Gas
This method describes the synthesis of 2-chloro-5-chloromethylpyridine from 3-methylpyridine in a vapor-phase reaction.
Protocol:
-
Vaporize 3-methylpyridine and mix it with nitrogen as a carrier gas.
-
Introduce chlorine gas to the mixture.
-
Pass the gaseous mixture through a tubular reactor containing a supported palladium chloride on alumina (PdCl₂/Al₂O₃) catalyst.
-
Maintain the catalyst bed temperature at approximately 250-280°C.
-
The residence time of the reactants in the reactor is typically around 5 seconds.
-
The product, 2-chloro-5-chloromethylpyridine, is collected after cooling and condensation of the reactor effluent. The reported molar yield is approximately 50%.[2]
Chlorination using Trichloroisocyanuric Acid (TCCA)
This protocol outlines the synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine.
Protocol:
-
Charge a reaction flask with 2-chloro-5-methylpyridine (0.3 mol).
-
Heat the reactant to 100-120°C.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.8 g), and trichloroisocyanuric acid (0.06 mol).
-
Maintain the reaction at temperature until completion, as monitored by a suitable analytical method (e.g., GC or TLC).
-
After the reaction, cool the mixture to room temperature.
-
Filter the solid byproduct (cyanuric acid).
-
The filtrate contains the product, 2-chloro-5-(chloromethyl)pyridine, which can be further purified by distillation. The reported yield based on the converted starting material is 83.1%.[5]
Chlorination using Thionyl Chloride
This procedure details the conversion of 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-(chloromethyl)pyridine.
Protocol:
-
Prepare a solution of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml).
-
In a separate flask, dissolve 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml).
-
Add the solution of 2-chloro-5-(hydroxymethyl)pyridine dropwise to the thionyl chloride solution at 5-20°C over 30 minutes.
-
Stir the reaction mixture at room temperature for 90 minutes, followed by refluxing for 4.5 hours.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with chloroform (200 ml) and water (60 ml).
-
Neutralize by adding sodium hydrogen carbonate (20 g) in small portions.
-
Separate the organic layer, treat with activated carbon, and concentrate to obtain the product.[9]
Visualizing Synthetic Pathways
The synthesis of this compound can be visualized as a series of transformations. The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
Caption: Vapor-phase chlorination of 3-methylpyridine using chlorine gas.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to Catalysts in 3-Methylpyridine Chlorination
For Researchers, Scientists, and Drug Development Professionals
The selective chlorination of 3-methylpyridine (β-picoline) is a critical transformation in the synthesis of key pharmaceutical and agrochemical intermediates, most notably 2-chloro-5-methylpyridine. This valuable compound serves as a precursor for the production of neonicotinoid insecticides. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts, supported by experimental data from patent literature and academic research, to aid in catalyst selection and process optimization.
Performance of Catalysts in 3-Methylpyridine Chlorination
The catalytic chlorination of 3-methylpyridine can be performed through different routes, primarily direct chlorination of 3-methylpyridine or chlorination of a 3-methylpyridine derivative. The choice of catalyst is paramount for achieving high yield and selectivity towards the desired 2-chloro-5-methylpyridine isomer. Below is a comparative summary of catalyst performance.
Table 1: Direct Vapor-Phase Chlorination of 3-Methylpyridine
| Catalyst/Support | Temperature (°C) | Key Products | Yield/Distribution | Source |
| Microspheroidal Silica | 290 | 2-chloro-5-(trichloromethyl)-pyridine & 2-chloro-5-(dichloromethyl)-pyridine | 38g & 52g respectively (relative amounts) | [1] |
| Microspheroidal Silica | 368 | 2-chloro-5-trichloromethylpyridine & 2-chloro-3-dichloromethylpyridine | 21 mole % & 12 mole % | [1] |
| Mordenite Zeolite | 340 | 2-chloro-5-trichloromethylpyridine ("β-2-tet") | 67.4% | |
| Palladium on Alumina | 250 - 350 | 2-chloro-5-trichloromethylpyridine | Not specified |
Note: The primary products in these high-temperature vapor-phase reactions often involve chlorination of the methyl group in addition to the pyridine ring.
Table 2: Liquid-Phase Chlorination of 3-Methylpyridine and Derivatives
| Catalyst | Starting Material | Reaction Phase | Key Product | Yield | Source |
| Palladium Chloride | 3-Methylpyridine | Liquid | 2-chloro-5-methylpyridine | 60% (average molar yield) | [2] |
| Ferric Chloride (FeCl₃) | 5-Methyl-3,4-dihydropyridin-2(1H)-one | Liquid | 2-chloro-5-methylpyridine | 91.6% | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols derived from the literature for both vapor and liquid-phase chlorination.
Protocol 1: Vapor-Phase Catalytic Chlorination
This protocol is based on the descriptions for gas-phase reactions aimed at producing chlorinated picolines.
Objective: To perform the vapor-phase chlorination of 3-methylpyridine over a solid catalyst.
Apparatus:
-
A tubular reactor (e.g., quartz or stainless steel) of suitable diameter.
-
A furnace capable of maintaining temperatures up to 450°C.
-
Mass flow controllers for chlorine and an inert diluent gas (e.g., nitrogen).
-
A syringe pump or similar device to feed liquid 3-methylpyridine.
-
An evaporator to vaporize the 3-methylpyridine feed.
-
A condenser and scrubber system to collect the product and neutralize excess chlorine and HCl.
Materials:
-
3-Methylpyridine (β-picoline)
-
Chlorine gas
-
Nitrogen gas
-
Catalyst (e.g., Mordenite zeolite, palladium on alumina, or microspheroidal silica)
-
Inert support for the catalyst bed (e.g., glass wool)
Procedure:
-
Load the catalyst into the tubular reactor, securing it in place with glass wool.
-
Heat the reactor to the desired temperature (e.g., 250-450°C) under a steady flow of nitrogen.
-
Introduce a vaporized feed stream of 3-methylpyridine, chlorine, and the nitrogen diluent into the reactor. The molar ratio of chlorine to 3-methylpyridine can range from 2:1 to 40:1.
-
Maintain a controlled residence time, typically between 0.1 and 60 seconds.
-
The gaseous effluent from the reactor is passed through a condenser to liquefy the chlorinated products.
-
The non-condensable gases are passed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize unreacted chlorine and byproduct HCl.
-
The collected crude product is then analyzed by gas chromatography (GC) or GC-MS to determine the product distribution and yield.
Protocol 2: Liquid-Phase Catalytic Chlorination
This protocol is a generalized procedure based on the use of palladium chloride for the selective synthesis of 2-chloro-5-methylpyridine.
Objective: To selectively chlorinate 3-methylpyridine to 2-chloro-5-methylpyridine in the liquid phase.
Apparatus:
-
A jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, condenser, and thermometer. An airlift loop reactor may also be used.
-
A chlorine gas cylinder with a flowmeter.
-
A temperature control system (e.g., a circulating bath).
Materials:
-
3-Methylpyridine
-
Palladium chloride (PdCl₂)
-
Solvent (if applicable, though some procedures are solvent-free)
-
Chlorine gas
Procedure:
-
Charge the reactor with 3-methylpyridine and a catalytic amount of palladium chloride.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60°C).
-
Bubble chlorine gas through the reaction mixture at a controlled flow rate.
-
Monitor the reaction progress by taking aliquots and analyzing them via GC.
-
Upon completion, stop the chlorine flow and cool the reactor to room temperature.
-
The reaction mixture is then subjected to a work-up procedure, which may include neutralization, extraction, and distillation to isolate the pure 2-chloro-5-methylpyridine.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a vapor-phase catalytic chlorination experiment.
Caption: Workflow for vapor-phase catalytic chlorination of 3-methylpyridine.
References
The Pivotal Role of 2-Chloro-5-(chloromethyl)-3-methylpyridine in Neonicotinoid Synthesis: A Comparative Analysis
In the landscape of modern agrochemicals, neonicotinoid insecticides stand out for their high efficacy and systemic action against a wide range of pests. The synthesis of these vital compounds relies on the availability and efficiency of key chemical intermediates. Among these, 2-Chloro-5-(chloromethyl)pyridine, often referred to as CCMP, has established itself as a cornerstone precursor, particularly in the production of widely used insecticides such as Imidacloprid and Acetamiprid. This guide provides a comparative analysis of the efficacy of CCMP in neonicotinoid synthesis against other precursors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Imidacloprid Synthesis: A Comparative Overview
Imidacloprid is one of the most extensively used neonicotinoid insecticides globally. Its synthesis can be approached through various routes, with the choice of precursor significantly impacting yield, purity, and process efficiency. Here, we compare the synthesis of Imidacloprid starting from three key precursors: 2-Chloro-5-(chloromethyl)pyridine (CCMP), 3-Methylpyridine, and 2-Chloro-5-pyridinecarbonyl chloride.
The most common laboratory and industrial synthesis of Imidacloprid involves the condensation of CCMP with 2-nitroiminoimidazolidine.[1] This method is favored for its relatively straightforward procedure and high yields.
An alternative industrial production route commences with 3-methylpyridine.[2][3] This multi-step process involves the Tschitschibabin reaction to form 2-amino-5-methylpyridine, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent chlorination of the methyl group to yield an intermediate that is further processed to Imidacloprid.[2][4] While this method is suitable for large-scale production, it involves more synthetic steps compared to the route starting from CCMP.
Another synthetic pathway begins with the reduction of 2-chloro-5-pyridinecarbonyl chloride.[2][4] This precursor is reduced to 2-chloro-5-hydroxymethylpyridine, which is then chlorinated to form CCMP, and subsequently converted to Imidacloprid.[2][4]
Table 1: Comparison of Precursors in Imidacloprid Synthesis
| Precursor | Key Synthesis Steps | Typical Yield | Final Purity | Reaction Time | Key Reagents |
| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | Condensation with 2-nitroiminoimidazolidine | ~85% - 96.35%[1][5] | >98%[1] | 8 hours[1] | Potassium carbonate, Acetonitrile[1] |
| 3-Methylpyridine | Tschitschibabin reaction, Sandmeyer reaction, Chlorination, Condensation | Data not available | >95%[4][6] | Multi-step | Sodium amide, Sodium nitrite, HCl, Thionyl chloride[3][4] |
| 2-Chloro-5-pyridinecarbonyl chloride | Reduction, Chlorination, Condensation | Data not available | Data not available | Multi-step | Sodium borohydride, Thionyl chloride[2][4] |
Experimental Protocols for Imidacloprid Synthesis
Protocol 1: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine (CCMP) [1]
-
Materials: 2-Chloro-5-(chloromethyl)pyridine (CCMP), N-nitro-imidazolidin-2-imine, Potassium Carbonate, Acetonitrile.
-
Procedure:
-
To a three-necked round-bottom flask, add CCMP (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of acetonitrile and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80°C and maintain under reflux for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Imidacloprid by recrystallization from an isopropanol/water mixture.
-
Protocol 2: Synthesis of Imidacloprid from 3-Methylpyridine (General Outline) [2][4]
-
Step 1: Tschitschibabin Reaction: React 3-methylpyridine with sodium amide to produce 2-amino-5-methylpyridine.
-
Step 2: Sandmeyer Reaction: Convert the amino group of 2-amino-5-methylpyridine to a chloro group using sodium nitrite and hydrochloric acid, followed by treatment with a copper(I) salt.
-
Step 3: Chlorination: Chlorinate the methyl group of 2-chloro-5-methylpyridine using a chlorinating agent like thionyl chloride to form 2-chloro-5-(chloromethyl)pyridine.
-
Step 4: Condensation: React the resulting 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine as described in Protocol 1.
Acetamiprid Synthesis: The Prominence of CCMP
Acetamiprid is another significant neonicotinoid insecticide. The primary and most efficient route for its synthesis also utilizes 2-Chloro-5-(chloromethyl)pyridine (CCMP) as the key starting material. The process generally involves the reaction of CCMP with N-cyano-N'-methyl-acetamidine.
Several patents describe high-yielding methods for the production of Acetamiprid from CCMP, highlighting the precursor's efficacy. For instance, a method involving the reaction of CCMP with monomethylamine followed by reaction with an N-cyanoimido ester results in a high yield and purity of the final product.
Table 2: Synthesis of Acetamiprid from CCMP
| Precursor | Key Synthesis Steps | Typical Yield | Final Purity | Key Reagents |
| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | Amination with methylamine, followed by reaction with N-cyanoethyl imidate | 95.6% (for intermediate)[7], 96.6% (final product)[7] | 95.8% (for intermediate)[7], 96.8% (final product)[7] | Methylamine, N-cyanoethyl imidate, Ethanol[7] |
Experimental Protocol for Acetamiprid Synthesis
Protocol 3: Synthesis of Acetamiprid from 2-Chloro-5-(chloromethyl)pyridine (CCMP) (General Outline) [7]
-
Step 1: Amination: React 2-Chloro-5-(chloromethyl)pyridine with an aqueous solution of methylamine under controlled temperature to produce N-(6-chloro-3-pyridylmethyl)methylamine.
-
Step 2: Condensation: React the N-(6-chloro-3-pyridylmethyl)methylamine intermediate with a cyanoethyl imidate in a suitable solvent like ethanol.
-
Step 3: Isolation and Purification: Isolate the crude Acetamiprid product by filtration and washing, followed by drying.
Discussion and Conclusion
The data presented clearly indicates that 2-Chloro-5-(chloromethyl)pyridine (CCMP) is a highly effective and efficient precursor for the synthesis of neonicotinoids such as Imidacloprid and Acetamiprid. The synthetic routes starting from CCMP are generally characterized by fewer steps, high yields, and high purity of the final products.
For Acetamiprid, the prominence of CCMP as a precursor is even more pronounced, with limited information available on commercially viable alternative synthetic routes. The high yields and purities reported in patents underscore the efficacy of CCMP in the synthesis of this important insecticide.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]
- 3. Buy Imidacloprid | 138261-41-3 | >98% [smolecule.com]
- 4. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidacloprid | 138261-41-3 [chemicalbook.com]
- 7. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: Benchmarking Against Industrial Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthesis routes for 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of neonicotinoid insecticides. The following sections detail common industrial methods and alternative approaches, presenting quantitative data, experimental protocols, and a visual representation of a key synthesis pathway to aid in methodological evaluation and process optimization.
Comparative Data on Synthesis Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular method in an industrial setting often depends on factors such as raw material availability, cost, desired product purity, and environmental considerations. This section summarizes the quantitative performance of prominent synthesis routes.
| Metric | Chlorination of 3-Methylpyridine (Two-Step) | Gas-Phase Chlorination of β-Picoline | Cyclopentadiene-Acrolein Route | Cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal |
| Starting Material | 3-Methylpyridine | β-Picoline (3-Methylpyridine) | Cyclopentadiene, Acrolein | 2-chloro-2-chloromethyl-4-cyano-butanal |
| Overall Yield | Not explicitly stated, but high purity is achieved. | 30-60%[1][2] | High synthesis yield is reported. | 97%[3] |
| Product Purity | ≥99%[4] | High purity is achievable after purification. | Up to 95%[5] | Not explicitly stated, but the high yield suggests good purity. |
| Key Reagents | Chlorine gas, Catalyst | Chlorine gas, Inert diluent | Not detailed in the search results. | Solid phosgene, Toluene |
| Reaction Conditions | Step 1: 40-60°C; Step 2: 50-60°C[4] | 300-500°C[1][2] | Cyclization reaction. | 50°C[3] |
| Noted Advantages | High product quality and selectivity.[4] | Economical starting material, simple reaction step.[1][2] | Avoids by-products from chlorination.[5] | High yield.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthesis routes. This section outlines the experimental procedures for the key methods identified.
Two-Step Chlorination of 3-Methylpyridine
This method involves the sequential chlorination of 3-methylpyridine to first produce 2-chloro-5-methylpyridine, which is then further chlorinated to the final product.
Step 1: Synthesis of 2-chloro-5-methylpyridine
-
Reactants: 3-methylpyridine, chlorine gas, water (as reaction medium), and a catalyst.
-
Procedure: 3-methylpyridine is used as the primary starting material with water as the reaction medium. The reaction is carried out by introducing chlorine gas at a temperature of 40-60°C in the presence of a catalyst. After the reaction is complete, post-treatment is performed to isolate 2-chloro-5-methylpyridine.[4]
Step 2: Synthesis of this compound
-
Reactants: 2-chloro-5-methylpyridine, chlorine gas, and a catalyst.
-
Procedure: The 2-chloro-5-methylpyridine obtained from the previous step is used as the reactant. The reaction is conducted by introducing chlorine gas at a temperature of 50-60°C in the presence of a catalyst. This step can be performed with or without a reaction medium. Post-treatment of the reaction mixture yields this compound with a purity of 99% or higher.[4]
Gas-Phase Chlorination of β-Picoline
This industrial process involves the high-temperature, gas-phase reaction of β-picoline with chlorine.
-
Reactants: β-picoline (3-methylpyridine), chlorine gas, and an inert diluent (e.g., nitrogen, halogenated methane).
-
Procedure: β-picoline is reacted with chlorine in the gaseous phase. The reaction is maintained at a temperature between 300°C and 500°C. The residence time for the reactants in the reaction zone is between 0.5 and 60 seconds. An inert diluent is used in the process. The resulting product mixture is then cooled and purified through conventional methods like distillation, extraction, or crystallization to obtain high-purity 2-chloro-5-trichloromethyl pyridine, which is a related but different compound. A similar principle is applied for this compound, though specific conditions may vary.[1][2]
Cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal
This route involves the cyclization of a cyano-butanal derivative to form the pyridine ring.
-
Reactants: 2-chloro-2-chloromethyl-4-cyano-butanal, solid phosgene, and toluene.
-
Procedure: 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal is dissolved in 50 ml of toluene. To this solution, 33 g (1.1 eq.) of solid phosgene is added. The reaction mixture is stirred at 50°C for 5 hours. Upon completion, the mixture is cooled to induce crystallization, affording the desired this compound.[3]
Synthesis Pathway Visualization
The following diagram illustrates a common industrial pathway for the synthesis of this compound, starting from 3-methylpyridine.
References
- 1. data.epo.org [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 5. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
A Comparative Guide to the Validation of 2-Chloro-5-(chloromethyl)-3-methylpyridine Reference Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a comprehensive comparison and validation protocol for reference standards of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds.
Comparative Analysis of Supplier Specifications
A critical first step in selecting a reference standard is to compare the purity and specifications offered by various suppliers. While batch-specific Certificates of Analysis (CoAs) provide the most accurate data, publicly available product specifications offer a valuable preliminary assessment. The following table summarizes the typical purity specifications for this compound from several suppliers.
| Supplier | Purity Specification | Analytical Method |
| Supplier A (Typical) | ≥98% | Not specified |
| Supplier B (Typical) | >98.0% | Gas Chromatography (GC) |
| Supplier C (Typical) | ≥95.0% | Gas Chromatography (GC) |
Note: The data presented are based on publicly available specifications and may not reflect the exact purity of a specific batch. It is always recommended to obtain a batch-specific Certificate of Analysis before use.
Experimental Validation Protocols
A thorough in-house validation of the reference standard is crucial to ensure its suitability for its intended use. The following experimental protocols are recommended for the comprehensive validation of a this compound reference standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of the reference standard and to identify and quantify any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the standard is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve an appropriate amount of the reference standard in a suitable deuterated solvent (e.g., CDCl₃).
Data Analysis:
-
The ¹H and ¹³C NMR spectra should be consistent with the known chemical structure of this compound. The chemical shifts, coupling constants, and integration values should be carefully analyzed and compared with literature data or a previously authenticated standard.
Water Content Determination by Karl Fischer Titration
This method is used to quantify the water content in the reference standard, which is crucial for accurate preparation of standard solutions.
Instrumentation:
-
Karl Fischer titrator (coulometric or volumetric)
Sample Preparation:
-
Accurately weigh an appropriate amount of the reference standard and introduce it into the titration vessel.
Data Analysis:
-
The water content is determined automatically by the instrument and is typically expressed as a percentage by weight.
Residual Solvent Analysis by Gas Chromatography (GC)
GC with a headspace sampler can be used to identify and quantify any residual solvents from the manufacturing process.
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler
GC Conditions:
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624)
-
Carrier Gas: Helium or Nitrogen
-
Temperature Program: To be optimized based on the potential residual solvents.
Sample Preparation:
-
Accurately weigh a portion of the reference standard into a headspace vial and seal it.
Data Analysis:
-
The residual solvent content is determined by comparing the peak areas of the solvents in the sample to those of a known standard.
Workflow for Reference Standard Validation
The following diagram illustrates a typical workflow for the validation of a this compound reference standard.
Caption: Workflow for the validation of a this compound reference standard.
Potential Impurities and their Origin
Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and control. The synthesis of this compound can potentially lead to the formation of several related substances.
Common Impurities:
-
Isomers: Positional isomers of the starting materials or the final product.
-
Over-chlorinated species: Products with additional chlorine atoms on the pyridine ring or the methyl group.
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process.
-
By-products from side reactions: For example, dimerization or polymerization products.
The following diagram illustrates the relationship between the manufacturing process and the potential for impurity formation.
Caption: Relationship between the manufacturing process and potential impurity formation.
By following the outlined comparative analysis and experimental validation protocols, researchers can ensure the quality and reliability of their this compound reference standards, leading to more accurate and reproducible scientific outcomes.
Analysis of reaction kinetics for different 2-Chloro-5-(chloromethyl)-3-methylpyridine synthesis methods
Analysis of Synthesis Methods for 2-Chloro-5-(chloromethyl)pyridine
Important Note: Extensive research for "2-Chloro-5-(chloromethyl)-3-methylpyridine" did not yield specific synthesis methods or kinetic data. The following analysis is provided for the closely related and industrially significant compound, 2-Chloro-5-(chloromethyl)pyridine . This guide offers a comparative overview of its primary synthesis routes, detailing reaction conditions and performance metrics based on available literature.
2-Chloro-5-(chloromethyl)pyridine is a key intermediate in the production of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[1] Consequently, various synthetic methodologies have been developed to optimize its production, focusing on yield, purity, cost-effectiveness, and environmental impact. This guide compares the most prominent synthesis pathways.
Comparison of Synthesis Methods
The synthesis of 2-Chloro-5-(chloromethyl)pyridine can be broadly categorized into two main approaches: routes starting from pyridine derivatives (such as 3-methylpyridine or nicotinic acid) and cyclization routes that construct the pyridine ring.
| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |
| 1. Direct Chlorination of 3-Methylpyridine | 3-Methylpyridine (3-Picoline) | Chlorine (Cl₂), Supported Palladium Chloride (PdCl₂) Catalyst | Vapor phase, 250-280°C, Residence time: 5s | ~50% | Not specified | [1][2] |
| 2. Two-Step Chlorination of 3-Methylpyridine | 3-Methylpyridine | Chlorine (Cl₂) | Step 1: 40-60°C (to form 2-chloro-5-methylpyridine); Step 2: 50-60°C | Not specified | ≥99% | [3] |
| 3. Chlorination of 2-Chloro-5-methylpyridine | 2-Chloro-5-methylpyridine | Trichloroisocyanuric acid, Azobisisobutyronitrile (AIBN) | 100-140°C, Solvent-free | 70-85% | 96-97% | |
| 4. Cyclization of Acyclic Precursors | 2-chloro-2-chloromethyl-4-cyano-butanal | Phosgene | Toluene, 50°C, 5 hours | 97% | Not specified | [4] |
| 5. Multi-step Synthesis from Nicotinic Acid | Nicotinic Acid | PCl₅, Alkali metal alkoxide, HCl, H₂/Catalyst, Chlorinating agent | Multi-step process with varying conditions | 96% (final step) | Not specified | [5] |
| 6. Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine | 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | 1,2-dichloroethane, 5-20°C then reflux | Not specified (75.9g product from 70.3g starting material) | Not specified | [6] |
| 7. From 2-Alkoxy-5-alkoxymethyl-pyridine | 2-methoxy-5-methoxymethyl-pyridine | Phosphorus(V) chloride, Phosphorus oxychloride | Reflux, 3 hours | 45% | Not specified |
Experimental Protocols
Method 1: Direct Vapor-Phase Chlorination of 3-Methylpyridine
This method synthesizes 2-chloro-5-chloromethyl pyridine in a single step from 3-methylpyridine.[1][2]
Catalyst Preparation: A supported palladium chloride catalyst (0.83% PdCl₂ on Al₂O₃) is prepared by immersing alumina spheres in an aqueous solution of palladium chloride for 24 hours. The spheres are then dried at 110°C and roasted at 250°C for 5 hours.[1]
Chlorination Reaction:
-
20g of the prepared PdCl₂/Al₂O₃ catalyst is placed in a quartz tube reactor.
-
The catalyst bed is heated to a stable temperature of 250°C.
-
3-Methylpyridine is vaporized (flow rate of 10g/h at 200°C) and mixed with chlorine gas (flow rate of 200mL/min) and nitrogen as a carrier gas.
-
The gas mixture is passed through the catalyst layer. The exothermic reaction raises the temperature to approximately 280°C.
-
The residence time in the reactor is maintained at 5 seconds.
-
The product, 2-chloro-5-chloromethyl pyridine, is collected from the output stream. The molar yield is reported to be around 50%.[1]
Method 3: Chlorination of 2-Chloro-5-methylpyridine using Trichloroisocyanuric Acid
This procedure offers a safer alternative to using chlorine gas and avoids the use of a solvent.[7]
Reaction Procedure:
-
38.5g (0.3 mol) of 2-chloro-5-methylpyridine (99.0% purity) is added to a 100ml chlorination reaction flask equipped with a thermometer, condenser, and drying tube.
-
The reaction vessel is heated to 100-120°C.
-
0.8g of azobisisobutyronitrile (AIBN) and 15.2g (0.06 mol) of trichloroisocyanuric acid (92% purity) are added.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid cyanuric acid byproduct is removed by filtration.
-
The resulting filtrate is purified by distillation to yield 16.1g of 2-chloro-5-chloromethylpyridine (97.0% purity), corresponding to a yield of 83.1% based on the converted starting material.[7]
Method 4: Cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal
This route builds the pyridine ring from an acyclic precursor.[4]
Reaction Procedure:
-
18g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal is dissolved in 50 ml of toluene.
-
33g (1.1 equivalents) of solid phosgene is added to the toluene solution.
-
The reaction mixture is stirred at 50°C for 5 hours.
-
Upon completion, the mixture is cooled to induce crystallization.
-
The crystallized product, 2-chloro-5-chloromethylpyridine, is collected, affording a yield of 97%.[4]
Synthesis Pathway Diagrams
Caption: Key synthesis pathways for 2-Chloro-5-(chloromethyl)pyridine.
Caption: Experimental workflow for direct chlorination (Method 1).
Concluding Remarks
The synthesis of 2-Chloro-5-(chloromethyl)pyridine can be achieved through various routes, each with distinct advantages and disadvantages regarding yield, safety, cost, and waste production.
-
Direct vapor-phase chlorination of 3-methylpyridine offers a one-step process but requires high temperatures and specialized equipment, yielding a moderate ~50% return.[1]
-
Two-step chlorination allows for more controlled conditions and results in very high purity (≥99%), which is critical for pharmaceutical and agrochemical applications.[3]
-
The use of trichloroisocyanuric acid provides a safer, solvent-free alternative to gaseous chlorine, with good yields and high purity.[7] This method avoids the generation of acidic wastewater, a significant environmental advantage over traditional chlorination methods.
-
The cyclization route demonstrates a very high yield (97%) but relies on a more complex starting material and the use of highly toxic phosgene.[4]
The choice of a specific synthesis method will depend on the desired scale of production, available equipment, safety considerations, and economic factors. For industrial-scale production, methods that minimize waste and use safer reagents, such as the trichloroisocyanuric acid route, are increasingly favored.
References
- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
A Comparative Economic Analysis of Production Pathways for 2-Chloro-5-(chloromethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth economic and technical comparison of the primary industrial synthesis routes for 2-Chloro-5-(chloromethyl)-3-methylpyridine (CCMP), a key intermediate in the production of neonicotinoid insecticides such as Imidacloprid and Acetamiprid. The choice of a specific production pathway can significantly impact the final product's cost, purity, and environmental footprint. This analysis delves into the nuances of each route, offering a comprehensive overview to inform strategic decisions in process development and manufacturing.
Introduction to this compound (CCMP)
This compound is a heterocyclic organic compound of significant industrial importance, primarily serving as a crucial building block in the synthesis of widely used insecticides. The efficiency, cost-effectiveness, and environmental impact of its production are therefore critical considerations for chemical manufacturers and researchers in the agrochemical sector. This guide will explore and compare the most prominent synthesis pathways for CCMP, evaluating their respective strengths and weaknesses from both a chemical and economic perspective.
Major Synthesis Pathways: A Comparative Overview
The production of CCMP is dominated by several distinct synthetic strategies, each with its own set of advantages and challenges. The most notable routes include:
-
Vapor-Phase Chlorination of 3-Methylpyridine
-
Multi-step Synthesis from 6-Hydroxynicotinic Acid
-
Chlorination of 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives
-
Cyclization Routes (e.g., Cyclopentadiene-Acrolein Pathway)
-
Direct Catalytic Chlorination of 3-Methylpyridine
The following sections will provide a detailed analysis of each of these pathways.
Pathway I: Vapor-Phase Chlorination of 3-Methylpyridine
This is a traditional and widely employed method for the industrial production of CCMP. The process involves the high-temperature reaction of 3-methylpyridine with elemental chlorine in the vapor phase.
Reaction Scheme:
The reaction proceeds via a free-radical mechanism, leading to the chlorination of both the pyridine ring and the methyl group. The process typically yields a mixture of chlorinated derivatives.
Economic & Technical Analysis:
-
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials (3-methylpyridine and chlorine).
-
The process is straightforward and can be run continuously.[1]
-
-
Disadvantages:
-
The reaction often lacks selectivity, producing a complex mixture of partially and polychlorinated by-products, such as 2-chloro-5-(trichloromethyl)-pyridine and various isomers.[1][2] This necessitates costly and complex separation and purification steps.
-
High temperatures (250°C to 400°C) lead to significant energy consumption.[2]
-
The formation of tars and other degradation products can lead to reactor fouling and operational difficulties.
-
Process Parameters:
| Parameter | Typical Value | Reference |
| Temperature | 250°C - 400°C | [2] |
| Molar Ratio (Chlorine:3-Methylpyridine) | At least 5:1 | [2] |
| Residence Time | 10 seconds | [2] |
| Main Product (Example) | 2-chloro-5-trichloromethylpyridine (33 mole %) | [2] |
Pathway II: Multi-step Synthesis from 6-Hydroxynicotinic Acid
This pathway represents a more controlled and selective approach to synthesizing CCMP, starting from 6-hydroxynicotinic acid.
Reaction Scheme:
This multi-step process involves the conversion of 6-hydroxynicotinic acid to 2-hydroxy-5-hydroxymethylpyridine, which is then chlorinated to yield the final product.[3]
Economic & Technical Analysis:
-
Advantages:
-
Offers high selectivity and yield of the desired product. A yield of 95% for the final chlorination step has been reported.[3]
-
Avoids the formation of complex mixtures of chlorinated by-products, simplifying purification.
-
-
Disadvantages:
-
A multi-step synthesis, which can increase overall production time and complexity.
-
The starting material, 6-hydroxynicotinic acid, may be more expensive than 3-methylpyridine.
-
The process involves multiple reagents, including acid chlorides and catalysts for hydrogenation.[3]
-
Key Experimental Step: Chlorination of 2-hydroxy-5-hydroxymethylpyridine
A solution of 2-hydroxy-5-hydroxymethylpyridine and phosphorus pentachloride in phosphoryl chloride is stirred at 105°C for 6 hours. After workup, the product is obtained in high yield.[3]
Pathway III: Chlorination of 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives
This innovative route offers an alternative to direct chlorination of 3-methylpyridine, aiming for improved selectivity and milder reaction conditions.
Reaction Scheme:
The process involves the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent to exchange both alkoxy groups for chlorine atoms.[4]
Economic & Technical Analysis:
-
Advantages:
-
The starting materials are readily accessible, with 3-methylpyridine serving as the basic compound for their synthesis.[4]
-
The process is claimed to have a low total number of synthesis steps and uses inexpensive chemicals.[4]
-
It avoids the harsh conditions and by-product formation associated with vapor-phase chlorination.
-
-
Disadvantages:
-
The preparation of the 2-alkoxy-5-alkoxymethyl-pyridine intermediate adds steps to the overall process compared to a one-step chlorination.
-
The use of chlorinating agents like phosphorus pentachloride and phosphoryl chloride requires careful handling and waste management.[4]
-
Pathway IV: Cyclization Routes
Cyclization reactions provide a fundamentally different approach to constructing the pyridine ring of CCMP, often leading to high purity products.
Reaction Scheme:
One example is the cyclopentadiene-acrolein route. This method directly prepares CCMP through a cyclization reaction.[5]
Economic & Technical Analysis:
-
Advantages:
-
Disadvantages:
-
This route can generate significant amounts of high-concentration wastewater containing N,N-dimethylformamide (DMF) and its decomposition products, which are difficult and costly to treat.[5]
-
The use of large quantities of DMF is a significant drawback from both an environmental and cost perspective.[5]
-
Pathway V: Direct Catalytic Chlorination of 3-Methylpyridine
This modern approach aims to improve the selectivity of the direct chlorination of 3-methylpyridine by employing a catalyst.
Reaction Scheme:
Vaporized 3-methylpyridine is mixed with chlorine and passed through a tubular reactor containing a supported palladium chloride catalyst to produce CCMP in a single step.[6]
Economic & Technical Analysis:
-
Advantages:
-
One-step reaction, which simplifies the process.[6]
-
The use of a catalyst can increase the reaction speed and improve the selectivity towards the desired product.[6]
-
Reported molar yields are around 50%, which is a significant improvement over non-catalytic vapor-phase chlorination.[6]
-
Produces fewer waste products, and the precious metal catalyst can be recovered, leading to lower comprehensive costs.[6]
-
-
Disadvantages:
-
The cost of the palladium chloride catalyst can be a significant factor in the overall process economics.
-
Catalyst deactivation over time may require regeneration or replacement, adding to operational costs.
-
Comparative Summary of Production Pathways
| Pathway | Starting Material(s) | Key Advantages | Key Disadvantages | Reported Yield/Purity |
| Vapor-Phase Chlorination | 3-Methylpyridine, Chlorine | Inexpensive starting materials, continuous process | Low selectivity, high energy consumption, by-product formation | Variable, often yields a mixture of products (e.g., 33% 2-chloro-5-trichloromethylpyridine)[2] |
| From 6-Hydroxynicotinic Acid | 6-Hydroxynicotinic Acid | High selectivity and yield, high purity | Multi-step process, potentially expensive starting material | 95% for the final chlorination step[3] |
| From 2-Alkoxy-5-alkoxymethyl-pyridine | 2-Alkoxy-5-alkoxymethyl-pyridine, Chlorinating agent | Readily accessible starting materials, avoids harsh conditions | Multi-step synthesis of the intermediate | 45% of theory reported in one example[4] |
| Cyclization Route | Cyclopentadiene, Acrolein | High purity (95%), high yield, avoids chlorination by-products | Significant wastewater generation (high DMF content), costly waste treatment | Purity up to 95%[5] |
| Direct Catalytic Chlorination | 3-Methylpyridine, Chlorine, Catalyst | One-step reaction, improved selectivity and speed, less waste | Catalyst cost and deactivation | Molar yield of around 50%[6] |
Visualizing the Synthesis Workflows
Figure 1: Comparative workflows of the main production pathways for this compound.
Experimental Protocol: Direct Catalytic Chlorination of 3-Methylpyridine
This protocol is a generalized representation based on the principles described in the cited literature.[6]
Objective: To synthesize this compound via a one-step catalytic chlorination of 3-methylpyridine.
Materials:
-
3-Methylpyridine
-
Chlorine gas
-
Nitrogen gas (carrier gas)
-
Supported Palladium Chloride (PdCl₂) catalyst (e.g., on Al₂O₃)
-
Tubular reactor system with temperature control
-
Gas flow controllers
-
Condenser and collection vessel
Procedure:
-
Catalyst Loading: The tubular reactor is packed with the supported PdCl₂ catalyst.
-
System Purge: The reactor system is purged with nitrogen gas to remove any air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 250°C).
-
Reactant Feed: Vaporized 3-methylpyridine, carried by a stream of nitrogen, and chlorine gas are introduced into the reactor at controlled flow rates.
-
Reaction: The gas mixture passes through the catalyst bed where the chlorination reaction takes place. The residence time is controlled by the total gas flow rate and the reactor volume.
-
Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled vessel.
-
Analysis and Purification: The collected crude product is analyzed (e.g., by GC-MS) to determine the product distribution and yield. Further purification, such as distillation, may be required to isolate the pure CCMP.
Rationale for Experimental Choices:
-
Vapor Phase: The reaction is carried out in the gas phase to facilitate continuous processing and interaction with the solid catalyst.
-
Catalyst: The supported palladium chloride catalyst is chosen to enhance the rate and selectivity of the chlorination reaction, favoring the formation of the desired product over polychlorinated by-products.
-
Temperature Control: Precise temperature control is crucial for optimizing the reaction rate and minimizing thermal degradation of reactants and products.
-
Carrier Gas: Nitrogen is used as an inert carrier gas to dilute the reactants and control the residence time in the reactor.
Conclusion
The selection of a production pathway for this compound involves a trade-off between raw material costs, process complexity, product purity, and environmental impact.
-
Vapor-phase chlorination of 3-methylpyridine remains a viable option due to its simplicity and the low cost of starting materials, but it is hampered by low selectivity and high energy consumption.
-
Multi-step syntheses , such as the route from 6-hydroxynicotinic acid, offer high purity and yield but at the cost of increased process complexity and potentially more expensive raw materials.
-
Cyclization routes provide a direct path to high-purity CCMP but face significant challenges related to waste management, particularly the treatment of DMF-containing wastewater.
-
Direct catalytic chlorination of 3-methylpyridine emerges as a promising modern alternative, offering a balance of a one-step process with improved selectivity and reduced waste. The economic feasibility of this route is closely tied to the cost and lifetime of the catalyst.
For researchers and drug development professionals, understanding the intricacies of these production pathways is essential for sourcing high-quality intermediates and for developing novel, more sustainable, and economically viable synthetic routes.
References
- 1. data.epo.org [data.epo.org]
- 2. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 3. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 6. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Chloro-5-(chloromethyl)-3-methylpyridine
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chloro-5-(chloromethyl)-3-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for the compound and structurally similar chemicals, ensuring a high standard of laboratory safety.
Hazard Summary: this compound is a hazardous chemical. Based on data from analogous compounds, it is expected to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2] All handling should be conducted with extreme caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect prior to use. | Comply with EU Directive 89/686/EEC and EN 374.[1] |
| Body | Fire/flame resistant and impervious clothing, chemical-resistant apron, and overalls. | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required. | Approved under standards such as NIOSH (US) or EN 149 (EU).[3] |
Experimental Protocols: Donning and Doffing PPE
Donning Sequence:
-
Clothing: Put on a lab coat or chemical-resistant suit over personal clothing.
-
Gloves: Don the first pair of chemical-resistant gloves.
-
Respiratory Protection: If required, perform a fit test and don the respirator.
-
Eye/Face Protection: Wear safety goggles or a face shield.
-
Outer Gloves: Don a second pair of gloves over the first for added protection.
Doffing Sequence:
-
Outer Gloves: Remove and dispose of the outer pair of gloves.
-
Clothing: Remove the lab coat or suit, turning it inside out to contain contaminants.
-
Inner Gloves: Remove and dispose of the inner pair of gloves.
-
Eye/Face Protection: Remove goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator, if worn.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2]
Operational Plan: Safe Handling and Storage
-
Handling:
-
Storage:
Disposal Plan
Contaminated materials and unused product must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[2] |
| Contaminated PPE | Place in a sealed, labeled container for hazardous waste disposal. Do not reuse. |
| Empty Containers | Do not reuse. Puncture and dispose of as hazardous waste. Handle uncleaned containers as you would the product itself.[2][8] |
| Spills | For small spills, absorb with an inert, dry material and place in a suitable container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[8][9] |
Note: All disposal must be in accordance with local, state, and federal regulations.[2][8]
Visual Guides
The following diagrams illustrate the procedural workflows for handling this compound safely.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
